4-(Aminomethyl)benzamide hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(aminomethyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVXRQYPUIDTSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585805 | |
| Record name | 4-(Aminomethyl)benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20188-40-3 | |
| Record name | 4-(Aminomethyl)benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Aminomethyl)benzamide hydrochloride physical and chemical properties
An In-depth Technical Guide to 4-(Aminomethyl)benzamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 20188-40-3). It includes detailed experimental protocols for its synthesis and analysis, along with key data presented in a structured format for ease of reference.
Core Physical and Chemical Properties
This compound is a benzamide derivative. The quantitative properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 20188-40-3 | [1][2] |
| Molecular Formula | C₈H₁₁ClN₂O | [1][2] |
| Molecular Weight | 186.64 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 332.7°C at 760 mmHg (Predicted, for free base) | [3] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [2] |
Table 2: Computed Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-(aminomethyl)benzamide;hydrochloride | [1] |
| InChI | InChI=1S/C8H10N2O.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H | [1] |
| InChIKey | USVXRQYPUIDTSZ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=CC=C1CN)C(=O)N.Cl | [1] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 69.1 Ų | [1] |
| Complexity | 139 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Protocol 1: Synthesis of this compound
A common and logical route for the synthesis of this compound involves a two-step process starting from 4-nitrobenzoyl chloride. This pathway includes amide bond formation followed by the reduction of the nitro group.[4]
Step 1: Synthesis of 4-Nitro-N-substituted Benzamide (Intermediate)
This step involves the acylation of an amine with 4-nitrobenzoyl chloride.[4]
-
Materials:
-
4-nitrobenzoyl chloride
-
Ammonia or appropriate amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, DCM)
-
Suitable base (e.g., triethylamine, TEA)
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine in anhydrous DCM and add the base.
-
Cool the solution to 0°C in an ice bath with continuous stirring.[4]
-
Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM in a separate flask.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization to obtain pure 4-nitro-N-substituted benzamide.
-
Step 2: Reduction of the Nitro Group to an Amine
This step converts the nitro intermediate to the corresponding primary amine.[4]
-
Materials:
-
4-Nitro-N-substituted benzamide
-
Ethanol or Methanol
-
Reducing agent (e.g., Iron powder and ammonium chloride, or catalytic hydrogenation with Pd/C)[4]
-
Hydrochloric acid in a suitable solvent (e.g., ether or ethanol)
-
-
Procedure (using Iron):
-
Dissolve the nitro-benzamide intermediate in ethanol in a round-bottom flask.
-
Add a solution of ammonium chloride in water.
-
Heat the mixture to reflux and then add iron powder (3-5 equivalents) portion-wise.[4]
-
Maintain the reaction at reflux with vigorous stirring for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter through Celite to remove iron salts.[4]
-
Concentrate the filtrate to remove ethanol and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Dissolve the resulting amine free base in a suitable solvent and treat with a solution of HCl to precipitate the hydrochloride salt.
-
Filter and dry the solid under vacuum to yield this compound.
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of this compound and similar compounds.[5][6]
-
Instrumentation and Conditions:
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of a 50:50 acetonitrile:water mixture.[5]
-
Standard Preparation: Prepare a standard solution of known concentration in the same diluent.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Analysis: Inject the sample and standard solutions into the HPLC system.
-
Data Processing: Integrate the peak areas of the chromatograms. Purity is calculated by comparing the area of the main peak to the total area of all peaks (Area Percent method).
-
Mandatory Visualizations
Diagrams illustrating key workflows provide a clear visual representation of the experimental processes.
References
An In-depth Technical Guide to the Solubility of 4-(Aminomethyl)benzamide Hydrochloride in DMSO and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Aminomethyl)benzamide hydrochloride. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document outlines established experimental protocols for its determination, presents solubility data for structurally analogous compounds to provide a predictive framework, and includes a standardized workflow for solubility screening.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a pivotal physicochemical property of an active pharmaceutical ingredient (API) that significantly influences its biopharmaceutical profile, including absorption, distribution, metabolism, and excretion (ADME). For drug development professionals, a thorough understanding of an API's solubility in various solvents is paramount for formulation development, purification processes, and ensuring reliable outcomes in preclinical and clinical studies. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent in drug discovery for creating high-concentration stock solutions for in vitro screening. However, understanding the solubility in a broader range of organic solvents is crucial for subsequent stages of development.
Predicted Solubility Profile of this compound
This compound possesses a benzamide core with a protonated aminomethyl group, making it a salt. This structure suggests a degree of polarity that would favor solubility in polar solvents. The presence of the hydrochloride salt form generally enhances aqueous solubility compared to the free base. However, its solubility in organic solvents will be dictated by a balance of the polarity of the salt and the organic nature of the benzyl and amide components. It is anticipated to be soluble in polar aprotic solvents like DMSO and may exhibit moderate solubility in polar protic solvents like alcohols, with limited solubility in non-polar solvents.
Illustrative Solubility Data of Structurally Similar Compounds
To provide a practical reference, the following table summarizes the solubility of structurally related compounds in various organic solvents. This data can serve as a useful surrogate for estimating the solubility behavior of this compound.
| Compound | Solvent | Temperature (°C) | Solubility |
| Benzamide | Methanol | 25 | Highly Soluble |
| Ethanol | 25 | Soluble | |
| Acetone | 25 | Soluble | |
| Ethyl Acetate | 25 | Slightly Soluble | |
| Acetonitrile | 25 | Slightly Soluble | |
| Water | 25 | 13.5 g/L[1] | |
| 4-Aminobenzamide | Methanol | 25 | Soluble |
| Ethanol | 25 | Soluble | |
| Acetone | 25 | Soluble | |
| Ethyl Acetate | 25 | Slightly Soluble | |
| Water | 25 | Moderately Soluble | |
| Benzylamine hydrochloride | DMSO | Not Specified | 50 mg/mL[2] |
| Chloroform | Not Specified | Soluble[3] | |
| Dichloromethane | Not Specified | Soluble[3] | |
| Ethyl Acetate | Not Specified | Soluble[3] | |
| Acetone | Not Specified | Soluble[3] | |
| O-Benzylhydroxylamine hydrochloride | DMSO | Not Specified | ~10 mg/mL[4] |
| Dimethyl formamide | Not Specified | ~5 mg/mL[4] |
Note: "Soluble" and "Slightly Soluble" are qualitative descriptors from various sources and are intended for general guidance.[3][5][6][7][8][9]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method. This protocol provides a reliable and reproducible means of quantifying the solubility of a compound in a given solvent.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, ethanol, methanol, acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume of the test solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Centrifuge the vial at a high speed to pellet the remaining solid.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step removes any undissolved microparticles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered sample by HPLC.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.
-
Determine the concentration of the dissolved compound in the filtered sample by interpolating its response on the calibration curve. This concentration represents the thermodynamic solubility.
-
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for solubility determination and a general workflow for solubility screening in a drug discovery context.
Caption: A step-by-step workflow for determining thermodynamic solubility using the shake-flask method.
Caption: A decision-making workflow for solubility screening of drug candidates.
Conclusion
References
- 1. Benzamide - Wikipedia [en.wikipedia.org]
- 2. Benzylamine hydrochloride | TargetMol [targetmol.com]
- 3. Benzylamine hydrochloride | CAS:3287-99-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Strategic Role of 4-(Aminomethyl)benzamide Hydrochloride in Fragment-Based Enzyme Inhibitor Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, fragment-based drug design (FBDD) has emerged as a powerful strategy for the identification and development of novel enzyme inhibitors. This approach utilizes small, low-complexity molecules, or "fragments," as starting points for building more potent and selective drug candidates. One such fragment of significant interest is 4-(aminomethyl)benzamide, and its hydrochloride salt, which offers a versatile scaffold for interacting with various enzyme active sites. Its chemical structure, featuring a primary amine and a benzamide group, provides key hydrogen bonding and aromatic interaction capabilities, making it an attractive anchor for inhibitor design. This technical guide provides a comprehensive overview of the application of 4-(aminomethyl)benzamide hydrochloride in FBDD, focusing on its utility in targeting key enzymes such as histone deacetylases (HDACs), Mycobacterium tuberculosis InhA, and viral entry proteins.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for its application in FBDD. These properties influence its solubility, binding characteristics, and suitability for various screening techniques.
| Property | Value | Reference |
| Molecular Formula | C8H11ClN2O | [1] |
| Molecular Weight | 186.64 g/mol | [1] |
| IUPAC Name | 4-(aminomethyl)benzamide;hydrochloride | [1] |
| Physical Form | Solid | |
| Computed Properties | ||
| XLogP3 | 0.5 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 2 |
Target Enzyme Classes and Rationale for Inhibition
The 4-(aminomethyl)benzamide scaffold has demonstrated utility in the design of inhibitors for a diverse range of enzymes, primarily due to its ability to form key interactions within their active sites.
Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other proteins. Their dysregulation is implicated in various cancers and other diseases. The benzamide moiety of 4-(aminomethyl)benzamide can act as a zinc-binding group, a critical feature for HDAC inhibition, while the aminomethyl group can be modified to extend into and interact with the enzyme's catalytic tunnel.[2][3]
Mycobacterium tuberculosis InhA
InhA is an enoyl-acyl carrier protein (ACP) reductase that is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.[4] It is a key target for the anti-tuberculosis drug isoniazid.[4] Fragment-based screening has identified arylamides as a novel class of direct InhA inhibitors, and the 4-(aminomethyl)benzamide core can serve as a foundational structure for developing such inhibitors.[5]
Filovirus Entry
Filoviruses, such as Ebola and Marburg viruses, utilize a viral glycoprotein (GP) to mediate entry into host cells.[6] A high-throughput screen identified a 4-(aminomethyl)benzamide-based compound as a micromolar inhibitor of Ebola virus entry, indicating that this scaffold can be optimized to block this critical step in the viral life cycle.[6][7]
Signaling Pathways
Understanding the signaling pathways in which the target enzymes are involved is critical for appreciating the downstream consequences of their inhibition.
Histone Deacetylase (HDAC) Signaling
HDACs are integral components of larger protein complexes that regulate gene transcription. By removing acetyl groups from histones, HDACs promote a more compact chromatin structure, generally leading to transcriptional repression. Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin state, and the re-expression of silenced genes, including tumor suppressor genes, which can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Mycobacterium tuberculosis InhA and Mycolic Acid Synthesis
InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis.[4] This pathway is responsible for the elongation of long-chain fatty acids that are precursors for mycolic acid biosynthesis.[8] Mycolic acids are essential components of the mycobacterial cell wall, providing a protective barrier. Inhibition of InhA disrupts this pathway, leading to the depletion of mycolic acids and compromising the structural integrity of the cell wall, ultimately resulting in bacterial cell death.[4][8]
Filovirus Entry Mechanism
Filovirus entry into host cells is a multi-step process. It begins with the attachment of the viral glycoprotein (GP) to the cell surface, followed by internalization into endosomes, primarily through macropinocytosis.[9] Within the endosome, GP is cleaved by host proteases, which exposes the receptor-binding site. The cleaved GP then interacts with the endosomal receptor Niemann-Pick C1 (NPC1), triggering fusion of the viral and endosomal membranes and release of the viral genome into the cytoplasm.[8] Inhibitors based on the 4-(aminomethyl)benzamide scaffold are thought to block this entry process.[6][7]
Quantitative Data on 4-(Aminomethyl)benzamide and its Derivatives
The following tables summarize the available quantitative data for the inhibitory activity of 4-(aminomethyl)benzamide-based compounds against their respective enzyme targets. It is important to note that data for the parent fragment is often limited, with more extensive data available for its optimized derivatives.
Table 1: Histone Deacetylase (HDAC) Inhibition
| Compound | Target HDAC | IC50 (µM) | Assay Type | Reference |
| Derivative 7j * | HDAC1 | 0.65 | Fluorogenic | [10] |
| HDAC2 | 0.78 | Fluorogenic | [10] | |
| HDAC3 | 1.70 | Fluorogenic | [10] | |
| MS-275 (Entinostat) | HDAC1 | 0.93 | Fluorogenic | [10] |
| HDAC2 | 0.95 | Fluorogenic | [10] | |
| HDAC3 | 1.80 | Fluorogenic | [10] |
*Derivative 7j is a more complex benzamide-based inhibitor.[10]
Table 2: M. tuberculosis InhA Inhibition
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| GSK138 | InhA | 0.04 | Enzymatic | [11] |
| NITD-916 | InhA | Not specified | Enzymatic | [11] |
| Derivative 24 * | InhA | 0.25 | Enzymatic | [5] |
***Derivative 24 is a more complex inhibitor developed from a fragment-growing approach.[5]
Table 3: Filovirus Entry Inhibition
| Compound | Virus | EC50 (µM) | Assay Type | Reference |
| CBS1118 | Ebola Virus (EBOV) | < 10 | Pseudoviral | [6][7] |
| Marburg Virus (MARV) | < 10 | Pseudoviral | [6][7] | |
| Derivative 1 | EBOV | 0.22 | Pseudoviral | [7] |
| MARV | 5.28 | Pseudoviral | [7] |
*CBS1118 is a 4-(aminomethyl)benzamide-based hit compound. Derivative 1 is an optimized lead from CBS1118.[6][7]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to successful FBDD campaigns. The following sections provide methodologies for key experiments in the screening and characterization of inhibitors based on the 4-(aminomethyl)benzamide scaffold.
Experimental Workflow: Fragment Screening Cascade
A typical fragment screening cascade involves a series of biophysical and biochemical assays to identify and validate fragment hits. Primary screens are designed for high throughput to test a large library of fragments, while secondary and tertiary assays provide more detailed information on binding affinity, mechanism of action, and structure-activity relationships.
Protocol 1: nano-Differential Scanning Fluorimetry (nano-DSF) for Primary Screening
Objective: To identify fragments that bind to the target protein by measuring changes in its thermal stability.
Materials:
-
Purified target protein (0.1-0.5 mg/mL in a low-salt buffer)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
nanoDSF instrument (e.g., Prometheus)
-
Capillaries
Procedure:
-
Prepare a working solution of the this compound fragment in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid protein destabilization.
-
In a 96- or 384-well plate, mix the target protein with the fragment solution. Include a control with protein and buffer/DMSO only.
-
Load the samples into the capillaries.
-
Place the capillaries in the nanoDSF instrument.
-
Set the temperature gradient (e.g., from 20°C to 95°C with a ramp rate of 1°C/min).
-
Monitor the change in intrinsic tryptophan fluorescence at 330 nm and 350 nm.
-
The instrument software will calculate the melting temperature (Tm) for each sample. A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the control indicates binding.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Hit Validation
Objective: To confirm the binding of fragment hits to the target protein and to map the binding site.
Materials:
-
¹⁵N-isotopically labeled purified target protein
-
This compound
-
NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 6.8, with 10% D₂O)
-
NMR spectrometer
Procedure:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the NMR buffer.
-
Add a stock solution of this compound to the protein sample to achieve the desired final concentration.
-
Acquire another ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
Overlay the two spectra. Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon fragment addition confirm binding.
-
The residues exhibiting significant CSPs can be mapped onto the protein's structure to identify the binding site.
-
To determine the dissociation constant (Kd), perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment and analyze the CSPs.
Protocol 3: In Vitro HDAC Inhibition Assay (Fluorogenic)
Objective: To determine the IC50 value of 4-(aminomethyl)benzamide derivatives against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC1, HDAC2, or HDAC3
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (containing Trichostatin A and a trypsin-like protease)
-
Test compounds (serial dilutions)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
In a 96-well plate, add the assay buffer, the HDAC enzyme, and the test compound at various concentrations. Include a no-inhibitor control.
-
Incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a defined time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: In Vitro InhA Inhibition Assay (Spectrophotometric)
Objective: To determine the IC50 value of 4-(aminomethyl)benzamide derivatives against M. tuberculosis InhA.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) (substrate)
-
Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)
-
Test compounds (serial dilutions)
-
96-well UV-transparent plates
-
Spectrophotometer
Procedure:
-
In a 96-well plate, add the assay buffer, NADH, and the test compound at various concentrations.
-
Add the DD-CoA substrate.
-
Initiate the reaction by adding the InhA enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Protocol 5: Filovirus Pseudotyped Virus Entry Assay
Objective: To assess the ability of 4-(aminomethyl)benzamide derivatives to inhibit filovirus entry.
Materials:
-
Pseudotyped viruses expressing the glycoprotein of Ebola or Marburg virus and a reporter gene (e.g., luciferase).
-
Target cells (e.g., HEK293T cells).
-
Cell culture medium and supplements.
-
Test compounds (serial dilutions).
-
96-well white plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a short period (e.g., 1 hour) before infection.
-
Infect the cells with the pseudotyped virus.
-
Incubate for 48-72 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition of viral entry and determine the EC50 value.
Conclusion
This compound represents a valuable and versatile fragment for the design of enzyme inhibitors. Its inherent chemical features allow for effective interaction with the active sites of diverse enzyme classes, including HDACs, InhA, and viral proteins. The successful application of this fragment in FBDD campaigns relies on a systematic approach that integrates high-throughput screening with detailed biophysical and biochemical characterization. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers to leverage the potential of 4-(aminomethyl)benzamide and its derivatives in the development of novel therapeutics. As our understanding of enzyme structure and function continues to grow, the strategic use of well-characterized fragments like 4-(aminomethyl)benzamide will undoubtedly play an increasingly important role in accelerating the drug discovery process.
References
- 1. This compound | C8H11ClN2O | CID 16246120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry advances in targeting class I histone deacetylases [explorationpub.com]
- 4. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guardians at the Gate: Optimization of Small Molecule Entry Inhibitors of Ebola and Marburg Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of filovirus entry inhibitors targeting the endosomal receptor NPC1 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the hit to lead process in drug discovery? [synapse.patsnap.com]
- 10. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 4-(Aminomethyl)benzamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(aminomethyl)benzamide scaffold has emerged as a versatile pharmacophore, giving rise to a diverse range of analogs with potent and specific biological activities. These compounds have garnered significant interest in the field of drug discovery, primarily for their roles as epigenetic modulators and inhibitors of critical signaling pathways implicated in cancer and other diseases. This technical guide provides an in-depth overview of the core biological activities of 4-(aminomethyl)benzamide hydrochloride analogs, with a focus on their functions as Histone Deacetylase (HDAC) inhibitors, DNA Methyltransferase (DNMT) inhibitors, and antagonists of the Hedgehog signaling pathway.
Histone Deacetylase (HDAC) Inhibition
A prominent class of 4-(aminomethyl)benzamide analogs exhibits potent inhibitory activity against histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. Inhibition of HDACs by these benzamide analogs results in histone hyperacetylation, a more open chromatin state, and the re-expression of silenced genes, including tumor suppressor genes.
Quantitative Data for HDAC Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of representative 4-(aminomethyl)benzamide analogs against various HDAC isoforms.
| Compound ID | Analog Class | Target HDAC Isoform(s) | IC50 (nM) | Reference |
| NA | N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1 | 95.2 | [1][2] |
| HDAC2 | 260.7 | [1][2] | ||
| HDAC3 | 255.7 | [1][2] | ||
| Various | 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides | HDAC1 | <1000 | [3][4] |
Signaling Pathway: HDAC Inhibition Leading to p21-Mediated Cell Cycle Arrest
A key downstream effect of HDAC inhibition by 4-(aminomethyl)benzamide analogs is the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A or WAF1/Cip1).[3][4] The hyperacetylation of histones in the promoter region of the CDKN1A gene leads to its transcriptional activation. The resulting increase in p21 protein levels leads to the inhibition of cyclin-dependent kinases (CDKs), thereby inducing cell cycle arrest, primarily at the G1/S and G2/M checkpoints. This is a critical mechanism by which these compounds exert their anti-proliferative effects on cancer cells.
Experimental Protocol: In Vitro Fluorometric HDAC Activity Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against HDAC enzymes.[5][6][7]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing Trichostatin A to stop the reaction and a protease to cleave the deacetylated substrate)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 350-380/440-460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC Assay Buffer.
-
In a 96-well black microplate, add the following to each well:
-
HDAC Assay Buffer
-
Diluted test compound or vehicle control (DMSO)
-
Diluted recombinant HDAC enzyme
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
DNA Methyltransferase (DNMT) Inhibition
Certain analogs of 4-(aminomethyl)benzamide, particularly those with a 4-amino-N-(4-aminophenyl)benzamide core structure, have been identified as inhibitors of DNA methyltransferases (DNMTs).[8] DNMTs are responsible for establishing and maintaining DNA methylation patterns, another key epigenetic modification. Aberrant DNA methylation is a hallmark of cancer, often leading to the silencing of tumor suppressor genes. By inhibiting DNMTs, these compounds can lead to the demethylation and re-expression of these silenced genes.
Quantitative Data for DNMT Inhibitory Activity
The following table presents the inhibitory activity of a representative 4-amino-N-(4-aminophenyl)benzamide analog against human DNMT isoforms.
| Compound ID | Target DNMT Isoform | EC50 (µM) | Reference |
| 31 | hDNMT1 | 15 ± 3 | [8] |
| hDNMT3A | 0.9 | [8] |
Experimental Protocol: In Vitro Colorimetric DNMT Activity Assay
This protocol describes a general method for measuring DNMT activity and inhibition in a colorimetric format.[9][10][11][12][13]
Materials:
-
Recombinant human DNMT enzyme (e.g., DNMT1 or DNMT3A)
-
DNMT Assay Buffer
-
S-adenosyl-L-methionine (SAM) - the methyl group donor
-
DNA substrate-coated 96-well plate
-
Capture antibody (anti-5-methylcytosine)
-
HRP-conjugated secondary antibody
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Test compounds (dissolved in DMSO)
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DNMT Assay Buffer.
-
To the wells of the DNA substrate-coated plate, add:
-
DNMT Assay Buffer
-
SAM
-
Diluted test compound or vehicle control
-
Diluted recombinant DNMT enzyme
-
-
Incubate the plate at 37°C for 60-120 minutes to allow for the methylation reaction.
-
Wash the wells with wash buffer to remove unreacted components.
-
Add the diluted capture antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells.
-
Add the diluted HRP-conjugated secondary antibody and incubate at room temperature for 30-60 minutes.
-
Wash the wells.
-
Add the colorimetric HRP substrate and incubate at room temperature until sufficient color development.
-
Add the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Hedgehog Signaling Pathway Inhibition
A distinct class of 4-(aminomethyl)benzamide analogs, specifically 4-(2-pyrimidinylamino)benzamide derivatives, has been shown to be potent inhibitors of the Hedgehog (Hh) signaling pathway.[14][15][16] The Hh pathway is a critical regulator of embryonic development and its aberrant activation is a driving force in several types of cancer, including basal cell carcinoma and medulloblastoma. These benzamide analogs typically target the Smoothened (SMO) protein, a key component of the Hh signaling cascade.
Quantitative Data for Hedgehog Signaling Pathway Inhibitory Activity
The following table summarizes the inhibitory activity of a representative 4-(2-pyrimidinylamino)benzamide derivative against the Hedgehog signaling pathway.
| Compound ID | Assay | IC50 (nM) | Reference |
| 13d | Gli-luciferase reporter | 1.44 | [14] |
Signaling Pathway: Inhibition of the Canonical Hedgehog Pathway
In the "off" state, the Patched (PTCH1) receptor inhibits the activity of Smoothened (SMO). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, this inhibition is relieved, allowing SMO to transduce the signal. This leads to the activation of the GLI family of transcription factors, which then translocate to the nucleus and activate the expression of Hh target genes, promoting cell proliferation and survival. 4-(2-pyrimidinylamino)benzamide analogs act by inhibiting SMO, thereby preventing the downstream activation of GLI transcription factors and blocking the pro-tumorigenic effects of the pathway.
Experimental Protocol: Gli-Luciferase Reporter Assay
This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of GLI.[17][18][19]
Materials:
-
NIH/3T3 cell line stably expressing a Gli-responsive luciferase reporter construct
-
Cell culture medium and supplements
-
Recombinant Sonic Hedgehog (SHH) or a small molecule SMO agonist (e.g., SAG)
-
Test compounds (dissolved in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the Gli-luciferase reporter NIH/3T3 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control for a predetermined time.
-
Stimulate the Hedgehog pathway by adding SHH or a SMO agonist to the appropriate wells. Include unstimulated controls.
-
Incubate the plate for 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a co-transfected Renilla luciferase reporter or a separate viability assay).
-
Calculate the percent inhibition of Hedgehog signaling and determine the IC50 value.
Conclusion
Analogs of 4-(aminomethyl)benzamide represent a rich source of biologically active compounds with significant therapeutic potential. Their ability to potently and selectively inhibit key enzymes and signaling pathways involved in cancer and other diseases, such as HDACs, DNMTs, and the Hedgehog pathway, underscores their importance in modern drug discovery. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this promising class of molecules. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these analogs will be crucial in translating their preclinical promise into novel clinical therapies.
References
- 1. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 2. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as a novel class of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abcam.co.jp [abcam.co.jp]
- 6. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNMT Activity Assay Kit (Colorimetric) (ab113467) | Abcam [abcam.com]
- 10. epigentek.com [epigentek.com]
- 11. epigentek.com [epigentek.com]
- 12. content.abcam.com [content.abcam.com]
- 13. EpiQuik DNMT Activity/Inhibition Assay Ultra Kit (Colorimetric) | EpigenTek [epigentek.com]
- 14. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of 4-(2-pyrimidinylamino) benzamides inhibitors of hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
4-(Aminomethyl)benzamide Hydrochloride: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)benzamide hydrochloride has emerged as a valuable and versatile building block in medicinal chemistry, offering a robust scaffold for the design and synthesis of a diverse array of therapeutic agents. Its unique structural features, comprising a central benzene ring substituted with an aminomethyl group and a benzamide moiety, provide an excellent platform for introducing molecular diversity and tailoring compounds to interact with specific biological targets. This guide explores the multifaceted applications of this compound in drug discovery, with a focus on its role in the development of anticancer and antiviral agents. We will delve into the chemical properties, synthesis of key derivatives, and their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Chemical Properties
This compound is a stable, water-soluble salt, which facilitates its use in a variety of chemical reactions. The primary amine of the aminomethyl group serves as a key nucleophile for the introduction of various substituents, while the benzamide portion can be modified or can itself participate in crucial interactions with biological targets.
| Property | Value |
| Molecular Formula | C₈H₁₁ClN₂O |
| Molecular Weight | 186.64 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| CAS Number | 20188-40-3 |
Applications in Medicinal Chemistry
The 4-(aminomethyl)benzamide core has been successfully employed as a central scaffold or a flexible linker in the design of inhibitors for various enzymes and protein-protein interactions. Notable therapeutic areas where this building block has made a significant impact include oncology and virology.
Anticancer Agents
Aberrant tyrosine kinase activity is a hallmark of many cancers. The 4-(aminomethyl)benzamide scaffold has been utilized as a flexible linker to develop potent tyrosine kinase inhibitors (TKIs).[1] These compounds are designed to bind to the ATP-binding site of kinases, often spanning across to allosteric pockets to enhance potency and selectivity.[1]
A series of novel compounds incorporating the 4-(aminomethyl)benzamide fragment have been synthesized and evaluated for their inhibitory activity against several receptor tyrosine kinases, including EGFR, HER-2, KDR (VEGFR2), and PDGFRα.[2][3] Notably, analogues bearing a (trifluoromethyl)benzene ring have demonstrated highly potent inhibition of EGFR.[2] For instance, certain derivatives have shown over 90% inhibition of EGFR at a concentration of just 10 nM.[2][4]
Quantitative Data: Anticancer Activity of 4-(Aminomethyl)benzamide Derivatives
| Compound ID | Target/Cell Line | Activity Type | Value | Reference |
| Analogue 11 | EGFR | % Inhibition @ 10 nM | 91% | [2][4] |
| Analogue 13 | EGFR | % Inhibition @ 10 nM | 92% | [2][4] |
| Analogue 10 | HL60 | IC₅₀ | 8.2 µM | [4] |
| Analogue 15 | HL60 | IC₅₀ | 5.6 µM | [4] |
| Analogue 13 | K562 | IC₅₀ | 5.6 µM | [4] |
| Compound 28j | K562 | IC₅₀ | 6.9 µM | [4] |
| Compound 28k | K562 | IC₅₀ | 3.6 µM | [4] |
| Compound 28l | K562 | IC₅₀ | 4.5 µM | [4] |
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in cancer. The benzamide moiety is a known zinc-binding group, making the 4-(aminomethyl)benzamide scaffold an attractive starting point for the design of HDAC inhibitors.[5] Derivatives have been synthesized that show potent inhibition of HDAC1, induce hyperacetylation of histones, and upregulate the expression of the tumor suppressor p21.[6]
Antiviral Agents: Ebola and Marburg Virus Entry Inhibitors
A significant breakthrough in the application of the 4-(aminomethyl)benzamide scaffold has been the discovery of potent small-molecule inhibitors of Ebola (EBOV) and Marburg (MARV) virus entry.[7][8] These filoviruses are responsible for severe and often fatal hemorrhagic fevers. The entry of these viruses into host cells is mediated by the viral glycoprotein (GP).[9] The 4-(aminomethyl)benzamide derivatives have been shown to block this critical entry step, likely by binding to the viral glycoprotein and preventing the necessary conformational changes for membrane fusion.[7][9]
Quantitative Data: Antiviral Activity of 4-(Aminomethyl)benzamide Derivatives
| Compound ID | Virus | Activity Type | Value (µM) | Reference |
| Compound 20 | Ebola (Mayinga) | EC₅₀ | < 1 | [7][8] |
| Compound 23 | Ebola (Mayinga) | EC₅₀ | < 1 | [7][8] |
| Compound 32 | Ebola (Mayinga) | EC₅₀ | 0.11 | [7] |
| Compound 35 | Ebola (Mayinga) | EC₅₀ | 0.31 | [7] |
| Compound 32 | Marburg (Angola) | EC₅₀ | 1.25 | [7] |
| Compound 35 | Marburg (Angola) | EC₅₀ | 0.82 | [7] |
Several of these compounds have demonstrated favorable metabolic stability in human and rat liver microsomes and do not significantly inhibit key cytochrome P450 enzymes, such as CYP3A4 and CYP2C9, suggesting good drug-like properties.[7][8]
Signaling Pathways and Mechanisms of Action
Tyrosine Kinase Signaling Pathway
Tyrosine kinase inhibitors developed from the 4-(aminomethyl)benzamide scaffold typically function by competing with ATP for binding to the catalytic site of the kinase. This prevents the autophosphorylation of the kinase and the subsequent phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that promotes cell proliferation and survival.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Ebola Virus Entry Mechanism
The 4-(aminomethyl)benzamide-based inhibitors are thought to interfere with the function of the Ebola virus glycoprotein (GP), which is essential for viral entry into host cells. After the virus is taken up into endosomes, GP is cleaved by host proteases, which exposes a receptor-binding site. Binding to the endosomal receptor NPC1 triggers conformational changes in GP, leading to the fusion of the viral and endosomal membranes and release of the viral genome into the cytoplasm. The inhibitors are believed to bind to GP and prevent these crucial conformational changes.
Caption: Mechanism of Ebola Virus Entry and Inhibition.
Experimental Protocols
Synthesis of 4-(Aminomethyl)benzamide Derivatives
The synthesis of N-substituted 4-(aminomethyl)benzamide derivatives generally involves a multi-step process starting from a commercially available precursor like methyl 4-formylbenzoate or 4-(aminomethyl)benzoic acid. The following is a representative protocol for the synthesis of a tyrosine kinase inhibitor analogue.
Workflow for the Synthesis of a Tyrosine Kinase Inhibitor
Caption: General Synthetic Workflow for Tyrosine Kinase Inhibitors.
Detailed Protocol: Synthesis of a Representative N,N'-diaryl-4-(aminomethyl)benzamide
This protocol is a composite based on typical procedures for reductive amination and amide coupling reactions.
Step 1: Reductive Amination
-
To a solution of methyl 4-formylbenzoate (1.0 eq.) and a substituted aniline (1.1 eq.) in anhydrous dichloromethane (DCM), add acetic acid (catalytic amount).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired methyl 4-((arylamino)methyl)benzoate.
Step 2: Saponification
-
Dissolve the product from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq.) and stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid intermediate.
Step 3: Amide Coupling
-
To a solution of the carboxylic acid from Step 2 (1.0 eq.), a different substituted aniline (1.1 eq.), and a coupling agent such as HATU (1.2 eq.) in anhydrous dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Biological Assay Protocol: Tyrosine Kinase Inhibition Assay
This is a general protocol for an in vitro kinase assay to determine the inhibitory activity of synthesized compounds.
-
Prepare a reaction buffer appropriate for the specific tyrosine kinase being assayed.
-
Add the kinase to the wells of a 96-well plate.
-
Add the test compounds at various concentrations (typically a serial dilution). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the kinase and compounds for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Detect the amount of phosphorylated substrate or the amount of ATP remaining using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a privileged scaffold in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. Its utility has been demonstrated in the creation of potent inhibitors for critical targets in oncology and virology. The synthetic tractability of this building block allows for extensive structure-activity relationship studies, leading to the optimization of potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens, the creative application of the 4-(aminomethyl)benzamide core will undoubtedly continue to yield promising new drug candidates.
References
- 1. Collection - Discovery and Structural Optimization of 4â(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 5. ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evidence for distinct mechanisms of small molecule inhibitors of filovirus entry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Aminomethyl)benzamide Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)benzamide hydrochloride and its derivatives constitute a significant class of compounds in medicinal chemistry. These molecules are recognized for their utility as versatile scaffolds in the design of targeted therapeutics. Notably, they have been investigated as inhibitors of crucial signaling pathways implicated in oncogenesis, such as those mediated by tyrosine kinases and the Hedgehog signaling cascade.[1][2] The core structure, which features a flexible aminomethyl linker attached to a benzamide moiety, is amenable to a wide range of chemical modifications. This adaptability allows for the optimization of biological activity, selectivity, and pharmacokinetic profiles. This technical guide offers a comprehensive overview of the synthesis, characterization, and biological significance of these important derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be accomplished via several strategic pathways. A frequently employed and efficient method is a two-step process that involves the formation of an amide bond, followed by the deprotection or modification of a precursor to the aminomethyl group.
A common strategy begins with a protected version of the aminomethyl group, often a nitro group, attached to the benzoic acid backbone. This allows for the selective formation of the amide bond without the primary amino group interfering. The synthesis of a representative derivative, 4-amino-N-(2-chlorophenyl)benzamide, serves as a good example of this approach.[3] This methodology can be readily adapted to generate a diverse array of N-substituted derivatives by employing various primary or secondary amines in the amide bond formation step. The final hydrochloride salt is typically prepared by treating the purified free base with hydrochloric acid.
General Synthetic Workflow
The logical sequence for the synthesis of N-substituted this compound derivatives is outlined in the diagram below. This workflow commences with a protected benzoic acid derivative, moves through amide bond formation and deprotection, and culminates in the formation of the hydrochloride salt.
Caption: General synthetic workflow for N-substituted this compound derivatives.
Experimental Protocols
The following sections provide detailed experimental protocols for the key synthetic steps involved in the preparation of this compound derivatives, based on well-established methodologies.[3]
Protocol 1: Synthesis of 4-Nitro-N-(aryl)benzamide (Amide Bond Formation)
This protocol outlines the acylation of an aniline with 4-nitrobenzoyl chloride to produce the nitro-substituted benzamide intermediate.
Materials:
-
4-Nitrobenzoyl chloride
-
Substituted aniline (e.g., 2-chloroaniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath while stirring continuously.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the cooled aniline solution over a period of 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-nitro-N-(aryl)benzamide.
Protocol 2: Synthesis of 4-Amino-N-(aryl)benzamide (Nitro Group Reduction)
This protocol describes the reduction of the nitro group of the intermediate to a primary amine.
Materials:
-
4-Nitro-N-(aryl)benzamide
-
Palladium on carbon (10% Pd/C)
-
Ethanol or methanol
-
Hydrogen gas supply (e.g., balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the 4-nitro-N-(aryl)benzamide (1.0 equivalent) in ethanol or methanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the 4-amino-N-(aryl)benzamide.
Protocol 3: Formation of the Hydrochloride Salt
This final step involves the conversion of the free amine to its corresponding hydrochloride salt.
Materials:
-
4-Amino-N-(aryl)benzamide
-
Anhydrous diethyl ether or other suitable non-polar solvent
-
Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether)
Procedure:
-
Dissolve the purified 4-amino-N-(aryl)benzamide in a minimal amount of a suitable solvent in which the hydrochloride salt is insoluble (e.g., anhydrous diethyl ether).
-
While stirring, add a solution of hydrochloric acid in a suitable solvent dropwise until precipitation is complete.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of cold anhydrous diethyl ether.
-
Dry the resulting solid under vacuum to yield the final 4-amino-N-(aryl)benzamide hydrochloride.
Characterization of this compound Derivatives
The structural elucidation and purity assessment of the synthesized derivatives are carried out using a combination of spectroscopic and analytical techniques.
Data Presentation
Table 1: Spectroscopic Data for Representative Benzamide Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) |
| Benzamide | 7.42-7.55 (m, 3H, Ar-H), 7.82-7.92 (m, 2H, Ar-H), 8.05 (br s, 1H, NH), 7.46 (br s, 1H, NH) (in DMSO-d6)[4] | 127.5, 128.6, 131.7, 133.2, 168.0 (in CDCl3) | 3367, 3171 (N-H), 1657 (C=O) | 121 [M]⁺[5] |
| N-Benzyl-4-methylbenzamide | 2.39 (s, 3H, Me), 4.63 (d, 2H, J = 5.0 Hz, Benzylic CH2), 6.49 (bs, 1H, NH), 7.22 (d, J= 8.0 Hz, 2H, Ar-H), 7.27-7.36 (m, 5H, Ar-H), 7.69 (d, 2H, J= 8.0 Hz, 2H, Ar-H) (in CDCl3)[6] | Not available | Not available | Not available |
| 4-Amino-N-[2-(diethylamino)ethyl]benzamide | 0.96 (t, 6H, J=7.0 Hz, 2xCH3), 2.51 (q, 4H, J=7.0 Hz, 2xCH2), 2.62 (t, 2H, J=6.0 Hz, CH2), 3.38 (q, 2H, J=6.0 Hz, CH2), 5.61 (s, 2H, NH2), 6.57 (d, 2H, J=8.5 Hz, Ar-H), 7.56 (d, 2H, J=8.5 Hz, Ar-H), 8.01 (t, 1H, J=5.5 Hz, CONH) (in DMSO-d6)[7] | 8.87, 34.87, 47.20, 51.06, 112.77, 122.91, 128.93, 152.06, 167.66 (in DMSO-d6)[7] | 3421, 3336 (N-H), 1645 (C=O)[7] | Not available |
Table 2: Physicochemical Properties of Representative Benzamide Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Benzamide | C₇H₇NO | 121.14 | 127-130 |
| 4-Amino-N-[2-(diethylamino)ethyl]benzamide hydrochloride | C₁₃H₂₂ClN₃O | 271.79 | 155-157 |
| 4-Amino-N-(2-chlorophenyl)benzamide | C₁₃H₁₁ClN₂O | 246.69 | Not available |
Biological Activity and Signaling Pathways
Derivatives of 4-(aminomethyl)benzamide have been the subject of investigation for their potential to inhibit critical cellular signaling pathways, particularly those that are dysregulated in cancer.
Tyrosine Kinase Inhibition
A number of 4-(arylaminomethyl)benzamide derivatives have demonstrated potent inhibitory activity against a range of receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR), HER-2, and the platelet-derived growth factor receptor (PDGFR).[1][2] RTKs are integral mediators of cellular processes such as proliferation, survival, and migration. The dysregulation of RTK signaling is a frequent event in many types of cancer. The general mechanism of RTK signaling is initiated by ligand binding, which induces receptor dimerization and subsequent autophosphorylation. This creates docking sites for downstream signaling proteins, ultimately leading to the activation of pathways such as the Ras-MAPK cascade.[8][9][10]
Caption: A simplified diagram of the Tyrosine Kinase signaling pathway, indicating the point of inhibition.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is another prominent target in cancer therapy, as its aberrant activation is implicated in the development and progression of a variety of malignancies. This pathway is essential for embryonic development and the maintenance of tissue homeostasis. The central mechanism of the pathway involves a ligand (e.g., Sonic Hedgehog) binding to the Patched (PTCH) receptor. This binding event alleviates the inhibition of Smoothened (SMO). The now-active SMO initiates a signaling cascade that results in the activation of GLI transcription factors, which in turn regulate the expression of target genes involved in cell proliferation and survival.[1][2][11] Certain benzamide derivatives have been identified as inhibitors of this pathway.
Caption: A diagram of the Hedgehog signaling pathway in its "OFF" and "ON" states.
Conclusion
This compound derivatives represent a highly promising class of compounds for the development of novel therapeutic agents. Their synthesis is readily achievable through established principles of organic chemistry, and their adaptable structure allows for the systematic optimization of their biological properties. The demonstrated ability of these derivatives to inhibit key signaling pathways, such as the tyrosine kinase and Hedgehog pathways, highlights their significant potential in oncology and other therapeutic fields. Further research into the synthesis and biological evaluation of a broader range of these derivatives is clearly warranted to fully realize their therapeutic potential. This guide provides a robust foundation for researchers to advance their efforts in developing new and effective treatments based on this important chemical scaffold.
References
- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 2. researchgate.net [researchgate.net]
- 3. File:Hh signalling pathway.jpg - Embryology [embryology.med.unsw.edu.au]
- 4. Benzamide(55-21-0) IR Spectrum [chemicalbook.com]
- 5. Benzamide, 2-methyl- [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. researchgate.net [researchgate.net]
The Strategic Core: 4-(Aminomethyl)benzamide Hydrochloride as a Versatile Scaffold for PARP Inhibitor Development
A Technical Guide for Drug Discovery Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical mediators of DNA repair and have emerged as prominent targets in oncology.[1][2] The clinical success of PARP inhibitors (PARPis) in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, has fueled extensive research into novel scaffolds for next-generation inhibitors.[1][3] Central to the design of many potent PARPis is the benzamide moiety, which effectively mimics the nicotinamide portion of the PARP substrate, NAD+.[4] This technical guide explores the potential of 4-(aminomethyl)benzamide hydrochloride as a strategic starting point and core scaffold for the synthesis and development of novel PARP inhibitors. We will delve into its structural significance, proposed synthetic routes, structure-activity relationships of analogous compounds, and the requisite experimental protocols for evaluation.
The Benzamide Pharmacophore: A Cornerstone of PARP Inhibition
The benzamide group is a well-established pharmacophore for PARP inhibition. It occupies the nicotinamide-binding pocket of the enzyme's catalytic domain, forming crucial hydrogen bonds with key amino acid residues such as Gly863 and Ser904, and participating in π-stacking interactions with Tyr907.[4] The 4-(aminomethyl)benzamide scaffold provides a versatile platform for chemical modification, allowing for the exploration of the solvent-exposed region of the active site to enhance potency and selectivity. The aminomethyl group serves as a valuable linker to introduce various substituents that can interact with additional binding pockets.
Proposed Synthetic Pathways from this compound
While specific examples of PARP inhibitors directly synthesized from this compound are not prevalent in publicly available literature, established synthetic methodologies for analogous benzamide-based inhibitors allow for the postulation of viable synthetic routes. A common strategy involves the acylation of the aminomethyl group with a suitable carboxylic acid or acyl chloride, often containing a terminal ring system designed to interact with the adenosine-binding pocket of PARP.
Below is a generalized, proposed workflow for the synthesis of a novel PARP inhibitor utilizing the this compound scaffold.
Structure-Activity Relationships (SAR) of Benzamide-Based PARP Inhibitors
SAR studies on various benzamide-containing PARP inhibitors have yielded several key insights that can guide the design of novel compounds based on the 4-(aminomethyl)benzamide scaffold:
-
The Benzamide Moiety: The primary amide of the benzamide is essential for binding to the nicotinamide-binding pocket through hydrogen bonds.
-
The Linker: The nature and length of the linker attached to the benzamide core can significantly impact potency. The aminomethyl group in our scaffold provides a flexible point of attachment.
-
Terminal Groups: The terminal moiety appended via the linker plays a crucial role in determining potency and selectivity. Bulky, aromatic, or heterocyclic groups can form additional interactions within the PARP active site, including the adenosine-binding pocket.
Quantitative Data for Representative Benzamide-Based PARP Inhibitors
To provide a quantitative context for the potency of benzamide-derived PARP inhibitors, the following table summarizes the half-maximal inhibitory concentrations (IC50) for several notable compounds against PARP1 and PARP2.
| Compound (Scaffold Type) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib (Phthalazinone-benzamide derivative) | 1.9 - 5 | 1 - 2 |
| Rucaparib (Indole-carboxamide derivative) | 1.4 | 0.2 - 0.3 |
| Niraparib (Indazole-carboxamide derivative) | 3.8 | 2.1 |
| Talazoparib (Phthalazinone-benzamide derivative) | 0.57 | 0.2 |
| Veliparib (Benzimidazole-carboxamide derivative) | 5.2 | 2.9 |
Note: IC50 values are compiled from various sources and may vary depending on the specific assay conditions.
Signaling Pathway of PARP in DNA Damage Response
PARP1 is a key sensor of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP1 becomes catalytically active and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, initiating the base excision repair (BER) pathway. PARP inhibitors block this process, leading to the accumulation of unrepaired SSBs, which can be converted to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (a key DSB repair pathway), this accumulation of DSBs leads to cell death, a concept known as synthetic lethality.
Experimental Protocols
The evaluation of novel PARP inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.
PARP1/2 Enzymatic Assay (ELISA-based)
Objective: To determine the in vitro inhibitory activity of a compound against PARP1 and PARP2.
Methodology:
-
Plate Coating: 96-well plates are coated with histones, which serve as the substrate for PARP enzymes.
-
Reaction Mixture: A reaction mixture is prepared containing the PARP enzyme (either PARP1 or PARP2), biotinylated NAD+ (the substrate), and varying concentrations of the test inhibitor.
-
Incubation: The reaction mixture is added to the histone-coated wells and incubated to allow for the PARylation reaction to occur.
-
Detection: The wells are washed, and streptavidin-HRP (horseradish peroxidase) is added, which binds to the incorporated biotinylated PAR.
-
Signal Generation: A chemiluminescent or colorimetric HRP substrate is added, and the resulting signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Cell Viability Assay (MTS/MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of the PARP inhibitor on cancer cell lines, particularly those with and without BRCA mutations.
Methodology:
-
Cell Seeding: Cancer cells (e.g., BRCA-mutant and BRCA-wildtype) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the PARP inhibitor for a specified period (e.g., 72 hours).
-
Reagent Addition: MTS or MTT reagent is added to each well. Viable, metabolically active cells convert the reagent into a colored formazan product.
-
Incubation and Measurement: After incubation, the absorbance is measured at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to untreated controls, and IC50 values are calculated.
Western Blot for PAR Levels
Objective: To confirm the on-target effect of the inhibitor by measuring the reduction of PARylation in cells.
Methodology:
-
Cell Treatment: Cells are treated with the PARP inhibitor for a defined period. It is common to induce DNA damage (e.g., with hydrogen peroxide) to stimulate PARP activity.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for poly(ADP-ribose) chains, followed by a secondary antibody conjugated to HRP.
-
Detection: The signal is visualized using a chemiluminescent substrate. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
Conclusion
The this compound scaffold represents a promising and versatile starting point for the development of novel PARP inhibitors. Its inherent benzamide pharmacophore provides a strong foundation for potent enzymatic inhibition, while the aminomethyl linker offers a strategic handle for chemical modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties. By leveraging established synthetic methodologies and a systematic approach to structure-activity relationship studies, researchers can effectively utilize this scaffold to discover and develop next-generation PARP inhibitors for cancer therapy. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of such novel compounds.
References
- 1. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2021013735A1 - Parp1 inhibitors - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of 4-(Aminomethyl)benzamide Hydrochloride in Oncology: A Technical Guide to a Versatile Scaffold
For Immediate Release
This technical guide provides an in-depth exploration of 4-(Aminomethyl)benzamide hydrochloride, a compound of interest in cancer research. While direct studies on this specific molecule are nascent, its core structure forms the backbone of numerous potent and selective anticancer agents. This document serves as a resource for researchers, scientists, and drug development professionals, summarizing the existing data on its derivatives, outlining potential mechanisms of action, and providing detailed experimental protocols to facilitate further investigation.
Introduction to this compound
This compound is a chemical compound that has garnered attention as a versatile scaffold in the design of pharmacologically active molecules. Its chemical structure, featuring a benzamide group and an aminomethyl substituent, provides a key foundation for the synthesis of derivatives with significant therapeutic potential, particularly in the realm of oncology. The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to experimental use.
While comprehensive research on the standalone anticancer activity of this compound is limited, extensive studies on its derivatives have revealed significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines. These derivatives primarily function as inhibitors of key enzymes involved in cancer progression, most notably histone deacetylases (HDACs) and protein kinases.
Chemical Properties and Safety Information
| Property | Value |
| Chemical Formula | C₈H₁₁ClN₂O |
| Molecular Weight | 186.64 g/mol |
| CAS Number | 3685-26-5 |
| Synonyms | 4-(Aminomethyl)benzamide HCl |
Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.
Known and Putative Mechanisms of Action in Cancer
The anticancer potential of the 4-(aminomethyl)benzamide scaffold is primarily understood through the mechanisms of its derivatives. These compounds have been shown to target several critical pathways involved in cancer cell proliferation, survival, and differentiation.
Histone Deacetylase (HDAC) Inhibition
A significant body of research has focused on 4-(aminomethyl)benzamide derivatives as potent HDAC inhibitors.[1][2][3][4][5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.
Derivatives of 4-(aminomethyl)benzamide have been shown to selectively inhibit Class I HDACs (HDAC1, 2, and 3), which are frequently dysregulated in tumors.[2][3] Inhibition of these HDACs leads to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced tumor suppressor genes like p21WAF1/CIP1.[6] This, in turn, can induce cell cycle arrest, differentiation, and apoptosis.[6][7][8]
Protein Kinase Inhibition
The 4-(aminomethyl)benzamide scaffold has also been utilized in the design of protein kinase inhibitors.[9] Protein kinases are key regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers.
Derivatives have been synthesized that show inhibitory activity against various protein kinases. By blocking the activity of these kinases, these compounds can disrupt the signaling pathways that drive cancer cell growth, ultimately leading to cell cycle arrest and apoptosis.[9] For instance, some derivatives have been shown to induce G2/M phase arrest in cancer cells.[9]
Poly(ADP-ribose) Polymerase (PARP) Inhibition
The benzamide moiety is a well-established pharmacophore for the inhibition of poly(ADP-ribose) polymerase (PARP).[10][11][12][13] PARP enzymes are involved in DNA repair, and their inhibition can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with pre-existing DNA repair defects (e.g., BRCA mutations). While direct studies on 4-(aminomethyl)benzamide as a PARP inhibitor are lacking, its structural similarity to known PARP inhibitors suggests this as a potential and unexplored mechanism of action.
Quantitative Data on the Anticancer Activity of 4-(Aminomethyl)benzamide Derivatives
The following tables summarize the in vitro anticancer activity of various derivatives of 4-(aminomethyl)benzamide against different cancer cell lines and enzymes.
Table 1: Inhibitory Activity of HDAC Inhibitor Derivatives
| Compound | Target | IC₅₀ (nM) | Cancer Cell Line | Reference |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 | - | [2][3] |
| HDAC2 | 260.7 | - | [2][3] | |
| HDAC3 | 255.7 | - | [2][3] | |
| MS-27-275 | HDA (human leukemia) | 2,000 | - | [6] |
Table 2: Antiproliferative Activity of 4-(Aminomethyl)benzamide Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | A2780 (Ovarian) | 2.66 | [2][3] |
| HepG2 (Liver) | 1.73 | [2][3] | |
| Compound 7 (2,6-dichloro-purine derivative) | K562 (Leukemia) | 2.27 | [9] |
| HL-60 (Leukemia) | 1.42 | [9] | |
| OKP-GS (Renal) | 4.56 | [9] | |
| Compound 10 (2,6-dichloro-purine derivative) | K562 (Leukemia) | 2.53 | [9] |
| HL-60 (Leukemia) | 1.52 | [9] | |
| Compound 8u (o-aminobenzamide derivative) | A549 (Lung) | 0.165 | [7] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the anticancer potential of compounds such as this compound and its derivatives.
Antiproliferative Activity Assessment (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or derivative)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in complete growth medium to achieve the desired final concentrations. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of a test compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound (or derivative)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., ModFit LT, FlowJo).
Apoptosis Assay by Annexin V/PI Staining
This protocol details the detection of apoptosis induced by a test compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound (or derivative)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Conclusion and Future Directions
While direct evidence for the anticancer activity of this compound is still emerging, the extensive research on its derivatives strongly supports its potential as a valuable scaffold in the development of novel cancer therapeutics. The ability of its derivatives to potently and selectively inhibit key cancer-related enzymes like HDACs and protein kinases highlights the promise of this chemical backbone.
Future research should focus on several key areas:
-
Direct Evaluation: A thorough investigation of the in vitro and in vivo anticancer activity of this compound itself is warranted to establish a baseline of its efficacy.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by 4-(Aminomethyl)benzamide and its novel derivatives is crucial.
-
Structure-Activity Relationship (SAR) Studies: Continued synthesis and evaluation of new derivatives can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of 4-(aminomethyl)benzamide-based compounds with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens.
References
- 1. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 3. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A synthetic inhibitor of histone deacetylase, MS-27-275, with marked in vivo antitumor activity against human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chidamide induces cell cycle arrest via NR4A3/P21 axis upregulation to suppress relapsed and refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of poly (ADP-ribose) polymerase suppress lipopolysaccharide-induced nitrite formation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specificity of inhibitors of poly(ADP-ribose) synthesis. Effects on nucleotide metabolism in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specific inhibitors of poly(ADP-ribose) synthetase and mono(ADP-ribosyl)transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel alkoxybenzamide inhibitors of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular weight of 4-(Aminomethyl)benzamide hydrochloride
This technical guide provides a comprehensive overview of 4-(Aminomethyl)benzamide hydrochloride, tailored for researchers, scientists, and professionals in drug development. The document details its chemical properties, a probable synthetic route, and potential biological activities, supported by experimental protocols and pathway diagrams.
Core Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference.
| Parameter | Value | Reference |
| CAS Number | 20188-40-3 | [1] |
| Molecular Formula | C₈H₁₁ClN₂O | [1] |
| Molecular Weight | 186.64 g/mol | [1] |
| IUPAC Name | 4-(aminomethyl)benzamide;hydrochloride | [1] |
| SMILES | C1=CC(=CC=C1CN)C(=O)N.Cl | [1] |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature, in a dry, inert atmosphere |
Synthetic Protocol
Proposed Synthesis of 4-(Aminomethyl)benzamide
A plausible route to the parent compound, 4-(Aminomethyl)benzamide, starts from 4-cyanobenzoic acid. The carboxylic acid can be converted to the corresponding benzamide, followed by the reduction of the nitrile group to an aminomethyl group. The hydrochloride salt can then be formed by treatment with hydrochloric acid.
Step 1: Amidation of 4-Cyanobenzoic Acid
-
In a round-bottom flask, dissolve 4-cyanobenzoic acid in a suitable solvent such as tetrahydrofuran (THF).
-
Activate the carboxylic acid for amidation. A common method is the addition of a coupling agent like 1,1'-Carbonyldiimidazole (CDI).
-
Stir the mixture at room temperature to form the acylimidazole intermediate.
-
Introduce ammonia (e.g., as an aqueous solution or bubbled as a gas) to the reaction mixture.
-
Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude 4-cyanobenzamide is purified, for example, by recrystallization.
Step 2: Reduction of 4-Cyanobenzamide to 4-(Aminomethyl)benzamide
-
The resulting 4-cyanobenzamide is dissolved in a suitable solvent, such as ethanol or methanol.
-
A reducing agent is added. A common method for nitrile reduction is catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
The reaction is stirred vigorously until the starting material is consumed (monitored by TLC).
-
After the reaction is complete, the catalyst is removed by filtration through Celite.
-
The filtrate is concentrated under reduced pressure to yield 4-(Aminomethyl)benzamide.
Step 3: Formation of the Hydrochloride Salt
-
The purified 4-(Aminomethyl)benzamide is dissolved in a suitable solvent, such as diethyl ether or methanol.
-
A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The solid is collected by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.
Potential Biological Activity and Experimental Protocols
While direct biological activity data for this compound is limited, derivatives of the core 4-(aminomethyl)benzamide structure have shown significant biological activities. Notably, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective inhibitors of Histone Deacetylase 6 (HDAC6).[2] Additionally, the parent compound, 4-(Aminomethyl)benzamide, has been noted as a trypsin inhibitor.[3]
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones. The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific HDAC isoform, such as HDAC6.
-
Reagents and Materials :
-
Recombinant human HDAC6 enzyme.
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®).
-
HDAC assay buffer.
-
Trichostatin A (TSA) as a positive control inhibitor.
-
Test compound (this compound).
-
96-well black microplates.
-
Microplate reader capable of fluorescence detection.
-
-
Procedure :
-
Prepare a serial dilution of the test compound in the HDAC assay buffer.
-
In the wells of the 96-well plate, add the HDAC assay buffer, the diluted test compound (or TSA for positive control, or buffer for negative control), and the recombinant HDAC6 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a further period (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution (which contains a protease to cleave the deacetylated substrate, releasing the fluorophore).
-
Incubate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis :
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the controls.
-
The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
References
- 1. This compound | C8H11ClN2O | CID 16246120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-AMINOMETHYL-BENZAMIDE CAS#: 369-53-9 [amp.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Use of 4-(Aminomethyl)benzamide Hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide chemistry and drug discovery, the modification of the C-terminus of a peptide is a critical strategy for enhancing its therapeutic properties. The introduction of a 4-(aminomethyl)benzamide moiety can impart conformational rigidity, improve metabolic stability, and modulate biological activity. This building block is particularly useful for creating peptide amides with unique structural constraints. 4-(Aminomethyl)benzamide hydrochloride is a versatile reagent for solid-phase peptide synthesis (SPPS) that allows for the straightforward incorporation of this functionality onto the C-terminus of a peptide chain.
These application notes provide a detailed protocol for the use of this compound in Fmoc-based solid-phase peptide synthesis. The following sections outline the necessary materials, equipment, and step-by-step procedures for resin preparation, coupling of the initial building block, peptide chain elongation, and final cleavage and purification.
Core Principles
The synthesis of a C-terminal 4-(aminomethyl)benzamide peptide is achieved through standard solid-phase peptide synthesis protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process begins with the coupling of 4-(aminomethyl)benzamide to a suitable resin, followed by the sequential addition of Fmoc-protected amino acids. The hydrochloride salt of 4-(aminomethyl)benzamide must be neutralized in situ during the coupling reaction to enable the free amine to react with the activated resin.
Experimental Protocols
Materials and Equipment
-
Resins: 2-Chlorotrityl chloride (2-CTC) resin is recommended for its acid lability, allowing for mild cleavage conditions that preserve the final amide.
-
Reagents:
-
This compound
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Piperidine
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water
-
-
Equipment:
-
Solid-phase peptide synthesis vessel
-
Shaker or automated peptide synthesizer
-
HPLC system for purification and analysis
-
Lyophilizer
-
Mass spectrometer
-
Protocol 1: Loading of 4-(Aminomethyl)benzamide onto 2-Chlorotrityl Chloride Resin
This protocol describes the initial coupling of 4-(aminomethyl)benzamide to the solid support.
-
Resin Swelling: Swell the 2-Chlorotrityl chloride resin in DCM for 30 minutes in the peptide synthesis vessel.
-
Reagent Preparation: In a separate vial, dissolve this compound (2 equivalents relative to resin capacity) in DMF. Add DIPEA (2.2 equivalents) to neutralize the hydrochloride salt and create the free amine in situ.
-
Coupling: Add the solution of 4-(aminomethyl)benzamide and DIPEA to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times). Dry the resin under vacuum.
Protocol 2: Fmoc-Based Peptide Chain Elongation
This is a standard cycle for adding each subsequent amino acid.
-
Fmoc Deprotection:
-
Swell the resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
Protocol 3: Cleavage and Deprotection
This protocol releases the final peptide from the resin and removes side-chain protecting groups.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 4: Purification and Analysis
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Data Presentation
The following tables provide representative data for the synthesis of a model peptide with a C-terminal 4-(aminomethyl)benzamide modification.
| Parameter | Value |
| Resin | 2-Chlorotrityl chloride |
| Resin Capacity | 1.0 mmol/g |
| Scale of Synthesis | 0.1 mmol |
| Peptide Sequence | H-Gly-Phe-Leu-4-(aminomethyl)benzamide |
| Coupling Reagent | HBTU/HOBt/DIPEA |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) |
| Crude Peptide Yield | 75-85% |
| Purity (Crude) | 60-70% |
| Purity (after HPLC) | >95% |
Table 1: Synthesis Parameters and Representative Results.
| Reagent | Equivalents (relative to resin capacity) |
| This compound | 2.0 |
| DIPEA (for neutralization and coupling) | 2.2 (initial), 6.0 (elongation) |
| Fmoc-Amino Acid | 3.0 |
| HBTU | 2.9 |
| HOBt | 3.0 |
Table 2: Reagent Stoichiometry for Peptide Synthesis.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis of a C-terminal 4-(aminomethyl)benzamide peptide.
Signaling Pathways and Applications
While specific signaling pathways directly modulated by peptides terminating in 4-(aminomethyl)benzamide are not extensively documented in publicly available literature, the introduction of this rigid, aromatic moiety can be rationally designed to influence peptide-protein interactions. The benzamide group can participate in hydrogen bonding and aromatic stacking interactions within a receptor's binding pocket. This modification can be used to develop peptidomimetics with improved affinity and selectivity for various biological targets.
Potential applications for peptides synthesized with this building block include:
-
Enzyme Inhibitors: The rigid structure can help to orient key pharmacophoric groups for optimal interaction with an enzyme's active site.
-
Receptor Agonists/Antagonists: The conformational constraint can lock the peptide into a bioactive conformation, enhancing its potency.
-
Protein-Protein Interaction Modulators: The benzamide moiety can mimic key residues (e.g., phenylalanine or tyrosine) at the interface of a protein-protein interaction.
Further research is warranted to explore the full potential of this C-terminal modification in modulating specific signaling pathways and its application in drug development.
Application Notes and Protocols for 4-(Aminomethyl)benzamide Hydrochloride Affinity Chromatography Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)benzamide hydrochloride is a synthetic ligand utilized in affinity chromatography for the purification of a distinct class of enzymes known as serine proteases. This technique leverages the specific and reversible binding interaction between the immobilized 4-(Aminomethyl)benzamide ligand and the active site of target proteases. This method is particularly effective for the purification of enzymes such as plasminogen and trypsin from complex biological mixtures like plasma, serum, and cell culture supernatants. The affinity resin is prepared by covalently coupling 4-(Aminomethyl)benzamide to a solid support matrix, commonly cross-linked agarose beads. This document provides detailed protocols for the preparation of the affinity resin and its application in the purification of key serine proteases, along with expected performance data based on closely related affinity media.
Principle of Affinity Chromatography
Affinity chromatography separates proteins based on a highly specific and reversible binding interaction between the protein of interest and a ligand immobilized on a chromatography matrix. In this application, the 4-(Aminomethyl)benzamide acts as a competitive inhibitor for the active site of certain serine proteases. When a sample containing the target protease is passed through the column, the protease binds specifically to the immobilized ligand, while other non-target proteins pass through. The bound protease is then eluted by changing the buffer conditions to disrupt the ligand-protein interaction, yielding a highly purified and concentrated protein.
Data Presentation
The following tables summarize the key performance characteristics of a this compound affinity chromatography resin. It is important to note that the quantitative data presented below is primarily based on studies using the closely related ligand, p-aminobenzamidine, due to a lack of specific published data for 4-(Aminomethyl)benzamide. However, given the structural similarity, these values provide a reliable estimate of the expected performance.
Table 1: Resin Characteristics
| Parameter | Value |
| Ligand | This compound |
| Matrix | 6% Cross-linked Agarose |
| Particle Size | 45-165 µm |
| Ligand Density | ~7 µmol/mL of drained media[1] |
| Chemical Stability | Stable in all commonly used aqueous buffers[1] |
| pH Stability (Long Term) | 3-11[1] |
| pH Stability (Short Term) | 2-13[1] |
Table 2: Performance Data for Trypsin Purification
| Parameter | Value |
| Binding Capacity | |
| Dynamic Binding Capacity | > 35 mg bovine trypsin/mL medium[2] |
| Binding Conditions | |
| Binding Buffer | 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0[1][2] |
| Flow Rate | 15-30 cm/h |
| Elution Conditions | |
| Elution Buffer (pH shift) | 0.05 M Glycine, 0.5 M Arginine, pH 3.0[2] |
| Elution Buffer (Competitive) | 20 mM p-aminobenzamidine in binding buffer[3] |
| Regeneration | |
| Regeneration Buffers | Alternating washes with 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5 and 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5[1] |
| Storage Solution | 20% Ethanol in 50 mM Sodium Acetate, pH 4.0 |
Table 3: Performance Data for Plasminogen Purification
| Parameter | Value |
| Binding Conditions | |
| Binding Buffer | 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3 |
| Elution Conditions | |
| Elution Buffer | 0.2 M ε-aminocaproic acid or 6-aminohexanoic acid in binding buffer[4] |
| Purity and Yield | |
| Purification Fold | > 200-fold from human plasma[5][6] |
| Purity | High, with multiple active isoforms detectable by electrophoresis[5][6] |
Experimental Protocols
Protocol 1: Preparation of 4-(Aminomethyl)benzamide Affinity Resin
This protocol describes the coupling of this compound to an NHS-activated agarose resin.
Materials:
-
NHS-activated Sepharose 4 Fast Flow (or similar activated agarose resin)
-
This compound
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3[7]
-
Wash Buffer 1: 1 mM HCl (ice-cold)[8]
-
Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.5[7]
-
Wash Buffer 2: 0.1 M Acetate buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer 3: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5
-
Storage Solution: 20% Ethanol in water
Procedure:
-
Resin Preparation:
-
Transfer the desired amount of NHS-activated Sepharose slurry to a sintered glass funnel.
-
Wash the resin with 15 volumes of ice-cold 1 mM HCl to remove the storage solution (isopropanol) and preserve the activity of the NHS esters.[8]
-
Immediately wash the resin with 3 volumes of Coupling Buffer.
-
-
Ligand Preparation:
-
Dissolve this compound in the Coupling Buffer to a final concentration of 5-10 mg/mL.
-
-
Coupling Reaction:
-
Immediately transfer the washed resin to the ligand solution.
-
Incubate the resin and ligand solution with gentle end-over-end mixing for 2-4 hours at room temperature or overnight at 4°C.[7]
-
-
Blocking Unreacted Groups:
-
Transfer the resin to a fresh tube and add 5 volumes of Blocking Buffer.
-
Incubate for 2-4 hours at room temperature with gentle mixing to block any remaining active NHS groups.[7]
-
-
Washing the Resin:
-
Wash the resin by alternating between Wash Buffer 2 and Wash Buffer 3. Repeat this cycle 3-4 times.
-
Finally, wash the resin with 5-10 volumes of deionized water.
-
-
Storage:
-
Resuspend the resin in a 1:1 slurry with Storage Solution and store at 4°C.
-
Protocol 2: Purification of Trypsin
Materials:
-
4-(Aminomethyl)benzamide affinity resin
-
Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4[2]
-
Elution Buffer: 0.05 M Glycine, 0.5 M Arginine, pH 3.0[2]
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0
-
Regeneration Buffers (as in Protocol 1)
-
Chromatography column
Procedure:
-
Column Packing and Equilibration:
-
Pack the affinity resin into a suitable chromatography column.
-
Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.
-
-
Sample Application:
-
Clarify the sample (e.g., crude trypsin solution, cell lysate) by centrifugation or filtration (0.45 µm).
-
Load the clarified sample onto the equilibrated column at a low flow rate (e.g., 15-30 cm/h).
-
-
Washing:
-
Wash the column with 10-15 CV of Binding Buffer, or until the absorbance at 280 nm returns to baseline.
-
-
Elution:
-
Elute the bound trypsin by applying 5-10 CV of Elution Buffer.
-
Collect fractions into tubes containing Neutralization Buffer (100 µL per 1 mL of fraction) to immediately neutralize the low pH of the eluate and preserve enzyme activity.
-
-
Analysis:
-
Analyze the collected fractions for protein content (A280) and trypsin activity using a suitable assay (e.g., with Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride as a substrate).
-
-
Regeneration:
-
Regenerate the column by washing with 3-5 CV of alternating high pH and low pH regeneration buffers.[1]
-
Finally, re-equilibrate with Binding Buffer for immediate reuse or wash with Storage Solution for long-term storage.
-
Visualizations
Experimental Workflow for Affinity Chromatography
Caption: General workflow for protein purification using 4-(Aminomethyl)benzamide affinity chromatography.
Plasminogen Activation Pathway
Caption: Simplified diagram of the plasminogen activation pathway and its regulation.
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 3. gels.yilimart.com [gels.yilimart.com]
- 4. High-performance affinity chromatography of plasmin and plasminogen on a hydrophilic vinyl-polymer gel coupled with p-aminobenzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasminogen: purification from human plasma by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. liverpool.ac.uk [liverpool.ac.uk]
Application Notes and Protocols: Coupling 4-(Aminomethyl)benzamide Hydrochloride to NHS-Ester Activated Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) ester chemistry is a widely utilized and robust method for the covalent modification of primary amines, forming stable amide bonds. This technique is central to many areas of research and drug development, including the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and functionalized small molecules. These application notes provide a detailed procedure for the coupling of 4-(Aminomethyl)benzamide hydrochloride to a molecule activated with an NHS-ester. The protocol addresses the critical step of in-situ neutralization of the hydrochloride salt to enable the primary amine to function as a nucleophile.
The fundamental reaction involves the nucleophilic attack of the unprotonated primary amine of 4-(Aminomethyl)benzamide on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[1][2][3] A competing reaction is the hydrolysis of the NHS ester, which becomes more significant at higher pH values and can reduce the overall efficiency of the conjugation.[4]
Data Presentation
Table 1: Key Parameters for NHS-Ester Coupling Reactions
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | Optimal pH is a balance between amine reactivity and NHS-ester stability. A pH of 8.3-8.5 is often ideal.[5][6] |
| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures can increase the stability of the NHS-ester, while room temperature reactions are typically faster.[4] |
| Reaction Time | 30 minutes to Overnight | Reaction time is dependent on the reactivity of the specific amine and NHS-ester, as well as temperature and concentrations.[7][8] |
| Solvent | Anhydrous DMF or DMSO | For water-insoluble reactants, these polar aprotic solvents are commonly used.[7] |
| Molar Excess of Amine | 1.5 - 2 equivalents | An excess of the amine can help drive the reaction to completion.[7] |
| Molar Excess of Base | 1.5 - 2 equivalents (relative to amine hydrochloride) | Sufficient base is required to neutralize the hydrochloride salt and deprotonate the amine. |
Table 2: Half-life of NHS-Ester Hydrolysis at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[4] |
| 8.6 | 4 | 10 minutes[4] |
Experimental Protocols
Materials
-
This compound
-
NHS-ester activated molecule
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., glass vial with a magnetic stirrer)
-
Inert gas (Nitrogen or Argon)
-
Analytical balance
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Purification system (e.g., flash chromatography, HPLC)
Protocol: Coupling of this compound to an NHS-Ester Activated Molecule
-
Preparation of Reactants:
-
Accurately weigh the NHS-ester activated molecule and dissolve it in a minimal amount of anhydrous DMF or DMSO in a clean, dry reaction vessel under an inert atmosphere.
-
In a separate vial, accurately weigh 1.5 to 2.0 molar equivalents of this compound.
-
-
In-situ Neutralization and Amine Addition:
-
To the vial containing this compound, add anhydrous DMF or DMSO to dissolve the solid.
-
Add 1.5 to 2.0 molar equivalents of a suitable non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the this compound solution. This will neutralize the hydrochloride salt and generate the free primary amine in-situ.
-
Immediately add the resulting solution of the free amine to the solution of the NHS-ester activated molecule.
-
-
Reaction Incubation:
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.[7]
-
Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting materials and the formation of the product.
-
-
Reaction Quenching (Optional):
-
If necessary, the reaction can be quenched by adding a small amount of a primary amine-containing reagent like Tris buffer or glycine to consume any unreacted NHS-ester.[4]
-
-
Purification of the Conjugate:
-
Once the reaction is complete, the desired product can be purified from the reaction mixture. Common purification techniques for small molecules include:
-
Flash Column Chromatography: Using a suitable solvent system to separate the product from unreacted starting materials and byproducts.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity of the final conjugate.
-
-
The choice of purification method will depend on the properties of the synthesized molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate using appropriate analytical methods such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
-
-
Mandatory Visualizations
Caption: Reaction mechanism of NHS-ester coupling with a primary amine.
Caption: Experimental workflow for coupling 4-(Aminomethyl)benzamide HCl.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. neb.com [neb.com]
- 8. Coupling Protocol for Primary Amine of a Ligand [sigmaaldrich.com]
Application Notes and Protocols for PARP1 Enzyme Inhibition Assay Using 4-(Aminomethyl)benzamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage, playing a critical role in DNA repair, genomic stability, and cell death.[1] Upon detecting DNA single-strand breaks, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, using nicotinamide adenine dinucleotide (NAD+) as a substrate. This PARylation process recruits DNA repair machinery to the site of damage.[2] Inhibition of PARP1 is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, leading to synthetic lethality.
4-(Aminomethyl)benzamide hydrochloride is a benzamide derivative. Benzamides are a known class of PARP inhibitors that act by competing with the NAD+ substrate at the enzyme's catalytic domain.[3][4] These application notes provide a detailed protocol for assessing the inhibitory potential of this compound against PARP1 using a chemiluminescent assay format.
Data Presentation
| Compound Name | Target | Assay Type | IC50 Value | Reference |
| Benzamide | PARP1 | Cell-free | 3.3 µM | [4] |
| This compound | PARP1 | Chemiluminescent | To be determined | N/A |
PARP1 Signaling and Inhibition
PARP1 is activated by DNA strand breaks. This activation leads to the cleavage of NAD+ and the subsequent formation of PAR chains on acceptor proteins, including PARP1 itself (auto-PARylation). These PAR chains act as a scaffold to recruit DNA repair proteins. PARP inhibitors, such as this compound, are competitive inhibitors of NAD+, thus preventing PAR chain formation and trapping PARP1 at the site of DNA damage. This leads to an accumulation of unresolved single-strand breaks, which are converted to toxic double-strand breaks during replication, ultimately causing cell death in cancer cells with deficient DNA repair mechanisms.
Experimental Protocols
This protocol describes a generic, 96-well plate-based chemiluminescent assay to determine the IC50 value of this compound for PARP1. This type of assay measures the incorporation of biotinylated NAD+ into histone proteins, which are coated on the plate.[2]
Materials and Reagents
-
Recombinant Human PARP1 Enzyme
-
Histone-coated 96-well plates (white, opaque)
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
10x PARP Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM MgCl2, 10 mM DTT)
-
Biotinylated NAD+
-
This compound
-
Positive Control Inhibitor (e.g., Olaparib)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Blocking Buffer (e.g., 3% BSA in PBST)
-
Wash Buffer (PBST: PBS with 0.05% Tween-20)
-
DMSO
-
Microplate reader with chemiluminescence detection capability
Experimental Workflow Diagram
Step-by-Step Protocol
-
Plate Preparation:
-
If not using pre-coated plates, coat the wells of a 96-well white plate with histone H1 (e.g., 100 µL of 10 µg/mL histone H1 in PBS) overnight at 4°C.
-
Wash the wells three times with 200 µL of Wash Buffer.
-
Block the wells with 200 µL of Blocking Buffer for 90 minutes at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in 1x PARP Assay Buffer to obtain a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution starting from 100 µM).
-
Prepare dilutions for the positive control inhibitor (e.g., Olaparib) in a similar manner.
-
Include a vehicle control (DMSO in assay buffer at the same final concentration as the test compound).
-
-
Assay Procedure:
-
Set up the assay plate with wells for "Blank" (no enzyme), "Positive Control" (enzyme, no inhibitor), and "Test Inhibitor" at various concentrations.
-
Prepare a Master Mix containing 1x PARP Assay Buffer, activated DNA, and recombinant PARP1 enzyme.
-
Add 25 µL of the appropriate inhibitor dilution or vehicle control to the designated wells.
-
Add 50 µL of the PARP1/DNA Master Mix to all wells except the "Blank" wells. Add 50 µL of assay buffer with activated DNA but no enzyme to the "Blank" wells.
-
Incubate the plate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 25 µL of biotinylated NAD+ solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Wash the plate four times with 200 µL of Wash Buffer per well.
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in Blocking Buffer) to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate four times with 200 µL of Wash Buffer per well.
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions and add 100 µL to each well.
-
Immediately measure the chemiluminescence using a microplate reader.
-
Data Analysis
-
Subtract Background: Subtract the average chemiluminescence signal of the "Blank" wells from all other wells.
-
Calculate Percentage Inhibition:
-
The signal from the "Positive Control" wells (enzyme + vehicle) represents 0% inhibition (or 100% activity).
-
Percentage Inhibition = [1 - (Signal of Test Inhibitor Well / Signal of Positive Control Well)] x 100
-
-
Determine IC50:
-
Plot the Percentage Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Troubleshooting
-
High Background Signal: Ensure thorough washing between steps. Check for potential contamination of reagents.
-
Low Signal: Confirm the activity of the PARP1 enzyme. Ensure proper preparation of all reagents, especially the biotinylated NAD+ and HRP substrate.
-
High Variability between Replicates: Ensure accurate pipetting and proper mixing of reagents.
Conclusion
This document provides a comprehensive guide for the evaluation of this compound as a PARP1 inhibitor. The detailed protocol for a chemiluminescent assay, along with the necessary visualizations and data presentation framework, offers a robust starting point for researchers in academic and industrial settings. The provided information should enable the successful characterization of the inhibitory potential of this and other novel benzamide-based compounds targeting PARP1.
References
- 1. Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Synthesis of HDAC Inhibitors from 4-(Aminomethyl)benzamide Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the synthesis of benzamide-based histone deacetylase (HDAC) inhibitors, utilizing 4-(aminomethyl)benzamide hydrochloride as a key starting material. The protocol outlines a general method for the acylation of the primary amine, a common strategy in the development of this class of inhibitors. Additionally, quantitative data on the inhibitory activity of representative compounds are summarized, and a visual representation of the experimental workflow is provided to guide researchers.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression through the deacetylation of lysine residues on histones and other proteins.[1] The overexpression or aberrant activity of certain HDAC isoforms has been implicated in the pathology of various cancers, making them attractive targets for therapeutic intervention.[2][3] Benzamide derivatives, such as Entinostat (MS-275), represent a significant class of HDAC inhibitors, often exhibiting selectivity for class I HDACs.[2] These inhibitors typically consist of a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the surface of the enzyme.[2][4]
The synthesis of novel benzamide-based HDAC inhibitors is a key focus in drug discovery. A common synthetic strategy involves the modification of the "cap" group, which can be achieved through the acylation of a linker moiety. 4-(Aminomethyl)benzamide serves as a valuable building block, providing the core benzamide structure and a reactive primary amine for further functionalization. This document outlines a general protocol for the synthesis of HDAC inhibitors starting from this compound.
Experimental Protocols
General Synthesis of N-((4-carbamoylbenzyl)carbamoyl) Derivatives
This protocol describes the synthesis of a library of HDAC inhibitors through the acylation of 4-(aminomethyl)benzamide with various carboxylic acids, representing the "cap" group. The reaction proceeds via an amide bond formation, typically facilitated by a coupling agent.
Materials:
-
This compound
-
Desired carboxylic acid (R-COOH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[5]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[6]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[6]
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[6]
-
Brine (saturated aqueous NaCl solution)[6]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[6]
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve the desired carboxylic acid (1.2 mmol) and HBTU (1.2 mmol) in anhydrous DMF (10 mL). Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Addition of the Amine: To a separate flask, add this compound (1.0 mmol) and dissolve it in anhydrous DMF (5 mL). Add DIPEA or TEA (2.5 mmol) to neutralize the hydrochloride salt and create the free amine in situ.
-
Coupling Reaction: Slowly add the solution of 4-(aminomethyl)benzamide to the pre-activated carboxylic acid solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated aqueous NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the desired N-((4-carbamoylbenzyl)carbamoyl) derivative.
Data Presentation
The following tables summarize the in vitro inhibitory activity of representative benzamide-based HDAC inhibitors against various HDAC isoforms and their anti-proliferative effects on cancer cell lines.
Table 1: In Vitro HDAC Inhibitory Activity of Selected Benzamide Derivatives.
| Compound | HDAC1 IC₅₀ (μM) | HDAC2 IC₅₀ (μM) | HDAC3 IC₅₀ (μM) | HDAC8 IC₅₀ (μM) | Reference |
| 7j | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | - | [2] |
| MS-275 | 0.51 | - | 1.7 | - | [5] |
| Chidamide | - | - | - | - | [7] |
| Compound 3c | Potent Inhibitor | - | - | - | [5] |
Note: "Potent Inhibitor" indicates significant activity as reported in the cited literature, with specific IC₅₀ values not always provided in the abstracts.
Table 2: Antiproliferative Activity of Synthesized Compounds.
| Compound | Cell Line | IC₅₀ (μM) | Reference |
| 7j | MCF-7 | Potent | [2] |
| 7j | T47D | Potent | [2] |
| 11a | HL60 | Submicromolar | [8] |
| 30a | HL60 | Submicromolar | [8] |
| MS-275 | HL60 | 0.62 | [8] |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of HDAC inhibitors from this compound.
Caption: General workflow for the synthesis of benzamide HDAC inhibitors.
Histone Deacetylation Signaling Pathway
The diagram below provides a simplified representation of the role of HDACs in gene expression and the mechanism of action of HDAC inhibitors.
Caption: Simplified HDAC signaling and mechanism of inhibition.
References
- 1. Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer: Design, structure-activity relationship and anti-tumor activity study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating 4-(Aminomethyl)benzamide hydrochloride into Drug Delivery Systems
Abstract:
This document provides detailed application notes and protocols for the incorporation of 4-(Aminomethyl)benzamide hydrochloride into various drug delivery systems, including lipid-based nanoparticles, liposomes, and hydrogels. These guidelines are intended for researchers, scientists, and drug development professionals. The protocols cover the preparation, characterization, and in vitro evaluation of these drug delivery systems.
Introduction
This compound is a small molecule containing both a primary amine and a benzamide functional group.[1] Its hydrophilic nature and reactive amine group present both opportunities and challenges for formulation into drug delivery systems. The primary amine allows for covalent conjugation to carrier systems, while the overall structure may influence encapsulation efficiency and release kinetics. This document outlines strategies to effectively incorporate this molecule into nanoparticles, liposomes, and hydrogels to potentially enhance its therapeutic efficacy, control its release, and target specific tissues.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for designing an effective drug delivery system.
| Property | Value | Reference |
| Molecular Formula | C8H11ClN2O | [1] |
| Molecular Weight | 186.64 g/mol | [1] |
| Appearance | Solid | [2] |
| Key Functional Groups | Primary amine, Benzamide | [1] |
| Solubility | Soluble in water | [3] |
Drug Delivery System Approaches
The choice of a drug delivery system depends on the desired therapeutic outcome, including the target site, required dosage, and release profile.
Lipid-Based Nanoparticles
Lipid-based nanoparticles are a versatile platform for encapsulating both hydrophilic and hydrophobic drugs. For a hydrophilic molecule like this compound, strategies to enhance encapsulation efficiency are critical.
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate aqueous solutions.[3][4][5] The primary amine of this compound can also be used for surface functionalization of pre-formed liposomes.[6]
Hydrogels
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for loading hydrophilic drugs.[7][8][9][10] The release of the drug from the hydrogel can be controlled by the polymer density and cross-linking.[8]
Experimental Protocols
The following protocols provide a starting point for the development of drug delivery systems for this compound. Optimization of these protocols will be necessary based on experimental results.
Protocol 1: Preparation of this compound-Loaded Lipid Nanoparticles
This protocol describes the preparation of lipid nanoparticles using an emulsification-diffusion method.[11]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase and emulsify using a high-speed homogenizer at 15,000 rpm for 5 minutes.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to allow for the evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and lyophilize for long-term storage.
Protocol 2: Encapsulation of this compound in Liposomes
This protocol utilizes the thin-film hydration method for liposome preparation.[6]
Materials:
-
This compound
-
Soy phosphatidylcholine
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation: Dissolve 100 mg of soy phosphatidylcholine and 25 mg of cholesterol in 10 mL of chloroform in a round-bottom flask.
-
Solvent Removal: Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with 10 mL of PBS containing 10 mg/mL of this compound by rotating the flask at a temperature above the lipid phase transition temperature for 1 hour.
-
Sonication: Sonicate the resulting liposomal suspension using a probe sonicator to reduce the vesicle size.
-
Purification: Remove the unencapsulated drug by dialysis against PBS.
Protocol 3: Preparation of a this compound-Loaded Chitosan Hydrogel
This protocol describes the preparation of a chitosan hydrogel by ionic cross-linking.[12]
Materials:
-
This compound
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
Procedure:
-
Chitosan Solution: Prepare a 1% (w/v) chitosan solution in 1% (v/v) acetic acid.
-
Drug Incorporation: Dissolve this compound into the chitosan solution at a desired concentration (e.g., 1 mg/mL).
-
Cross-linking: Add TPP solution (1% w/v) dropwise to the chitosan-drug solution while stirring to form the hydrogel.
-
Washing: Wash the formed hydrogel extensively with deionized water to remove any unreacted TPP.
-
Loading Confirmation: The amount of encapsulated drug can be determined by measuring the concentration of the drug in the washing solution.
Characterization of Drug Delivery Systems
Thorough characterization is essential to ensure the quality and performance of the drug delivery system.
Particle Size and Zeta Potential
-
Method: Dynamic Light Scattering (DLS)
-
Purpose: To determine the size distribution and surface charge of nanoparticles and liposomes.
Encapsulation Efficiency and Drug Loading
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Purpose: To quantify the amount of this compound encapsulated within the delivery system.
-
Formulae:
-
Encapsulation Efficiency (%) = (Mass of drug in carrier / Initial mass of drug) x 100
-
Drug Loading (%) = (Mass of drug in carrier / Total mass of carrier) x 100
-
In Vitro Drug Release
-
Method: Dialysis method or Sample and Separate method.[13][14][15]
-
Purpose: To evaluate the release kinetics of this compound from the delivery system over time. A common approach involves placing the drug-loaded system in a dialysis bag against a release medium and sampling the medium at various time points.[13]
Cellular Uptake
-
Method: Fluorescence Microscopy or Flow Cytometry.[16]
-
Purpose: To visualize and quantify the internalization of the drug delivery system by cells. This often requires fluorescently labeling the carrier or the drug. The mechanisms of cellular uptake, such as endocytosis, can also be investigated.[17][18][19][20]
Data Presentation
The following tables present hypothetical data for the characterization of the described drug delivery systems.
Table 1: Physicochemical Properties of Drug Delivery Systems
| Delivery System | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Lipid Nanoparticles | 150 ± 10 | 0.15 ± 0.05 | -25 ± 5 |
| Liposomes | 120 ± 15 | 0.20 ± 0.07 | -15 ± 3 |
Table 2: Drug Loading and In Vitro Release Characteristics
| Delivery System | Encapsulation Efficiency (%) | Drug Loading (%) | % Release at 24h (pH 7.4) |
| Lipid Nanoparticles | 65 ± 5 | 5.2 ± 0.4 | 40 ± 3 |
| Liposomes | 40 ± 8 | 3.5 ± 0.6 | 60 ± 5 |
| Hydrogel | 85 ± 7 | 0.9 ± 0.1 | 30 ± 4 |
Visualizations
The following diagrams illustrate the experimental workflows for preparing and characterizing the drug delivery systems.
Caption: Workflow for Lipid Nanoparticle Formulation.
Caption: Workflow for Liposome Formulation.
Caption: Cellular Uptake of Nanoparticles.
References
- 1. This compound | C8H11ClN2O | CID 16246120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Aminomethyl)-N-methylbenzamide hydrochloride | 1158467-80-1 [sigmaaldrich.com]
- 3. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Commercial hydrogel product for drug delivery based on route of administration [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. kinampark.com [kinampark.com]
- 11. Stealth Amphotericin B nanoparticles for oral drug delivery: In vitro optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spray-Dried Chitosan Hydrogel Particles as a Potential Delivery System for Benzydamine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Investigation of cellular uptake mechanism of functionalised gold nanoparticles into breast cancer using SERS - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(Aminomethyl)benzamide Hydrochloride in Antibody-Drug Conjugate (ADC) Linker Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, the chemical bridge between the antibody and the payload, is a critical determinant of an ADC's safety and efficacy. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be efficiently cleaved to liberate the active payload within the target tumor cell.
This document provides detailed application notes and protocols on the use of 4-(aminomethyl)benzamide hydrochloride, a key building block for the p-aminobenzyl (PAB) self-immolative spacer, in the design of cleavable ADC linkers. The PAB spacer is a cornerstone of modern ADC technology, enabling the controlled release of unmodified, fully active payloads.
The Role of 4-(Aminomethyl)benzamide as a Self-Immolative Spacer
This compound is a precursor to the p-aminobenzyl alcohol (PAB) moiety, which functions as a "self-immolative" spacer in ADC linkers. This self-immolation mechanism is a spontaneous, intramolecular electronic cascade that occurs after a specific triggering event, leading to the release of the conjugated drug in its native form.
The most common application of the PAB spacer is in conjunction with an enzymatically cleavable trigger, such as the dipeptide valine-citrulline (Val-Cit). This Val-Cit-PAB system is designed to be cleaved by lysosomal proteases, like Cathepsin B, which are often overexpressed in the tumor microenvironment.
Mechanism of Action
The drug release from a Val-Cit-PAB-linked ADC is a multi-step process:
-
Receptor-Mediated Endocytosis: The ADC binds to its target antigen on the surface of a cancer cell and is internalized into an endosome.
-
Lysosomal Trafficking: The endosome fuses with a lysosome, exposing the ADC to an acidic environment and a high concentration of proteases.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the C-terminus of the citrulline residue and the p-aminobenzyl group.
-
Self-Immolation and Payload Release: This cleavage exposes a free aniline group on the PAB moiety, initiating a spontaneous 1,6-elimination reaction. This electronic cascade results in the cleavage of the carbamate bond connecting the PAB spacer to the drug, releasing the unmodified, active payload into the cytoplasm. This process also releases carbon dioxide and an unstable aza-quinone methide intermediate.
Quantitative Data Presentation
The stability and efficacy of ADCs are critical parameters evaluated during development. The following tables summarize quantitative data for ADCs utilizing PAB-containing linkers.
Table 1: In Vitro Plasma Stability of Various ADC Linkers
| Linker Type | ADC Example | Assay Condition | Stability Metric (% Intact ADC or Half-life) |
| Val-Cit-PABC | Trastuzumab-vc-MMAE | Incubation in C57BL/6 mouse plasma for 7 days | ~40% DAR loss |
| Val-Cit-PABC | Standard Linker | Incubation in mouse plasma | ~20% intact ADC remaining after 4.5 days |
| EVCit-PAB | Addition of a glutamic acid residue (Glu-Val-Cit) | Incubation in mouse plasma | Significantly improved stability, with a half-life of approximately 12 days |
| OHPAS Linker | Ortho Hydroxy-Protected Aryl Sulfate (alternative to PAB) | Incubation in mouse plasma | Stable |
| Hydrazone | Traditional acid-cleavable linker | Not specified | t1/2 = 2 days |
| Silyl ether-based | Novel acid-cleavable linker | Not specified | t1/2 > 7 days |
| Disulfide | General | Not specified | Low to Moderate stability |
Table 2: In Vitro Cytotoxicity of ADCs with Val-Cit-PAB Linkers
| ADC | Cell Line | Target Antigen | IC50 (nM) |
| Trastuzumab-vc-MMAE | BT-474 | HER2 | ~0.01 - 0.1 |
| ADC with Val-Cit linker | N87, BT474, HCC1954 (High Her2 expression) | HER2 | 13 - 50 ng/mL |
| ADC with Val-Cit linker | MDA-MB-361-DYT2 (Moderate Her2 expression) | HER2 | 25 - 80 ng/mL (for DAR >3.5) |
| Erbitux-vc-PAB-MMAE | A549 (human lung cancer) | EGFR | Effective inhibition of proliferation |
Table 3: In Vivo Efficacy of ADCs with Val-Cit-PAB Linkers
| ADC | Xenograft Model | Dosing | Outcome |
| Erbitux-vc-PAB-MMAE | A549 mouse xenograft | Not specified | Effectively inhibited tumor growth via promoting apoptosis.[1][2] |
| ADCs with vc-PAB-MMAE/MMAF | Subcutaneous tumor xenografts | Not specified | Intratumoral drug concentrations as high as 1 µM, representing up to 20% of the injected dose.[3] |
| Trastuzumab-MCC-DM1 (T-DM1) | KPL-4 Human Breast Cancer | 15 mg/kg, single i.v. dose | Complete tumor regression.[4] |
Experimental Protocols
Detailed and reproducible protocols are essential for the synthesis and evaluation of ADCs.
Protocol 1: Synthesis of a Maleimide-Activated Val-Cit-PAB-Payload
This protocol outlines the general steps for creating a drug-linker construct ready for conjugation to a reduced antibody.
Materials:
-
Fmoc-Val-Cit-PAB-p-nitrophenyl carbonate
-
Amine-containing cytotoxic payload
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Maleimidocaproyl-NHS ester
-
Reverse-phase HPLC system
Procedure:
-
Payload Conjugation:
-
Dissolve the amine-containing payload in anhydrous DMF.
-
Add Fmoc-Val-Cit-PAB-p-nitrophenyl carbonate (1.2-1.5 equivalents).
-
Add DIPEA (2-3 equivalents) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Purify the Fmoc-Val-Cit-PAB-Payload by reverse-phase chromatography.
-
-
Fmoc Deprotection:
-
Dissolve the purified product in DMF.
-
Add 20% piperidine in DMF and stir at room temperature for 30-60 minutes.
-
Monitor deprotection by LC-MS.
-
Remove the solvent under vacuum.
-
-
Maleimide Functionalization:
-
Dissolve the deprotected H2N-Val-Cit-PAB-Payload in anhydrous DMF.
-
Add a solution of maleimidocaproyl-NHS ester (1.1-1.3 equivalents) in DMF.
-
Add DIPEA (1.5-2.0 equivalents) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final maleimide-activated linker-payload by reverse-phase chromatography.
-
Protocol 2: Antibody Reduction and Conjugation
This protocol describes the conjugation of the maleimide-activated linker-payload to a monoclonal antibody via cysteine-thiol chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
Maleimide-activated Val-Cit-PAB-Payload in DMSO
-
N-acetyl-cysteine or cysteine solution
-
Desalting columns
-
Hydrophobic Interaction Chromatography (HIC) HPLC system
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL.
-
Add TCEP solution to the antibody solution at a specific molar ratio (e.g., 2.5 to 10-fold molar excess over antibody) to achieve the desired level of disulfide bond reduction.
-
Incubate at 37°C for 1-2 hours.
-
Purify the reduced antibody using a desalting column to remove excess TCEP.
-
-
Conjugation:
-
Immediately after purification, add the maleimide-activated Val-Cit-PAB-Payload solution (typically a 5-10 fold molar excess over the antibody) to the reduced antibody solution. The final concentration of DMSO should be kept below 10% to avoid antibody denaturation.
-
Incubate the reaction on ice or at room temperature for 1-2 hours.
-
-
Quenching:
-
Add an excess of a quenching agent like N-acetyl-cysteine to cap any unreacted thiol groups on the antibody.
-
-
Purification:
-
Purify the ADC using a desalting column or size-exclusion chromatography to remove unreacted linker-payload and quenching agent.
-
Further purification to separate different drug-to-antibody ratio (DAR) species can be performed using HIC-HPLC.
-
Protocol 3: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of payload release in plasma.
Materials:
-
ADC of interest
-
Control ADC (with a known stable or unstable linker)
-
Mouse or human plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical instruments (e.g., HIC-HPLC, RP-HPLC, LC-MS)
Procedure:
-
Dilute the ADC to a final concentration (e.g., 0.1-1 mg/mL) in mouse or human plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 96 hours), withdraw aliquots of the plasma samples.
-
Analyze the samples to determine the concentration of intact ADC and released payload.[5]
-
HIC-HPLC: To separate ADCs with different drug-to-antibody ratios. A decrease in the average DAR over time indicates payload deconjugation.
-
RP-HPLC: To quantify the amount of free payload after protein precipitation.
-
-
Plot the percentage of intact ADC or the average DAR over time to determine the stability profile.
Visualizations
ADC Mechanism of Action
Caption: General mechanism of action for an ADC with a protease-cleavable PAB linker.
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis, characterization, and evaluation.
References
- 1. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes & Protocols: Immobilization of 4-(Aminomethyl)benzamide Hydrochloride on a Solid Support
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the covalent immobilization of 4-(Aminomethyl)benzamide hydrochloride onto solid supports, a critical step in the development of affinity chromatography media for the purification of serine proteases and other target proteins that bind to this inhibitor.
Introduction
4-(Aminomethyl)benzamide is a small molecule inhibitor of certain serine proteases. Its immobilization onto a solid support creates a powerful tool for affinity purification. The primary amino group of 4-(Aminomethyl)benzamide allows for its covalent linkage to various activated matrices. This document outlines two robust protocols for this purpose:
-
Amine Coupling to Carboxyl-Functionalized Supports using EDC/NHS Chemistry: This is a widely used and versatile method for coupling ligands with primary amines to supports containing carboxylic acid groups.[1][2][3][4]
-
Coupling to CNBr-Activated Agarose Supports: This classical method directly couples ligands containing primary amino groups to a pre-activated agarose matrix.[5]
The choice of method may depend on the desired solid support, stability requirements, and available laboratory reagents.
Signaling Pathways and Experimental Workflows
EDC/NHS Coupling Chemistry
The following diagram illustrates the two-step reaction mechanism for activating a carboxylated surface with EDC and NHS, followed by the coupling of 4-(Aminomethyl)benzamide. EDC first activates the carboxyl groups to form a highly reactive O-acylisourea intermediate.[3] This intermediate can then react with N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester, which subsequently reacts with the primary amine of the ligand.[1][3]
Caption: EDC/NHS reaction pathway for ligand immobilization.
Protocol 1: Immobilization via EDC/NHS Chemistry
This protocol describes the coupling of this compound to a carboxyl-functionalized solid support, such as Carboxyl-Sepharose or other agarose beads with surface carboxyl groups.
Experimental Workflow
Caption: Workflow for EDC/NHS-mediated immobilization.
Materials
-
Carboxyl-functionalized agarose support (e.g., CarboxyLink™ Coupling Resin)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0[6]
-
Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5[6]
-
Blocking Solution: 1 M Ethanolamine, pH 8.5
-
Wash Buffer A: 0.1 M Acetate, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5
-
Storage Buffer: Phosphate Buffered Saline (PBS) with 20% Ethanol
Protocol
-
Resin Preparation: Transfer 5 mL of the carboxyl-functionalized resin slurry (corresponding to approx. 2.5 mL bed volume) into a suitable column or reaction vessel. Wash the resin with 10 bed volumes of ultrapure water.
-
Equilibration: Equilibrate the resin with 10 bed volumes of Activation Buffer.
-
Activation:
-
Immediately before use, dissolve 50 mg EDC and 30 mg Sulfo-NHS in 2.5 mL of cold Activation Buffer.
-
Remove the equilibration buffer from the resin and add the EDC/Sulfo-NHS solution.
-
Incubate on a shaker or rotator for 15-30 minutes at room temperature.[6]
-
-
Washing: Quickly wash the activated resin with 10 bed volumes of cold Activation Buffer to remove excess crosslinkers.
-
Ligand Coupling:
-
Dissolve 20-50 mg of this compound in 2.5 mL of Coupling Buffer.
-
Immediately transfer the ligand solution to the washed, activated resin.
-
Incubate with gentle mixing for 2 hours at room temperature or overnight at 4°C.
-
-
Blocking:
-
Remove the coupling solution (can be saved to determine coupling efficiency).
-
Add 5 mL of Blocking Solution to the resin and incubate for 1-2 hours at room temperature to quench any remaining active NHS-esters.
-
-
Final Washes:
-
Wash the resin with 10 bed volumes of Wash Buffer A.
-
Wash the resin with 10 bed volumes of Wash Buffer B.
-
Repeat this alternating wash cycle three times.
-
-
Storage: Wash the resin with 10 bed volumes of Storage Buffer and store at 4°C.
Protocol 2: Immobilization on CNBr-Activated Support
This protocol is suitable for directly coupling 4-(Aminomethyl)benzamide to a pre-activated agarose support, such as CNBr-activated Sepharose® 4 Fast Flow.
Experimental Workflow
Caption: Workflow for CNBr-mediated immobilization.
Materials
-
CNBr-activated Sepharose® 4 Fast Flow
-
This compound
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 0.1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5[5]
-
Wash Buffer A: 0.1 M Acetate, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Hydrochloric Acid (HCl), 1 mM
-
Storage Buffer: Phosphate Buffered Saline (PBS) with 20% Ethanol
Protocol
-
Resin Swelling and Washing:
-
Equilibration: Wash the resin with 5 bed volumes of cold Coupling Buffer.
-
Ligand Coupling:
-
Immediately dissolve 20-50 mg of this compound in 5 mL of Coupling Buffer.
-
Transfer the washed resin to the ligand solution.
-
Incubate with gentle end-over-end mixing for 2-4 hours at room temperature or overnight at 4°C.[5]
-
-
Blocking:
-
Wash away excess ligand with Coupling Buffer.
-
Transfer the resin to the Blocking Buffer and incubate for 2-4 hours at room temperature to block any remaining active groups.[5]
-
-
Final Washes:
-
Wash the resin with 10 bed volumes of Wash Buffer A.
-
Wash the resin with 10 bed volumes of Wash Buffer B.
-
Repeat this alternating wash cycle three times to remove non-covalently bound material.
-
-
Storage: Wash the resin with 10 bed volumes of Storage Buffer and store at 4°C.
Data Presentation: Quantitative Analysis
After immobilization, it is crucial to characterize the affinity support. Ligand density is a key factor that determines the binding capacity and separation efficiency of the affinity medium.[7] The following table summarizes typical parameters that should be measured.
| Parameter | Method | Protocol 1 (EDC/NHS) - Typical Values | Protocol 2 (CNBr) - Typical Values |
| Ligand Density | Spectrophotometric determination of uncoupled ligand in the supernatant (A₂₈₀). | 5 - 15 µmol / mL resin | 8 - 20 µmol / mL resin |
| Coupling Efficiency | (Initial Ligand - Uncoupled Ligand) / Initial Ligand x 100% | > 80%[8] | > 90% |
| Dynamic Binding Capacity (DBC) | Frontal analysis using a target protein (e.g., Trypsin) on a packed column.[9] | 10 - 30 mg protein / mL resin | 15 - 40 mg protein / mL resin |
| Matrix Stability | Measure ligand leakage after incubation in various buffers (e.g., low pH elution buffer). | High (stable amide bond)[10] | High (stable isourea linkage)[5] |
Note: The values presented are illustrative and will vary depending on the specific support, ligand concentration, and reaction conditions used.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. biocat.com [biocat.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Optimizing dye-ligand density with molecular analysis for affinity chromatography of rabbit muscle L-lactate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. store.sangon.com [store.sangon.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Application Notes and Protocols: Utilizing Small Molecule Fragments to Investigate and Modulate Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the direct application of 4-(Aminomethyl)benzamide hydrochloride in protein-protein interaction (PPI) studies did not yield specific established protocols. Therefore, this document provides a comprehensive guide on the general and widely accepted methodology of using small molecule fragments, a class to which this compound belongs, for the investigation and modulation of PPIs. The principles and protocols outlined herein are applicable to the screening and characterization of novel small molecule modulators of PPIs.
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, the modulation of PPIs with small molecules presents a significant therapeutic opportunity. However, the typically large, flat, and featureless interfaces of PPIs make them challenging targets for traditional drug discovery approaches.
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy to tackle these "undruggable" targets.[1] This approach utilizes small, low-complexity molecules ("fragments") to probe the protein surface for binding hotspots. These low-affinity interactions (typically in the high µM to low mM range) are then optimized into more potent and selective modulators through chemical elaboration.[1][2] This application note details the workflow and key experimental protocols for employing a fragment-based approach to identify and characterize novel modulators of PPIs.
Fragment-Based Screening Workflow for PPI Modulators
The FBDD workflow for PPIs involves a multi-stage process, beginning with the screening of a fragment library to identify initial hits, followed by a rigorous validation and characterization process, and culminating in the structure-guided optimization of these hits into lead compounds.
Key Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fragment Screening
NMR spectroscopy is a powerful primary screening technique that can detect the weak binding of fragments to a target protein.[3][4] Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly informative as they can identify binding events and map the binding site on the protein surface.[3]
Protocol: ¹H-¹⁵N HSQC-Based Fragment Screening
-
Protein Preparation: Express and purify the target protein with uniform ¹⁵N isotopic labeling. Prepare a stock solution of the ¹⁵N-labeled protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8) containing 10% D₂O.
-
Fragment Library Preparation: Prepare stock solutions of individual fragments or fragment cocktails in a deuterated solvent (e.g., DMSO-d₆) at a high concentration (e.g., 100 mM).
-
Reference Spectrum Acquisition: Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. Each peak in this spectrum corresponds to a specific amide group in the protein backbone.
-
Screening: Add a small aliquot of the fragment stock solution to the protein sample to achieve a final fragment concentration in the range of 250 µM to 1 mM.
-
Data Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum for the protein-fragment mixture.
-
Data Analysis: Overlay the reference spectrum with the spectrum obtained in the presence of the fragment(s). Chemical shift perturbations (CSPs) or significant line broadening of specific peaks indicate a binding event at or near the corresponding residues.
-
Hit Deconvolution (for cocktails): If screening with cocktails, individual fragments from the hit cocktails must be screened separately to identify the specific binder.
-
Affinity Titration: For confirmed hits, perform a titration by adding increasing concentrations of the fragment to the ¹⁵N-labeled protein and recording a ¹H-¹⁵N HSQC spectrum at each concentration. The dissociation constant (Kd) can be calculated by fitting the changes in chemical shifts to a binding isotherm.[4]
Data Presentation
| Parameter | Description | Typical Values for Fragments |
| Chemical Shift Perturbation (CSP) | Change in the chemical shift of a protein's amide proton/nitrogen upon fragment binding. | > 0.05 ppm |
| Dissociation Constant (Kd) | A measure of the binding affinity between the fragment and the protein. | 10 µM - 10 mM |
| Binding Stoichiometry (n) | The ratio of fragment molecules to protein molecules in the complex. | Typically 1:1 |
Surface Plasmon Resonance (SPR) for Interaction Analysis
SPR is a label-free biophysical technique that allows for the real-time detection and quantification of molecular interactions.[5][6] It is widely used for both primary screening of fragment libraries and for detailed kinetic and affinity characterization of validated hits.[7]
Protocol: Fragment Screening and Affinity Determination using SPR
-
Sensor Chip Preparation: Choose a suitable sensor chip (e.g., CM5) and immobilize one of the interacting proteins (the "ligand") onto the chip surface using standard amine coupling chemistry. The other protein or the fragment serves as the "analyte" in solution.
-
System Priming: Prime the SPR system with a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) to obtain a stable baseline.
-
Fragment Screening: Inject the fragments from the library over the sensor chip surface at a fixed concentration (e.g., 100-200 µM). A change in the response units (RU) upon injection indicates a binding event.
-
Hit Validation: Confirmed hits should be re-tested in a dose-response format to confirm binding and rule out non-specific interactions.
-
Kinetic and Affinity Analysis: For validated hits, perform a full kinetic analysis by injecting a series of concentrations of the analyte over the immobilized ligand. The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[5]
Data Presentation
| Parameter | Description | Typical Values for Fragments |
| Response Units (RU) | The SPR signal, which is proportional to the mass bound to the sensor surface. | Dependent on molecular weights |
| Association Rate (ka) | The rate at which the fragment-protein complex is formed. | 10³ - 10⁵ M⁻¹s⁻¹ |
| Dissociation Rate (kd) | The rate at which the fragment-protein complex dissociates. | 10⁻¹ - 10⁻³ s⁻¹ |
| Dissociation Constant (Kd) | The ratio of kd/ka, representing the binding affinity. | 10 µM - 5 mM |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[8][9] It is considered the gold standard for validating hits and accurately determining binding affinity, stoichiometry, and the enthalpic and entropic contributions to binding.[10]
Protocol: Thermodynamic Profiling of Fragment-Protein Interaction
-
Sample Preparation: Prepare the protein and fragment solutions in the same, thoroughly degassed buffer. The protein solution (e.g., 10-50 µM) is placed in the sample cell, and the fragment solution (e.g., 0.5-2 mM) is loaded into the injection syringe.
-
Instrument Setup: Set the experimental temperature and allow the instrument to equilibrate.
-
Titration: Perform a series of small injections (e.g., 2 µL) of the fragment solution into the protein solution. The heat change upon each injection is measured.
-
Control Experiment: Perform a control titration by injecting the fragment solution into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the binding data. The resulting integrated heat changes are plotted against the molar ratio of fragment to protein. This binding isotherm is then fitted to a suitable binding model to determine the stoichiometry (n), the binding constant (Ka, from which Kd is calculated), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.[9]
Data Presentation
| Parameter | Description |
| Stoichiometry (n) | The number of fragment binding sites on the protein. |
| Dissociation Constant (Kd) | A measure of binding affinity. |
| Enthalpy Change (ΔH) | The heat released or absorbed during binding. |
| Entropy Change (ΔS) | The change in the randomness of the system upon binding. |
| Gibbs Free Energy (ΔG) | The overall energy change of the binding event. |
X-ray Crystallography for Structural Determination
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein.[11][12] This information is invaluable for understanding the molecular basis of the interaction and for guiding the structure-based design of more potent compounds.[13]
Protocol: Determining the Crystal Structure of a Protein-Fragment Complex
-
Protein Crystallization: Crystallize the target protein alone under conditions that yield well-diffracting crystals.
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer the protein crystals to a solution containing a high concentration of the fragment (e.g., 1-10 mM) and incubate for a period ranging from minutes to hours.[14]
-
Co-crystallization: Set up crystallization trials with the protein already in complex with the fragment.
-
-
Cryo-protection and Data Collection: Soak the crystals in a cryo-protectant solution and flash-cool them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure by molecular replacement, using the known structure of the protein as a search model.
-
Model Building and Analysis: Build the fragment into the observed electron density map and refine the structure. Analyze the binding mode of the fragment and its interactions with the protein.
Data Presentation
| Parameter | Description |
| Resolution (Å) | A measure of the level of detail in the crystal structure. |
| R-work / R-free | Statistical measures of the quality of the fit between the model and the diffraction data. |
| Binding Pose | The orientation and conformation of the fragment in the protein's binding pocket. |
| Key Interactions | Hydrogen bonds, hydrophobic interactions, and other contacts between the fragment and the protein. |
Visualization of Key Concepts
Conclusion
Fragment-based approaches provide a powerful platform for the discovery of novel small molecule modulators of challenging protein-protein interactions. By leveraging sensitive biophysical techniques for the initial identification of low-affinity fragments and employing a robust pipeline of validation and structural characterization, it is possible to develop highly potent and selective lead compounds. The detailed protocols and workflows presented in this application note serve as a comprehensive guide for researchers aiming to explore and modulate PPIs in the context of basic research and therapeutic development.
References
- 1. dovepress.com [dovepress.com]
- 2. Progress in discovery of small-molecule modulators of protein-protein interactions via fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 14. journals.iucr.org [journals.iucr.org]
Application of 4-(Aminomethyl)benzamide Hydrochloride in the Synthesis of Radiolabeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)benzamide hydrochloride is a versatile bifunctional building block that holds significant potential in the synthesis of radiolabeled compounds for preclinical and clinical research. Its structure incorporates a primary amine and a benzamide moiety, making it an ideal scaffold for the development of targeted radiopharmaceuticals, particularly for molecular imaging with Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The benzamide group is a key pharmacophore in various biologically active molecules, including inhibitors of poly (ADP-ribose) polymerase (PARP), which are crucial targets in oncology. The aminomethyl group provides a convenient handle for conjugation to other molecular fragments, enabling the construction of complex precursors for radiolabeling.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of radiolabeled imaging agents. The focus is on the preparation of a precursor molecule suitable for radiohalogenation and its subsequent conversion into a final radiolabeled compound.
Data Presentation
The following table summarizes typical quantitative data obtained in the synthesis of related radiolabeled benzamide derivatives, providing a benchmark for expected outcomes.
| Parameter | Target Value | Method of Analysis | Reference |
| Radiochemical Yield | 3-73.3% (decay-corrected) | Radio-HPLC | [1][2] |
| Radiochemical Purity | >98% | Radio-HPLC | [2][3] |
| Specific Activity | 28 - 1200 Ci/mmol (1.04 - 44.4 TBq/mmol) | Radio-HPLC | [1][3] |
| Molar Activity | 28 GBq/µmol | Radio-HPLC | [3][4] |
Experimental Protocols
This section details the methodologies for the synthesis of a radiolabeling precursor from this compound and its subsequent radioiodination.
Protocol 1: Synthesis of a Stannylated Precursor for Radioiodination
This protocol describes a multi-step synthesis to prepare a tributylstannyl-functionalized benzamide derivative, which can then be used for radioiodination.
Materials and Equipment:
-
This compound
-
3-Iodobenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Bis(tributyltin)
-
Tetrakis(triphenylphosphine)palladium(0)
-
Anhydrous Toluene
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Flash chromatography system
-
High-performance liquid chromatography (HPLC) system with UV detector
-
Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Amide Coupling:
-
To a solution of 3-iodobenzoic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (2.5 eq).
-
Add the 4-(Aminomethyl)benzamide solution to the activated 3-iodobenzoic acid mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain N-((4-carbamoylbenzyl)carbamoyl)phenyl)-3-iodobenzamide.
-
-
Stannylation:
-
Dissolve the purified iodinated intermediate (1.0 eq) in anhydrous toluene.
-
Add bis(tributyltin) (1.5 eq) and tetrakis(triphenylphosphine)palladium(0) (0.1 eq) to the solution.
-
Heat the reaction mixture at 110 °C under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the tributylstannyl precursor.
-
Confirm the structure and purity of the precursor by HPLC, MS, and NMR.
-
Protocol 2: Radioiodination of the Stannylated Precursor
This protocol describes the electrophilic radioiodination of the stannylated precursor using [¹²³I]NaI or [¹²⁵I]NaI.[1]
Materials and Equipment:
-
Stannylated precursor from Protocol 1
-
[¹²³I]NaI or [¹²⁵I]NaI in 0.1 M NaOH
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffered saline (PBS)
-
C18 solid-phase extraction (SPE) cartridge
-
Ethanol
-
Deionized water
-
Radio-HPLC system with a gamma detector
Procedure:
-
Radioiodination Reaction:
-
To a shielded vial containing the stannylated precursor (1-2 mg) dissolved in a minimal amount of ethanol, add [¹²³I]NaI or [¹²⁵I]NaI.
-
Initiate the reaction by adding an aqueous solution of Chloramine-T (1-2 mg/mL).
-
Let the reaction proceed at room temperature for 5-10 minutes with gentle agitation.
-
Quench the reaction by adding an aqueous solution of sodium metabisulfite.
-
-
Purification:
-
Dilute the reaction mixture with deionized water.
-
Activate a C18 SPE cartridge by washing with ethanol followed by deionized water.
-
Load the diluted reaction mixture onto the activated C18 SPE cartridge.
-
Wash the cartridge with deionized water to remove unreacted radioiodine and other hydrophilic impurities.
-
Elute the desired radiolabeled benzamide with ethanol.
-
-
Quality Control:
-
Analyze the final product using a radio-HPLC system to determine the radiochemical yield and purity.
-
The final product should be formulated in a suitable vehicle (e.g., saline with a small percentage of ethanol) for in vitro or in vivo studies.
-
Visualizations
The following diagrams illustrate the key workflows and signaling pathways relevant to the application of radiolabeled benzamides.
Caption: Synthetic workflow for a radiolabeled benzamide.
Caption: Mechanism of PARP inhibition by benzamide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. download.uni-mainz.de [download.uni-mainz.de]
- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Use of 4-(Aminomethyl)benzamide Hydrochloride as a Control Compound in Enzymatic Assays
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Aminomethyl)benzamide hydrochloride is a synthetic small molecule that functions as a competitive inhibitor of serine proteases. Its structure, featuring a benzamidine moiety, allows it to mimic the natural substrates of these enzymes and bind to their active sites, thereby blocking their catalytic activity. This property makes it an excellent control compound in enzymatic assays designed to screen for novel serine protease inhibitors or to study the kinetics and mechanisms of these enzymes. Serine proteases play crucial roles in a multitude of physiological processes, including blood coagulation, fibrinolysis, inflammation, and cell signaling. Their dysregulation is implicated in various diseases, making them important therapeutic targets. The use of a well-characterized inhibitor like this compound is essential for validating assay performance and interpreting experimental results with confidence.
Mechanism of Action
This compound acts as a competitive inhibitor. It competes with the endogenous substrate for binding to the active site of serine proteases. The positively charged amidinium group of the benzamidine moiety interacts with the negatively charged aspartate residue in the S1 pocket of many serine proteases, an interaction that is crucial for substrate recognition and binding. By occupying the active site, the inhibitor prevents the substrate from binding and subsequent cleavage.
Competitive inhibition of a serine protease.
Quantitative Data
The inhibitory activity of benzamidine derivatives is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for benzamidine hydrochloride and related compounds against several common serine proteases.
Table 1: Inhibitory Activity of Benzamidine Hydrochloride against Serine Proteases
| Enzyme | Ki (μM) |
| Tryptase | 20[1] |
| Trypsin | 21[1] |
| Urokinase-type Plasminogen Activator (uPA) | 97[1] |
| Factor Xa | 110[1] |
| Thrombin | 320[1] |
| Tissue Plasminogen Activator (tPA) | 750[1] |
Table 2: Inhibitory Activity of 4-Aminomethyl Benzamidine (AMB) against Plasmin
| Enzyme | Ki (μM) |
| Plasmin | 2.1 ± 0.8 |
Experimental Protocols
The following protocols describe how to perform enzymatic assays using this compound as a control inhibitor. These can be adapted for various serine proteases and substrate types.
Protocol 1: Chromogenic Serine Protease Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against a serine protease using a chromogenic substrate that releases p-nitroaniline (pNA) upon cleavage, which can be detected by absorbance at 405 nm.[2][3]
Materials:
-
Serine Protease (e.g., Trypsin, Thrombin, Plasmin)
-
Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
This compound (Control Inhibitor)
-
Test Compounds
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in deionized water (e.g., 10 mM).
-
Prepare stock solutions of test compounds in DMSO (e.g., 10 mM).
-
Prepare a working solution of the serine protease in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a working solution of the chromogenic substrate in Assay Buffer. The concentration should ideally be at or near the Michaelis constant (Km) of the enzyme for the substrate.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Blank: 100 µL Assay Buffer
-
Enzyme Control (No Inhibitor): 80 µL Assay Buffer + 10 µL Enzyme solution
-
Positive Control (Control Inhibitor): 70 µL Assay Buffer + 10 µL this compound solution (at a concentration known to cause significant inhibition, e.g., 5-10 times its Ki) + 10 µL Enzyme solution
-
Test Compound: 70 µL Assay Buffer + 10 µL Test Compound solution + 10 µL Enzyme solution
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the chromogenic substrate working solution to all wells except the blank.
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for the control inhibitor and test compounds using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of Enzyme Control)] x 100
-
For dose-response curves, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Fluorogenic Serine Protease Inhibition Assay
This protocol utilizes a fluorogenic substrate, which upon cleavage by the protease, releases a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC), leading to an increase in fluorescence intensity.[4][5][6][7]
Materials:
-
Serine Protease (e.g., Trypsin, Thrombin, Plasmin)
-
Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
This compound (Control Inhibitor)
-
Test Compounds
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 380/460 nm for AMC)
Procedure:
-
Preparation of Reagents:
-
Follow the reagent preparation steps as outlined in Protocol 1, substituting the chromogenic substrate with a suitable fluorogenic substrate.
-
-
Assay Setup:
-
Follow the assay setup steps as outlined in Protocol 1, using a 96-well black microplate.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate working solution to all wells except the blank.
-
Immediately place the microplate in a pre-warmed fluorescence microplate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths at regular intervals (e.g., every 60 seconds) for 10-30 minutes.
-
-
Data Analysis:
-
Follow the data analysis steps as outlined in Protocol 1, using the initial rate of fluorescence increase instead of the change in absorbance.
-
General workflow for an enzymatic inhibition assay.
Signaling Pathways
Serine proteases such as thrombin and trypsin are key activators of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors.[8][9][10] The activation of PARs initiates various intracellular signaling cascades that regulate a wide range of cellular responses, including platelet activation, inflammation, and cell proliferation. By inhibiting these proteases, benzamidine derivatives can indirectly modulate these signaling pathways.
Modulation of PAR signaling by a serine protease inhibitor.
Conclusion
This compound is a valuable tool for researchers working with serine proteases. Its well-defined mechanism of action as a competitive inhibitor and its activity against a range of proteases make it an ideal positive control for enzymatic assays. The protocols provided here offer a starting point for incorporating this compound into experimental workflows to ensure the reliability and accuracy of assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. jabonline.in [jabonline.in]
- 4. benchchem.com [benchchem.com]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. Thrombin and trypsin act at the same site to stimulate phosphoinositide hydrolysis and calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How the protease thrombin talks to cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Permeability Assays of 4-(Aminomethyl)benzamide Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of cell permeability is a critical step in the early stages of drug discovery and development. For orally administered drugs, the ability to permeate the intestinal epithelium is a primary determinant of bioavailability. For centrally acting agents, crossing the blood-brain barrier is essential. This document provides detailed protocols for assessing the permeability of 4-(Aminomethyl)benzamide hydrochloride derivatives, a class of small molecules with potential therapeutic applications. The protocols described herein are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay, which are widely used in the pharmaceutical industry to predict in vivo drug absorption.
The PAMPA model offers a high-throughput, cell-free method to evaluate passive diffusion, which is a key mechanism for the transport of many small molecule drugs.[1][2] It is a cost-effective initial screen for permeability.[2][3] The Caco-2 cell permeability assay, on the other hand, utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express transporters, thus mimicking the intestinal barrier.[4][5][6] This model allows for the investigation of both passive and active transport mechanisms.[5][7]
Data Presentation
The following table summarizes hypothetical permeability data for a series of this compound derivatives, which could be generated using the protocols described below. This structured format allows for easy comparison of the compounds' permeability characteristics.
| Compound ID | Derivative Substitution | PAMPA Pe (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Caco-2 Papp (B-A) (10-6 cm/s) | Efflux Ratio (B-A/A-B) | Predicted Absorption |
| AMB-HCI-001 | Unsubstituted | 8.5 | 5.2 | 5.5 | 1.1 | High |
| AMB-HCI-002 | 2-fluoro | 9.1 | 6.0 | 6.3 | 1.1 | High |
| AMB-HCI-003 | 4-chloro | 7.8 | 4.8 | 9.7 | 2.0 | Moderate (potential efflux) |
| AMB-HCI-004 | 3-methyl | 10.2 | 7.1 | 7.5 | 1.1 | High |
| AMB-HCI-005 | 4-methoxy | 6.5 | 3.9 | 4.2 | 1.1 | Moderate |
Note: Pe refers to the effective permeability in the PAMPA assay. Papp (A-B) is the apparent permeability from the apical (intestinal lumen) to the basolateral (blood) side, and Papp (B-A) is in the reverse direction. The efflux ratio is a key indicator of active transport out of the cell; a value greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp).[5][8]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is designed to predict passive gastrointestinal tract absorption (PAMPA-GIT).[1]
Materials:
-
96-well filter plates (e.g., hydrophobic PVDF membrane) and matching 96-well acceptor plates.[7][9]
-
Lecithin (phosphatidylcholine) solution (10% in dodecane).[1][3]
-
Phosphate Buffered Saline (PBS), pH 7.4.[3]
-
DMSO.
-
This compound derivatives and control compounds (e.g., highly permeable propranolol and poorly permeable atenolol).
-
UV-Vis plate reader or LC-MS/MS system for quantification.[7][10]
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and controls at 10 mM in DMSO.
-
Prepare the working solutions by diluting the stock solutions in PBS to a final concentration of 100 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting the membrane integrity.
-
-
Membrane Coating:
-
Carefully apply 5 µL of the lecithin/dodecane solution to the membrane of each well of the donor plate.[9]
-
-
Assay Setup:
-
Incubation:
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[12]
-
Data Analysis: The effective permeability (Pe) is calculated using the following equation:
Pe = - (VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA(t)] / Ceq)
Where:
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
[CA(t)] is the compound concentration in the acceptor well at time t.
-
Ceq = ([CD(t)] * VD + [CA(t)] * VA) / (VD + VA)
Protocol 2: Caco-2 Permeability Assay
This assay provides a more biologically relevant model by using a cell monolayer that mimics the intestinal epithelium.[4][5]
Materials:
-
Caco-2 cells (ATCC HTB-37).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Transwell® inserts (e.g., 24-well format).[5]
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer.[9][13]
-
Lucifer yellow or a similar low-permeability marker to assess monolayer integrity.[7]
-
Transepithelial electrical resistance (TEER) meter.[6]
-
LC-MS/MS for quantification.
Procedure:
-
Cell Culture and Seeding:
-
Monolayer Integrity Check:
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayers twice with pre-warmed transport buffer (e.g., HBSS).[9]
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Add the dosing solution (test compound in transport buffer) to the apical (donor) compartment.[13]
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.[12]
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
To assess active efflux, perform the transport experiment in the reverse direction by adding the dosing solution to the basolateral compartment and fresh buffer to the apical compartment.[12]
-
-
Sample Analysis:
-
Analyze the concentration of the compound in all collected samples by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of compound appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B).
Visualization of Experimental Workflows and Concepts
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Conceptual diagram of transport routes across a Caco-2 cell monolayer.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Troubleshooting & Optimization
How to improve the solubility of 4-(Aminomethyl)benzamide hydrochloride in aqueous buffers.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of 4-(Aminomethyl)benzamide hydrochloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in neutral aqueous buffers?
A1: this compound is the salt of a weak base. In solution, it exists in equilibrium between its protonated (more soluble) and free base (less soluble) forms. The solubility of the compound is lowest near its isoelectric point and increases in more acidic or basic conditions. The molecular structure, containing a benzamide group, also contributes to its relatively hydrophobic nature, further limiting its solubility in aqueous solutions.
Q2: What is the predicted pKa of 4-(Aminomethyl)benzamide?
A2: The predicted pKa for the protonated aminomethyl group of 4-(Aminomethyl)benzamide is approximately 9-10. This value is crucial for understanding its solubility profile as a function of pH.
Q3: At what pH is the aqueous solubility of this compound expected to be the lowest?
A3: The solubility of a salt of a weak base is generally lowest at a pH above its pKa. For this compound, the minimum solubility is expected to be in the neutral to slightly alkaline pH range (pH 7-9), where the uncharged, less soluble free base form is more prevalent.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Yes, gently heating the solution can increase the rate of dissolution and the amount of solute that can be dissolved. However, it is essential to be cautious as excessive heat may cause degradation of the compound. The long-term stability of the compound in solution at elevated temperatures should be evaluated. For most amine hydrochlorides, solubility generally increases with temperature.[1]
Q5: What are the most common strategies to enhance the aqueous solubility of this compound?
A5: The primary strategies to improve the solubility of this compound in aqueous buffers include:
-
pH Adjustment: Modifying the pH of the buffer to be well below the pKa of the aminomethyl group (e.g., pH < 7) will favor the more soluble protonated form.
-
Use of Co-solvents: Adding a water-miscible organic solvent in which the compound is more soluble can significantly increase its solubility in the aqueous buffer.
-
Addition of Solubilizing Agents: Excipients like cyclodextrins can be used to form inclusion complexes with the compound, thereby increasing its apparent solubility.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon dissolution in neutral buffer (e.g., PBS pH 7.4) | The concentration of the compound exceeds its solubility limit at that pH. The uncharged form of the amine is less soluble. | 1. Lower the pH of the buffer to the acidic range (e.g., pH 4-6).2. Add a co-solvent such as ethanol or DMSO to the buffer.3. Decrease the final concentration of the compound. |
| Cloudy solution or incomplete dissolution even at acidic pH | The intrinsic solubility of the salt form might be low, or the concentration is too high. | 1. Try a different buffer system.2. Increase the percentage of the co-solvent.3. Gently warm the solution while stirring.4. Consider using a solubilizing agent like a cyclodextrin. |
| Compound precipitates out of solution over time | The solution is supersaturated, or the compound is degrading. | 1. Ensure the final concentration is below the equilibrium solubility.2. Store the solution at a constant temperature, as temperature fluctuations can affect solubility.3. Prepare fresh solutions before each experiment. |
| Inconsistent results between experiments | Variability in buffer preparation or incomplete dissolution of the compound. | 1. Standardize the buffer preparation protocol.2. Ensure the compound is fully dissolved before use by visual inspection and appropriate mixing. |
Quantitative Data Summary
The following tables provide representative data on the solubility of a close structural analog, 4-(aminomethyl)benzoic acid hydrochloride, to guide your experimental design. The actual solubility of this compound should be determined experimentally.
Table 1: Estimated Aqueous Solubility vs. pH
| Buffer System (50 mM) | pH | Estimated Solubility (mg/mL) | Molar Solubility (mM) |
| Citrate-Phosphate | 4.0 | > 50 | > 268 |
| Phosphate | 6.0 | ~25 | ~134 |
| Phosphate (PBS) | 7.4 | ~5 | ~27 |
| TRIS | 8.5 | ~1 | ~5 |
Table 2: Effect of Co-solvents on Solubility in Phosphate Buffer (pH 7.4)
| Co-solvent | Concentration (% v/v) | Estimated Solubility (mg/mL) | Fold Increase |
| None | 0% | ~5 | 1 |
| Ethanol | 10% | ~15 | 3 |
| Ethanol | 20% | ~30 | 6 |
| DMSO | 5% | ~20 | 4 |
| DMSO | 10% | ~45 | 9 |
Table 3: Effect of Cyclodextrins on Solubility in Phosphate Buffer (pH 7.4)
| Cyclodextrin | Concentration (mM) | Estimated Apparent Solubility (mg/mL) | Fold Increase |
| None | 0 | ~5 | 1 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10 | ~12 | 2.4 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 50 | ~40 | 8 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 10 | ~18 | 3.6 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 50 | ~60 | 12 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the standard procedure for determining the equilibrium solubility of this compound in a specific aqueous buffer.
-
Preparation of Buffered Solutions: Prepare a series of aqueous buffers at the desired pH values (e.g., phosphate buffers at pH 6.0, 7.4, and TRIS buffer at pH 8.5).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed vial. An excess is indicated by the presence of undissolved solid.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) on a shaker for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with the appropriate mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.
Protocol 2: Improving Solubility with a Co-solvent (Ethanol)
This protocol describes how to prepare a solution of this compound in an aqueous buffer using ethanol as a co-solvent.
-
Prepare a Stock Solution: Dissolve a known weight of this compound in 100% ethanol to create a concentrated stock solution (e.g., 100 mg/mL).
-
Prepare Co-solvent Buffer: In a separate container, prepare the desired aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).
-
Dilution: To prepare the final working solution, first add the required volume of ethanol to the buffer to achieve the desired final co-solvent concentration (e.g., for a 10% ethanol solution, add 1 mL of ethanol to 9 mL of buffer).
-
Addition of Compound: Slowly add the stock solution of the compound to the co-solvent/buffer mixture while vortexing to reach the desired final concentration.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, the compound is soluble at that concentration.
Visualizations
References
Troubleshooting low yield in the synthesis of 4-(Aminomethyl)benzamide hydrochloride derivatives.
Technical Support Center: Synthesis of 4-(Aminomethyl)benzamide Hydrochloride Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for low yields in the synthesis of this compound and its derivatives. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Section 1: Synthesis Overview & Common Routes
The synthesis of this compound typically follows one of two primary routes, each with potential pitfalls that can lead to low yields.
-
Route A: Catalytic hydrogenation of a nitrile precursor, 4-cyanobenzamide.
-
Route B: A multi-step process involving protection of a starting material like 4-(aminomethyl)benzoic acid, followed by amide coupling and subsequent deprotection.
Below is a generalized workflow for the more direct nitrile reduction pathway.
Caption: General workflow for synthesizing 4-(Aminomethyl)benzamide HCl via nitrile reduction.
Section 2: Troubleshooting Nitrile Reduction (Route A)
Q1: My catalytic hydrogenation of 4-cyanobenzamide to 4-(aminomethyl)benzamide is resulting in a low yield. What are the common causes?
A1: Low yields in the catalytic hydrogenation of nitriles are frequently due to the formation of secondary and tertiary amine side products, incomplete reaction, or catalyst deactivation.[1][2] The primary amine product can react with an intermediate imine, leading to the formation of a secondary amine, which can be further hydrogenated.[3][4]
Troubleshooting & Optimization:
-
Catalyst Choice: While various precious metal catalysts (Pd, Pt, Rh) are effective, non-precious metal catalysts like Raney Nickel are also excellent and can show high conversion and selectivity.[2] The choice of catalyst support can also influence results.[1]
-
Solvent: Ethanol is a commonly used solvent.[2] The use of acidic additives can improve both conversion and selectivity.[1]
-
Temperature and Pressure: Increasing reaction temperature can improve conversion, but may also promote side reactions.[1] Optimal conditions must be determined empirically. For example, one study on benzonitrile hydrogenation showed 95% conversion with high selectivity at 90°C.[1]
-
Additives: The addition of ammonia or an acid like HCl can suppress the formation of secondary amines by either preventing the intermediate imine from condensing with the product or by protonating the primary amine product, reducing its nucleophilicity.[1][3]
Caption: Desired reaction pathway and common side product formation during nitrile hydrogenation.[3][4]
Q2: How do different catalysts and conditions affect the yield in nitrile hydrogenations?
A2: Catalyst and reaction conditions significantly impact both conversion and selectivity. Below is a summary of data from various studies on related nitrile hydrogenations.
| Catalyst | Substrate | Solvent | Temp (°C) | H₂ Pressure | Conversion (%) | Primary Amine Yield (%) | Secondary Amine (%) | Cite |
| Ni/SiO₂ | Benzonitrile | Ethanol | 100 | 13 bar | >99 | 92 | ~8 | [2] |
| DMPSi-Pd/SiO₂ | Benzonitrile | Dioxane | 60 | 150 kPa | 82 | 82 | 0 | [1] |
| DMPSi-Pd/SiO₂ | Benzonitrile | Dioxane | 90 | 150 kPa | 95 | 95 | 0 | [1] |
| Raney Ni | Phenylacetonitrile | Ethanol | 60 | 30 bar | >99 | 96.8 | <3 | [2] |
| Pt/C | Phenylacetonitrile | Ethanol | 60 | 30 bar | <50 | ~90 (of converted) | N/A | [2] |
Section 3: Troubleshooting Protection, Coupling, and Deprotection (Route B)
Q3: My Boc-protection of the starting amine is slow and gives a low yield. How can I improve it?
A3: The efficiency of Boc protection using di-tert-butyl dicarbonate ((Boc)₂O) is highly dependent on the nucleophilicity of the amine, the solvent, and the base used.[5]
Troubleshooting & Optimization:
-
Base: A base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is often used to accelerate the reaction.[6]
-
Solvent: The choice of solvent can significantly affect the reaction rate. Alcoholic solvents like methanol can enhance the rate of Boc protection.[5]
-
Temperature: For less reactive amines, gently heating the reaction (e.g., to 40-55°C) can increase the rate. However, excessive heat can cause (Boc)₂O to decompose.[5]
-
Purity of Amine: Ensure the starting amine is pure and dry, as impurities can interfere with the reaction.
Q4: I am observing a low yield in my amide coupling step. What are the potential causes?
A4: Low yields in amide coupling reactions are common and can stem from several issues, primarily related to incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[7][8]
Caption: Troubleshooting decision tree for low-yield amide coupling reactions.[7][9]
Q5: The final acidic deprotection of the Boc group is not clean. What are common side reactions and how can I avoid them?
A5: The acidic cleavage of a Boc group generates a tert-butyl cation intermediate.[10][11] This cation can cause side reactions by alkylating nucleophilic sites on your molecule, particularly electron-rich aromatic rings.[10]
Troubleshooting & Optimization:
-
Choice of Acid: Trifluoroacetic acid (TFA) is commonly used, often in dichloromethane (DCM).[12] Hydrochloric acid in an organic solvent like dioxane or ethyl acetate is also effective.[13]
-
Use of Scavengers: To prevent unwanted alkylation by the t-butyl cation, add a scavenger such as anisole or thiophenol to the reaction mixture.[14]
-
Temperature: Most Boc deprotections proceed rapidly at room temperature.[12]
-
Alternative Methods: For substrates sensitive to strong acids, thermal deprotection in continuous flow is an emerging alternative that avoids acid catalysts entirely.[15]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Cyanobenzamide (Route A)
-
Setup: To a hydrogenation vessel, add 4-cyanobenzamide (1 equivalent) and a suitable solvent (e.g., ethanol, approx. 10-20 mL per gram of substrate).
-
Catalyst: Add the catalyst (e.g., 5-10 mol% Pd/C or a slurry of Raney Ni).
-
Reaction: Seal the vessel and purge with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi to 200 psi) and stir vigorously at the desired temperature (e.g., 60-90°C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude 4-(aminomethyl)benzamide can be taken to the next step.
-
Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., methanol or isopropanol). Add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise until the solution is acidic and precipitation is complete.
-
Purification: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Protocol 2: Amide Coupling using HATU (Part of Route B)
This protocol assumes you have already prepared N-Boc-4-(aminomethyl)benzoic acid.
-
Setup: Dissolve the N-Boc-4-(aminomethyl)benzoic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.[7]
-
Activation: Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-2.5 equivalents).[7][8]
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes.[7]
-
Amine Addition: Add the desired amine partner (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor progress by TLC or LC-MS. Reactions can take from a few hours to 24 hours.[8]
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[7]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[9]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.[9]
Protocol 3: N-Boc Deprotection with TFA (Part of Route B)
-
Setup: Dissolve the N-Boc protected benzamide derivative (1.0 equivalent) in dichloromethane (DCM).[12]
-
Reagent Addition: Add trifluoroacetic acid (TFA) (e.g., 25-50% v/v) to the solution. If the substrate is sensitive to alkylation, add a scavenger like anisole (1-2 equivalents).[10][12]
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid, accompanied by bubbling as CO₂ evolves, and is typically complete within 1-2 hours.[11] Monitor by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Purification/Salt Formation: The resulting amine salt can often be purified by precipitation. Dissolve the crude residue in a minimal amount of solvent and add a non-polar solvent like diethyl ether to induce precipitation. Filter the solid, wash with ether, and dry under vacuum. If the TFA salt is not desired, a basic workup followed by treatment with HCl would be required to form the hydrochloride salt.
References
- 1. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions of 4-(Aminomethyl)benzamide Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing coupling reactions involving 4-(aminomethyl)benzamide hydrochloride. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step when using this compound in a coupling reaction?
A1: The primary consideration is the presence of the hydrochloride salt. The amine group is protonated, rendering it non-nucleophilic. Therefore, it is essential to add a non-nucleophilic base to deprotonate the amine, allowing it to react with the activated carboxylic acid. Typically, one equivalent of base is required to neutralize the HCl salt, and an additional equivalent may be needed depending on the coupling conditions.
Q2: Which coupling reagents are most effective for amide bond formation with 4-(aminomethyl)benzamide?
A2: A variety of coupling reagents can be used, with the choice depending on the specific substrate and desired reaction conditions. Common and effective reagents include:
-
Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions.[1][2][3]
-
Uronium/Aminium Salts: like HATU, HBTU, and HCTU, which are known for their high efficiency and are particularly useful for challenging couplings.[4][5]
-
Phosphonium Salts: such as PyBOP and PyAOP, which are also powerful coupling reagents.[4]
Q3: What are the optimal pH conditions for coupling reactions with this compound?
A3: The optimal pH for the coupling reaction, specifically when using EDC/NHS chemistry, is typically in the range of 7.0 to 8.5.[6] This slightly basic environment ensures that the primary amine of 4-(aminomethyl)benzamide is deprotonated and thus nucleophilic enough to attack the activated ester. The initial activation of the carboxylic acid partner with EDC is most efficient in a slightly acidic environment, between pH 4.5 and 6.0.[6]
Q4: What common side reactions should I be aware of, and how can they be minimized?
A4: The most common side reactions include:
-
Racemization: Loss of stereochemical integrity at the α-carbon of the carboxylic acid coupling partner. This can be minimized by using additives like HOBt or HOAt, or by employing coupling reagents known for low racemization potential like HATU or PyAOP.[1][4]
-
Guanidinylation: Formation of a guanidinium byproduct when using uronium/aminium-type coupling reagents in excess. This can be avoided by careful control of stoichiometry and pre-activating the carboxylic acid before adding the amine.[5][7]
-
N-acylurea formation: A side reaction with carbodiimide reagents that can be minimized by the addition of HOBt or NHS.[5]
Q5: What are the best methods for purifying the final coupled product?
A5: Purification strategies depend on the properties of the product. Common methods include:
-
Aqueous workup: To remove water-soluble byproducts and excess reagents.
-
Crystallization: If the product is a solid with suitable solubility properties.
-
Column chromatography: On silica gel or reverse-phase silica gel for purification of a wide range of compounds.
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete deprotonation of the amine hydrochloride. | Add at least one equivalent of a non-nucleophilic base (e.g., DIPEA, triethylamine). |
| Inactive coupling reagent. | Use fresh, high-quality coupling reagents. Store them under anhydrous conditions. | |
| Suboptimal pH for the coupling step. | Ensure the reaction pH is between 7.0 and 8.5 for the amine to be sufficiently nucleophilic.[6] | |
| Steric hindrance in one of the coupling partners. | Use a more potent coupling reagent like HATU or PyAOP.[4] Consider increasing the reaction temperature. | |
| Presence of Multiple Products/Impurities | Racemization of the carboxylic acid partner. | Add HOBt or HOAt to the reaction mixture.[4] Use a coupling reagent known for low racemization. |
| Side reaction with the coupling reagent (e.g., guanidinylation). | Avoid using a large excess of the uronium/aminium coupling reagent. Pre-activate the carboxylic acid before adding the amine.[5][7] | |
| O-acylation if the coupling partner has a hydroxyl group. | Protect the hydroxyl group before the coupling reaction. | |
| Difficulty in Product Purification | Water-soluble byproducts from EDC coupling. | Perform an aqueous workup to remove the urea byproduct. |
| Product has similar polarity to starting materials. | Optimize the chromatographic conditions (solvent system, gradient) for better separation. |
Experimental Protocols
Protocol 1: General EDC/HOBt Coupling
This protocol outlines a standard procedure for coupling a generic carboxylic acid with this compound using EDC and HOBt.
Materials:
-
This compound
-
Carboxylic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine
-
Anhydrous DMF (N,N-Dimethylformamide) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC (1.2 eq) to the stirred solution in one portion.
-
Slowly add DIPEA (2.2 eq) dropwise to the reaction mixture. Note: One equivalent is for the hydrochloride salt, and one is for the coupling reaction itself.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Efficiency HATU Coupling
This protocol is suitable for more challenging couplings, such as those involving sterically hindered substrates.
Materials:
-
This compound
-
Carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine
-
Anhydrous DMF or Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.2 eq) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of DMF and add DIPEA (1.1 eq) to neutralize the salt.
-
Add the solution of deprotonated 4-(aminomethyl)benzamide to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Work up the reaction as described in Protocol 1.
-
Purify the crude product as necessary.
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Typical Solvent | Key Advantages | Potential Drawbacks |
| EDC | HOBt/NHS | DMF, DCM | Readily available, water-soluble byproduct. | Can lead to racemization without additives.[1] |
| DCC | HOBt/NHS | DCM, THF | Inexpensive, effective. | Insoluble urea byproduct can complicate purification. |
| HATU | None | DMF, NMP | High coupling efficiency, low racemization.[4] | More expensive, potential for guanidinylation side reaction.[5] |
| PyBOP | None | DMF, DCM | High reactivity, good for hindered couplings. | Can be less cost-effective. |
Table 2: Influence of Base on Reaction Yield (Hypothetical Data)
| Base | Equivalents | Reaction Time (h) | Yield (%) |
| Triethylamine | 2.2 | 12 | 85 |
| DIPEA | 2.2 | 12 | 90 |
| N-Methylmorpholine | 2.2 | 16 | 82 |
| None | 0 | 24 | <5 |
Visualizations
Caption: A general workflow for the coupling of this compound.
Caption: A troubleshooting decision tree for low-yield coupling reactions.
References
Preventing side reactions with the amine group of 4-(Aminomethyl)benzamide hydrochloride
Welcome to the technical support center for 4-(Aminomethyl)benzamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the prevention of side reactions involving the primary amine group during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields, polymerization, or a mixture of unexpected products in my reaction with this compound?
A1: The most likely cause is the high reactivity of the primary aminomethyl group (-CH₂NH₂). This group is a potent nucleophile and can participate in various side reactions, such as alkylation, acylation, or reaction with carbonyl compounds, often competing with the desired reaction at another part of the molecule.[1][2][3] Because the molecule has two reactive sites (the amine and the amide), intermolecular reactions can occur, leading to polymers and a complex mixture of products.[4]
Q2: I want to perform a reaction involving the benzamide group. How can I prevent the primary amine from interfering?
A2: The most effective strategy is to temporarily "block" or "protect" the primary amine group with a chemical moiety known as a protecting group. This group renders the amine non-reactive under your desired reaction conditions. After the reaction is complete, the protecting group can be selectively removed to restore the primary amine.[1][2][5] This is a common and crucial technique in multi-step organic synthesis.[6]
Q3: What is the most suitable protecting group for the primary amine in this compound?
A3: The tert-butyloxycarbonyl (Boc) group is highly recommended.[7][8] It is one of the most common amine protecting groups for several reasons:
-
Ease of Installation: It can be introduced under relatively mild basic conditions using di-tert-butyl dicarbonate (Boc₂O).[7][9]
-
Stability: The resulting Boc-protected amine (a carbamate) is stable to a wide range of reagents and reaction conditions, including most nucleophiles and bases.[8][9]
-
Facile Removal: The Boc group can be removed cleanly under acidic conditions (e.g., using trifluoroacetic acid or HCl) that are often compatible with other functional groups, including the benzamide.[5][7][10]
Q4: My attempts to protect the amine with Boc₂O are failing. What am I doing wrong?
A4: The starting material is a hydrochloride salt, meaning the amine is protonated as an ammonium ion (-CH₂NH₃⁺Cl⁻). In this state, it is not nucleophilic and cannot react with Boc₂O. You must add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the salt and liberate the free primary amine before adding the Boc₂O.[7][11]
Q5: After successfully protecting the amine and performing my desired reaction, how do I remove the Boc group?
A5: The Boc group is typically removed by treatment with a strong acid.[8][12] A common and highly effective method is dissolving the Boc-protected compound in an anhydrous solvent like dichloromethane (DCM) and adding an excess of trifluoroacetic acid (TFA).[5][7][13] The reaction is usually rapid, occurring at room temperature. Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane can be used.[7][13]
Troubleshooting Guide
| Symptom | Probable Cause | Suggested Solution |
| Low to no product formation in the desired reaction step. | The unprotected primary amine is causing side reactions, consuming starting material and reagents. | Protect the primary amine with a Boc group before proceeding with your intended reaction. See Protocol 1 below. |
| Reaction with Boc₂O does not proceed. | The amine group is still in its protonated hydrochloride salt form and is not nucleophilic. | Add 1.1 to 1.5 equivalents of a tertiary amine base (e.g., triethylamine) to the reaction mixture to neutralize the salt before adding Boc₂O. |
| Formation of a thick precipitate or polymer during the main reaction. | Intermolecular side reactions are occurring between the unprotected amine of one molecule and an electrophilic site on another. | This strongly indicates the need for amine protection. See Protocol 1 . |
| Difficulty removing the Boc group after the reaction. | Insufficiently acidic conditions or incomplete reaction. | Use a strong, anhydrous acid like TFA in DCM. Ensure sufficient equivalents of acid are used and allow adequate reaction time (monitor by TLC or LC-MS).[10][13] |
| Formation of t-butylated byproducts during deprotection. | The liberated tert-butyl cation can alkylate other nucleophilic sites on your molecule. | This is a known risk with Boc deprotection.[10] If observed, consider adding a scavenger like anisole or thioanisole to the deprotection mixture. |
Data Presentation
The following table illustrates the significant improvement in a hypothetical reaction outcome—in this case, an electrophilic aromatic substitution—when the primary amine is protected.
| Strategy | Key Reagents | Desired Product Yield (%) | Purity by LCMS (%) | Major Side Products |
| No Protection | 4-(Aminomethyl)benzamide HCl, Electrophile, Lewis Acid | < 15% | < 40% | Complex mixture, polymerized material, N-alkylated byproducts |
| Boc Protection | 1. Boc₂O, TEA2. Electrophile, Lewis Acid3. TFA, DCM | > 85% | > 98% | Minimal to none |
Experimental Protocols
Protocol 1: Boc Protection of this compound
This procedure outlines the protection of the primary amine group.
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (approx. 10:1 v/v).
-
Neutralization: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) dropwise while stirring. Allow the mixture to stir for 15 minutes.
-
Boc Anhydride Addition: To the same flask, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in DCM.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-12 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Work-up: Once the reaction is complete, wash the mixture with a 1M HCl solution, followed by a saturated NaHCO₃ solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified by recrystallization or column chromatography.
Protocol 2: Deprotection of Boc-Protected Amine
This procedure details the removal of the Boc protecting group to restore the primary amine.
-
Dissolution: Dissolve the Boc-protected compound (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add Trifluoroacetic acid (TFA) (10 eq).[13]
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.[13]
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Precipitation: Add cold diethyl ether to the residue. This will cause the deprotected amine salt to precipitate.
-
Collection: Collect the solid product by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum.[13]
Visualized Workflows & Pathways
Caption: Decision workflow for amine protection strategy.
Caption: General synthetic pathway using a Boc protection strategy.
References
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Preparation of Amines - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-(Aminomethyl)benzamide Hydrochloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of 4-(Aminomethyl)benzamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or subsequent workup steps. These often include unreacted 4-cyanobenzamide (if the synthesis involves nitrile reduction), the free base form of the product, and residual solvents. Side-products from the reduction step may also be present.
Q2: What is the most effective method for purifying this compound?
A2: Recrystallization is the most common and effective method for purifying solid organic salts like this compound.[1][2] The choice of solvent is critical. Polar solvents like ethanol, isopropanol, or mixtures with water are generally good starting points for amine hydrochlorides.[2][3]
Q3: How can I assess the purity of my final product?
A3: Purity is typically assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the product and detecting impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and identify any residual solvents or organic impurities.[6] Melting point analysis can also provide a good indication of purity, as impurities tend to broaden and depress the melting range.
Q4: My purified product is discolored. What is the cause and how can I fix it?
A4: Discoloration often arises from trace impurities or oxidation of amine compounds.[7] During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can effectively remove colored impurities.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Problem 1: My product "oils out" instead of crystallizing during recrystallization.
-
Cause: This happens when the solute's solubility is exceeded at a temperature where it is still a liquid (above its melting point in the solvent system) or when high levels of impurities are present.[8]
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent until the solution is clear again.[8]
-
Allow the solution to cool much more slowly. Insulating the flask can help.[8]
-
If the problem persists, consider a different solvent system, potentially a solvent/anti-solvent combination.[8]
-
Problem 2: The yield after recrystallization is very low.
-
Cause: This could be due to using too much solvent, cooling the solution too quickly (which traps the product in the mother liquor), or premature crystallization during a hot filtration step.
-
Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2]
-
Ensure slow cooling to maximize crystal formation. After reaching room temperature, cool the flask in an ice bath to further decrease the product's solubility.
-
If you performed a hot filtration, ensure your apparatus was pre-heated to prevent the product from crystallizing on the filter paper.
-
Attempt to recover a second crop of crystals by partially evaporating the solvent from the mother liquor.
-
Problem 3: Analytical data (HPLC/NMR) shows residual starting material or other impurities after purification.
-
Cause: The chosen recrystallization solvent may not be effective at separating the impurity from the product.
-
Solution:
-
Perform a second recrystallization, potentially with a different solvent system.
-
If the impurity is non-polar, washing the solid product with a non-polar solvent like diethyl ether or ethyl acetate might remove it.[3]
-
For persistent impurities, column chromatography may be necessary, although it is less common for salt purification.[3]
-
Data Presentation
Table 1: Common Impurities and Analytical Identification
| Impurity | Typical Source | Analytical Detection Method |
| 4-Cyanobenzamide | Incomplete nitrile reduction | HPLC (different retention time), ¹H NMR (distinct aromatic signals) |
| 4-(Aminomethyl)benzamide (Free Base) | Incomplete salt formation or exposure to base | HPLC, pH-based extraction |
| Ammonium Chloride | Byproduct from certain synthesis routes | ¹H NMR (broad singlet), Ion Chromatography |
| Residual Solvents (e.g., Ethanol, THF) | Incomplete drying | ¹H NMR (characteristic solvent peaks)[9] |
Table 2: Suggested Recrystallization Solvent Systems
| Solvent / System | Rationale | Expected Outcome |
| Ethanol | Good general solvent for amine hydrochlorides.[3] | Moderate to high yield, good purity. |
| Isopropanol (2-Propanol) | Often preferred over ethanol as many HCl salts are less soluble, potentially improving yield.[3] | High yield, good purity. |
| Ethanol / Water | The addition of water increases polarity to aid dissolution of highly polar compounds. | Useful if solubility in pure alcohol is low. Purity is generally high, but yield may vary. |
| Methanol / Diethyl Ether (Anti-solvent) | Dissolve in a minimal amount of hot methanol, then add ether until turbidity appears. | Can be effective for difficult crystallizations, but requires careful optimization. |
Experimental Protocols
Protocol 1: Standard Recrystallization
This protocol is a general procedure for purifying this compound when a suitable single solvent is identified.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture on a hotplate with stirring until the solvent boils. Continue to add small aliquots of the solvent until the solid is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration quickly to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[2]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure, large crystals.[2]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Visualizations
Workflow and Decision Diagrams
The following diagrams illustrate the general purification workflow and a troubleshooting decision tree for common crystallization problems.
Caption: General workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. mt.com [mt.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Challenges in the scale-up synthesis of 4-(Aminomethyl)benzamide hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up synthesis of 4-(Aminomethyl)benzamide hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent laboratory and industrial synthesis of this compound involves the reduction of 4-cyanobenzamide. This is typically achieved through catalytic hydrogenation. An alternative, multi-step approach begins with 4-nitrobenzoic acid, which undergoes cyanation, addition, amination, and reduction.
Q2: I am experiencing low yields during the catalytic hydrogenation of 4-cyanobenzamide. What are the potential causes?
A2: Low yields in the hydrogenation of 4-cyanobenzamide can stem from several factors.[1][2] Inadequate catalyst activity, poor hydrogen mass transfer, and suboptimal reaction conditions are common culprits.[3] Ensure the catalyst is not poisoned and that reaction temperature and pressure are optimized for your specific setup.[3] In a biphasic system, efficient stirring is crucial to maximize contact between the reactants and the catalyst.[2]
Q3: My final product has a high level of impurities. What are the likely side products and how can I minimize them?
A3: Impurities can arise from unreacted starting materials or the formation of byproducts.[1] During the reduction of 4-cyanobenzamide, incomplete reduction can leave starting material in the final product. Over-reduction or side reactions can also occur, potentially leading to the formation of N-substituted or di-acylated impurities.[4] To minimize these, ensure controlled addition of reagents, maintain optimal reaction temperatures, and consider using a slight excess of the aminating agent to drive the reaction to completion.[4]
Q4: What are the best practices for purifying crude this compound at scale?
A4: Recrystallization is a highly effective method for purifying this compound on a larger scale.[1][2] The choice of solvent system is critical for maximizing yield and purity.[2] If column chromatography is necessary, using a deactivated silica gel by adding a basic modifier like triethylamine to the eluent can prevent streaking and degradation of the basic product.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Ineffective catalyst in hydrogenation. | - Ensure the catalyst is fresh and not poisoned. - Increase catalyst loading. - Optimize hydrogen pressure and temperature.[3] |
| Poor mass transfer of hydrogen. | - Increase agitation speed to improve gas-liquid mixing.[3] - Consider using a different solvent system that has better hydrogen solubility. | |
| Presence of Unreacted Starting Material | Incomplete reaction. | - Increase reaction time or temperature.[4] - Ensure accurate stoichiometry of reactants.[4] - Check for catalyst deactivation during the reaction. |
| Formation of Side Products/Impurities | Suboptimal reaction conditions. | - Control the rate of reagent addition to manage exotherms. - Optimize reaction temperature to minimize side reactions.[4] |
| Impure starting materials. | - Use reagents of high purity.[2] - Ensure solvents are anhydrous where necessary.[1] | |
| Difficulties in Product Isolation/Purification | Product loss during workup. | - Optimize extraction procedures to ensure complete transfer of the product.[2] - Choose an appropriate solvent for recrystallization to maximize crystal recovery.[2] |
| Product degradation on silica gel. | - For column chromatography, use a deactivated silica gel with a basic modifier in the eluent.[1] |
Experimental Protocols
Protocol: Catalytic Hydrogenation of 4-Cyanobenzamide
This protocol describes a general procedure for the synthesis of this compound via catalytic hydrogenation of 4-cyanobenzamide.
-
Reaction Setup: In a suitable hydrogenation reactor, charge 4-cyanobenzamide and a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 wt%).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the target temperature (e.g., 50-70 °C).
-
Reaction Monitoring: Monitor the reaction progress by techniques such as HPLC or TLC until the starting material is consumed.
-
Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Acidify the filtrate with hydrochloric acid. The product, this compound, will precipitate.
-
Purification: Collect the solid by filtration, wash with a cold solvent, and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Visualizations
References
How to deprotect the amine group of a 4-(Aminomethyl)benzamide hydrochloride derivative
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the deprotection of the amine group in 4-(aminomethyl)benzamide hydrochloride derivatives. The focus is on the removal of common amine protecting groups, with an emphasis on the widely used tert-butoxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for primary amines and the general methods for their removal?
A1: Primary amines are commonly protected to prevent unwanted reactions during multi-step synthesis. The choice of protecting group is crucial as it dictates the deprotection conditions. The most prevalent protecting groups include:
-
tert-butoxycarbonyl (Boc): Removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1][2]
-
Carbobenzyloxy (Cbz or Z): Cleaved by catalytic hydrogenation (e.g., H₂ with a palladium-on-carbon catalyst).[3] This method is valued for its mild, neutral pH conditions.[3]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Removed under basic conditions, commonly with a solution of piperidine in an organic solvent like dimethylformamide (DMF).[3][4]
The selection of a protecting group strategy depends on the stability of other functional groups in the molecule to the required deprotection reagents.
Q2: I have an N-Boc protected 4-(aminomethyl)benzamide. What is the mechanism of deprotection?
A2: The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate.[2] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (like TFA or HCl).[1][5] This protonation weakens the C-O bond, leading to the fragmentation of the intermediate. This fragmentation generates the stable tert-butyl cation, carbon dioxide, and the free amine, which is typically obtained as its ammonium salt.[1][5]
Q3: What are the standard experimental conditions for the complete deprotection of a Boc-protected amine?
A3: For the complete removal of a Boc group from a molecule like 4-(aminomethyl)benzamide, strong acidic conditions are typically employed. Below is a summary of common protocols.
| Method | Reagents | Solvent | Temperature | Typical Time | Outcome |
| TFA | Trifluoroacetic acid (25-50% v/v) | Dichloromethane (DCM) | 0°C to Room Temp | 1-2 hours | Complete removal of the Boc group, yielding the amine as a trifluoroacetate salt.[6] |
| HCl | 4M Hydrogen Chloride | 1,4-Dioxane | Room Temp | 2-12 hours | Complete removal of the Boc group, yielding the amine as a hydrochloride salt.[2] |
Troubleshooting Guides
This section addresses common issues encountered during the deprotection of amine groups in 4-(aminomethyl)benzamide derivatives.
Problem 1: The deprotection reaction is incomplete.
| Potential Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to fully drive the reaction to completion. | Increase the concentration of the acid. For example, if using 20% TFA in DCM, try increasing it to 50%. Alternatively, switch to a stronger acid system, such as 4M HCl in dioxane.[5] |
| Inadequate Reaction Time or Temperature: Many deprotection reactions proceed quickly at room temperature, but some substrates may require more time or gentle heating. | Monitor the reaction progress closely using an appropriate analytical method (e.g., TLC with ninhydrin stain or LC-MS). If the reaction stalls, consider extending the reaction time. Most Boc deprotections are complete within 1-2 hours at room temperature.[6] |
| Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the rate of cleavage. | Employ more forcing conditions, such as a higher acid concentration or longer reaction times, while carefully monitoring for potential side reactions. |
Problem 2: I am observing significant side product formation.
| Potential Cause | Recommended Solution |
| Alkylation by tert-butyl Cation: The highly reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule, especially if it contains electron-rich aromatic rings.[5] | Add a "scavenger" to the reaction mixture to trap the tert-butyl cation.[5] Common scavengers include triisopropylsilane (TIS), thioanisole, or water. |
| Trifluoroacetylation: When using TFA, the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group, forming an undesired amide byproduct.[5] | Consider switching to a different acid system, such as 1-2M HCl in an organic solvent like dioxane.[5] After deprotection with TFA, ensure thorough removal of the acid by co-evaporation with a non-polar solvent like toluene.[5] |
Problem 3: How do I properly work up the reaction and isolate my deprotected amine?
| Potential Cause | Recommended Solution |
| Product is an Ammonium Salt: After acidic deprotection, the product exists as an ammonium salt (e.g., hydrochloride or trifluoroacetate), which is often highly polar and may be difficult to extract from an aqueous phase. | Remove the solvent and excess acid under reduced pressure.[7] The product can often be precipitated as a salt by adding a non-polar solvent like cold diethyl ether.[6] The resulting solid can then be collected by filtration.[6] |
| Need for the Free Amine: For subsequent reaction steps, the free amine, rather than the salt, may be required. | After removing the volatile acid, dissolve the crude salt in water and neutralize it by adding a mild base (e.g., a saturated aqueous solution of sodium bicarbonate) until the pH is basic.[8] The free amine can then be extracted into an organic solvent like ethyl acetate.[8] |
| Purification Challenges: The final product may contain residual reagents or byproducts. | If the amine is a solid, recrystallization may be an effective purification method. For non-volatile amines, column chromatography on silica gel can be used, but care must be taken as amines can sometimes streak on silica.[8] Alternatively, an acidic workup to extract the amine salt into the aqueous phase can separate it from non-basic organic impurities.[8] |
Experimental Protocols & Visualizations
Protocol: Complete Boc Deprotection using TFA in DCM
-
Setup: Dissolve the N-Boc protected 4-(aminomethyl)benzamide (1.0 equivalent) in dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[7]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.[6]
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[6]
-
Precipitation: Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.[6]
-
Collection: Collect the solid precipitate by filtration, wash it with a small amount of cold diethyl ether, and dry it under a vacuum.[6]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Overcoming Poor Cell Penetration of 4-(Aminomethyl)benzamide Hydrochloride-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Aminomethyl)benzamide hydrochloride-based inhibitors. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cell penetration observed with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound-based inhibitors show high potency in biochemical assays but low activity in cell-based assays?
A1: This discrepancy is a common challenge and often points towards poor cell permeability of the inhibitor. The this compound structure contains polar functional groups, specifically the aminomethyl and benzamide moieties, which can limit its ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane. While the inhibitor can effectively interact with its target enzyme in a cell-free environment (biochemical assay), it may fail to reach sufficient intracellular concentrations to exert a biological effect in a cellular context.
Q2: What are the key physicochemical properties of 4-(Aminomethyl)benzamide that contribute to its poor cell permeability?
A2: The key physicochemical properties of 4-(Aminomethyl)benzamide that likely contribute to its poor cell permeability include:
-
Polarity: The presence of the primary amine and amide groups makes the molecule polar.
-
Low Lipophilicity: The predicted XLogP3 value for 4-(Aminomethyl)benzamide is low (around 0.1-0.2), indicating a preference for aqueous environments over lipid membranes.[1][2]
-
Charge: At physiological pH, the aminomethyl group is likely protonated, resulting in a positively charged molecule that cannot easily cross the cell membrane.
Q3: Besides passive diffusion, what other factors could be limiting the intracellular concentration of my inhibitor?
A3: Active efflux by transmembrane transporter proteins is another major factor that can limit the intracellular accumulation of small molecule inhibitors. Efflux pumps, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), are expressed in many cell lines and tissues and actively transport a wide range of substrates out of the cell. Benzamide derivatives have been reported to be substrates for these pumps, which can significantly reduce their intracellular effective concentration.[3][4][5]
Q4: What are the primary strategies to overcome the poor cell penetration of my this compound-based inhibitor?
A4: The two main strategies to enhance the cellular uptake of these inhibitors are:
-
Chemical Modification (Prodrug Approach): This involves modifying the chemical structure of the inhibitor to create a more lipophilic, cell-permeable version (a "prodrug"). Once inside the cell, the modifying group is cleaved by intracellular enzymes, releasing the active inhibitor.
-
Formulation Strategies (Nanoparticle Encapsulation): This approach involves encapsulating the inhibitor within a nanoparticle carrier, such as a lipid nanoparticle (LNP) or a polymeric nanoparticle. These nanoparticles can facilitate cellular entry through various endocytic pathways.
Troubleshooting Guides
Problem: Low Inhibitor Potency in Cellular Assays
This guide provides a step-by-step approach to troubleshooting and improving the cellular activity of your this compound-based inhibitor.
Caption: Troubleshooting workflow for addressing low inhibitor potency in cell-based assays.
Data Presentation
Table 1: Physicochemical Properties of 4-(Aminomethyl)benzamide and Related Structures
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Reference(s) |
| 4-(Aminomethyl)benzamide | 150.18 | 0.1 | 2 | 2 | 69.1 | [1] |
| 4-(Aminomethyl)benzenecarboximidamide | 149.19 | 0.2 | 3 | 2 | 75.9 | [2] |
| 4-(Aminomethyl)-N-methylbenzamide | 164.20 | 0.5 | 2 | 2 | 55.1 | [6] |
Table 2: Illustrative Example of Permeability Enhancement of a Benzamidine Analog via Prodrug Strategy
| Compound | Apparent Permeability (Papp) (AP to BL) (x 10⁻⁷ cm/s) | Fold Increase in Permeability | Transport Route | Reference |
| DB75 (Parent Drug) | 3.8 | - | Paracellular | [7] |
| DB289 (Prodrug) | 3220 | 85 | Transcellular | [7] |
Note: This data is for a structurally related benzamidine compound, 2,5-bis(4-amidinophenyl)furan (DB75), and its prodrug, and serves as a proof-of-concept for the potential of the prodrug approach.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is a standard in vitro method to assess the intestinal permeability of a compound.
1. Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
2. Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound (e.g., 10 µM of the this compound-based inhibitor or its modified form) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the test compound to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
3. Incubation and Sampling:
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
4. Quantification and Analysis:
-
Determine the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: the rate of drug transport
-
A: the surface area of the membrane
-
C₀: the initial concentration of the drug in the donor chamber
-
-
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.
Caption: Experimental workflow for the Caco-2 cell permeability assay.
Protocol 2: Quantification of Intracellular Inhibitor Concentration by LC-MS/MS
This protocol allows for the direct measurement of the amount of inhibitor that has entered the cells.
1. Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the this compound-based inhibitor at the desired concentration and for various time points.
2. Cell Lysis and Extraction:
-
At each time point, wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Lyse the cells using a suitable lysis buffer.
-
Perform a protein precipitation step (e.g., with cold acetonitrile) to separate the inhibitor from cellular proteins.
3. Sample Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant containing the inhibitor by a validated LC-MS/MS method.
4. Data Normalization:
-
Determine the protein concentration of the cell lysate from a parallel set of wells to normalize the intracellular inhibitor concentration to the amount of cellular protein (e.g., pmol/mg protein).
Mandatory Visualization
Signaling Pathway: PARP Inhibition
Benzamide and its derivatives are known inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP1 is a key enzyme in the DNA damage response pathway.[8][9] Inhibition of PARP1 can lead to the accumulation of DNA damage and ultimately, apoptosis, particularly in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).
Caption: Simplified signaling pathway of PARP1 in the DNA damage response and its inhibition.
References
- 1. 4-(Aminomethyl)benzamide | C8H10N2O | CID 2512818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Aminomethyl)benzenecarboximidamide | C8H11N3 | CID 2756474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of neuronal nitric oxide synthase-mediated activation of poly(ADP-ribose) polymerase in traumatic brain injury: neuroprotection by 3-aminobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. "Understanding the Impact of BCRP and PGP Efflux Transporters on the Di" by Samit Ganguly [dc.uthsc.edu]
- 6. 4-(aminomethyl)-N-methylbenzamide | C9H12N2O | CID 16777071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enhanced permeability of the antimicrobial agent 2,5-bis(4-amidinophenyl)furan across Caco-2 cell monolayers via its methylamidoidme prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing non-specific binding of 4-(Aminomethyl)benzamide hydrochloride in assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding non-specific binding (NSB) of 4-(Aminomethyl)benzamide hydrochloride in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a concern in my assays?
Non-specific binding refers to the interaction of a molecule, in this case, this compound, with surfaces or molecules other than its intended biological target.[1][2] This phenomenon is a significant concern because it can lead to inflated signals, generating false-positive results and reducing the overall sensitivity and accuracy of the assay.[3] Effectively minimizing NSB is critical for obtaining reliable and reproducible data.
Q2: What chemical properties of this compound contribute to its non-specific binding?
The structure of this compound possesses features that make it susceptible to two primary types of non-specific interactions:
-
Electrostatic Interactions: The aminomethyl group is positively charged at physiological pH. This charge can lead to non-specific binding with negatively charged surfaces, such as carboxylated sensor chips in SPR or the phosphate backbone of RNA.[1][4]
-
Hydrophobic Interactions: The benzene ring provides a non-polar, hydrophobic region that can interact with hydrophobic surfaces, like plastic microplates used in ELISAs or other hydrophobic molecules in the assay system.[1][3]
Q3: How can I detect and quantify the level of non-specific binding in my experiment?
Quantifying NSB is a crucial first step in troubleshooting. This is achieved by running a control experiment where the specific target is absent. For example:
-
In Surface Plasmon Resonance (SPR): Flow the this compound over a bare sensor surface that has not been immobilized with the target ligand. Any observed binding can be attributed to NSB.
-
In ELISAs or Plate-Based Assays: Incubate the compound in wells that have been blocked but do not contain the immobilized antigen or target protein.[5]
-
In Cell-Based Assays: Use a cell line that does not express the target receptor or protein.
The signal generated in these control experiments represents the level of NSB, which can then be subtracted from the total signal to determine the specific interaction.[6]
Q4: What are the primary strategies to reduce NSB for a small molecule like this compound?
The most effective approach is to optimize the assay buffer by using additives that counteract the driving forces of NSB.[6] Key strategies include:
-
Increasing Ionic Strength: Adding salt (e.g., NaCl) to the buffer can shield electrostatic interactions.[3][4][7]
-
Adding a Non-ionic Surfactant: Detergents like Tween 20 disrupt hydrophobic interactions.[3][7][8]
-
Using a Protein Blocking Agent: Molecules like Bovine Serum Albumin (BSA) can coat surfaces to prevent direct interaction with the assay compound and can also shield the analyte.[3][6][8]
Troubleshooting Guide: High Non-Specific Binding
Problem: I am observing a high background signal. How do I confirm it is due to non-specific binding of this compound?
Answer: To confirm that the high background is caused by NSB of your compound, you must perform the appropriate control experiment as outlined in FAQ Q3. Run your assay with a "zero-target" control (e.g., a bare sensor chip, an uncoated well, or a negative control cell line). A significant signal in this control condition confirms that this compound is binding to components other than your intended target.
Problem: My control experiments confirm that electrostatic interactions are the primary cause of NSB. What is the best mitigation strategy?
Answer: To minimize charge-based NSB, you should increase the ionic strength of your assay and wash buffers. This creates a shielding effect that masks the electrostatic attraction between your positively charged compound and negatively charged surfaces.[3][4]
-
Action: Introduce sodium chloride (NaCl) into your buffer. It is often effective to test a concentration gradient, for example, from 50 mM up to 200 mM or higher, to find the optimal concentration that reduces NSB without disrupting the specific binding event.[4]
Problem: I suspect that hydrophobic interactions with plasticware or other surfaces are causing my high background. What should I do?
Answer: Hydrophobic interactions are best countered by adding a non-ionic surfactant (detergent) to your buffers. These molecules work by disrupting the non-polar interactions causing your compound to "stick" to surfaces.[3][8]
-
Action: Add a low concentration of Tween 20 (typically 0.01% to 0.05%) to your assay and wash buffers. Surfactants are particularly important in wash steps to help remove loosely bound molecules.[9][10]
Problem: I have tried adjusting salt and adding a surfactant, but NSB is still unacceptably high. What are my next steps?
Answer: If individual buffer additives are insufficient, a combination approach is recommended. Additionally, using a general protein blocking agent can be highly effective.
-
Action 1: Use a Combination of Additives. Create a buffer that includes both NaCl (to block charge interactions) and Tween 20 (to block hydrophobic interactions).
-
Action 2: Incorporate a Protein Blocker. Add Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% to your assay buffer.[7][8] BSA will adsorb to unoccupied sites on the assay surface, physically preventing your compound from binding non-specifically.[6][11] It can also prevent the analyte from being lost to the surfaces of tubing and containers.[3][4]
Data Presentation
Table 1: Summary of NSB Causes and Recommended Solutions
| Cause of Non-Specific Binding | Primary Mechanism | Recommended Solution | Example Additive |
| Electrostatic Interaction | Attraction between the positively charged aminomethyl group and negatively charged surfaces. | Increase the ionic strength of the buffer to shield charges.[3][4] | Sodium Chloride (NaCl) |
| Hydrophobic Interaction | Attraction between the non-polar benzene ring and hydrophobic surfaces (e.g., plastic). | Add a non-ionic surfactant to disrupt hydrophobic forces.[3][8] | Tween 20 |
| General Surface Adsorption | Compound adheres to unoccupied sites on the assay surface (e.g., microplate well, sensor chip). | Add an inert protein to coat the surface and block vacant sites.[6][11] | Bovine Serum Albumin (BSA) |
Table 2: Recommended Starting Concentrations for Buffer Additives
| Additive | Recommended Starting Concentration | Typical Range | Primary Target |
| Sodium Chloride (NaCl) | 150 mM | 50 mM - 500 mM | Electrostatic NSB |
| Tween 20 | 0.05% (v/v) | 0.01% - 0.1% (v/v) | Hydrophobic NSB |
| Bovine Serum Albumin (BSA) | 1% (w/v) | 0.1% - 2% (w/v) | General Surface NSB |
Experimental Protocols
Protocol 1: Quantifying NSB in a Surface Plasmon Resonance (SPR) Assay
This protocol determines the extent of this compound's binding to a standard sensor surface.
-
System Preparation: Equilibrate the SPR system with your standard running buffer until a stable baseline is achieved.
-
Surface Preparation: Use a new, unmodified sensor chip (e.g., a bare gold or carboxylated surface, depending on your experimental setup) without immobilizing your target ligand.
-
Analyte Injection: Prepare a series of concentrations of this compound in the running buffer, matching the concentrations used in your specific binding experiments.
-
NSB Measurement: Sequentially inject each concentration of the analyte over the bare sensor surface, from lowest to highest. Record the response units (RU) at equilibrium for each injection.
-
Data Analysis: The resulting sensorgram shows the level of NSB. If the RU values are significant (typically >10% of the expected specific binding signal), optimization is required.
Protocol 2: Systematic Buffer Optimization to Reduce NSB
This protocol provides a logical workflow for finding the optimal buffer composition. Use the NSB control assay from Protocol 1 to evaluate the effectiveness of each condition.
-
Establish Baseline NSB: Measure the NSB of your compound using your standard, un-optimized assay buffer.
-
Optimize Salt Concentration:
-
Prepare a set of running buffers containing increasing concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM).
-
Measure the NSB at a single, high concentration of your compound in each salt buffer.
-
Select the lowest NaCl concentration that provides a significant reduction in NSB.
-
-
Optimize Surfactant Concentration:
-
Using the optimal salt buffer from the previous step, prepare a new set of buffers containing increasing concentrations of Tween 20 (e.g., 0.01%, 0.025%, 0.05%).
-
Measure NSB in each new buffer.
-
Select the lowest Tween 20 concentration that further reduces NSB without affecting assay performance.
-
-
Test Protein Blocker:
-
If NSB remains an issue, add 1% BSA to the optimized salt and surfactant buffer from the previous steps.
-
Measure NSB again to determine if the addition of BSA provides a benefit.
-
-
Validation: Once the optimal buffer is identified, re-run your specific binding assay to ensure that the new buffer conditions have not negatively impacted the interaction with your intended target.
Visualizations
Caption: Troubleshooting workflow for diagnosing and minimizing high non-specific binding.
References
- 1. blog.truegeometry.com [blog.truegeometry.com]
- 2. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 3. nicoyalife.com [nicoyalife.com]
- 4. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. biocompare.com [biocompare.com]
- 10. kisker-biotech.com [kisker-biotech.com]
- 11. hiyka.com [hiyka.com]
Technical Support Center: Optimizing Linker Length in 4-(Aminomethyl)benzamide-Based Molecules
Welcome, researchers, scientists, and drug development professionals. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered when optimizing the linker length of bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), that incorporate the 4-(Aminomethyl)benzamide moiety.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, with a focus on linker-related causes and solutions.
Question 1: What is the primary role of the linker in a bifunctional molecule like a PROTAC?
Answer: The linker is a crucial component that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] Far from being a passive spacer, the linker's composition, length, and attachment points are critical in dictating the PROTAC's overall efficacy.[1][2] Its primary roles include:
-
Enabling Ternary Complex Formation: The linker must have the appropriate length and flexibility to allow the POI and E3 ligase to come together productively, forming a stable ternary complex (POI-PROTAC-E3 Ligase).[1][3]
-
Influencing Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.[1]
-
Determining Selectivity and Potency: A well-designed linker can improve binding cooperativity within the ternary complex, enhancing degradation potency and even providing selectivity for specific protein isoforms.[1][2]
Question 2: My PROTAC shows high binding affinity to the target protein and E3 ligase in binary assays, but it fails to induce target degradation in cells. What's wrong?
Answer: This is a frequent challenge that often points to issues with the formation of a productive ternary complex or poor cellular uptake. The linker is a critical component in enabling this complex to form effectively.[4]
Troubleshooting Steps:
-
Incorrect Linker Length or Rigidity:
-
Problem: The linker may be too short, causing steric hindrance and preventing the simultaneous binding of the target protein and the E3 ligase.[3] Conversely, a linker that is too long or overly flexible might lead to an unstable or non-productive ternary complex where the necessary lysine residues on the target protein are not accessible for ubiquitination.[4][]
-
Solution: Synthesize and test a library of PROTACs with varying linker lengths. A systematic approach, such as increasing the linker length by a few atoms at a time (e.g., adding or removing polyethylene glycol (PEG) or methylene groups), can help identify the optimal length.[4] Most successful PROTACs utilize linkers with a length of 7-16 atoms.[1]
-
-
Suboptimal Linker Attachment Points:
-
Problem: The position where the linker connects to the target ligand or the E3 ligand is critical. An incorrect exit vector can prevent a productive orientation of the two proteins, even if a ternary complex forms.[2]
-
Solution: If possible, re-synthesize the PROTAC with the linker attached to a different, solvent-exposed position on one of the ligands.
-
-
Poor Cell Permeability:
-
Problem: The PROTAC may not be effectively crossing the cell membrane to reach its intracellular target. This is a common issue for PROTACs due to their large molecular weight and polar surface area. The linker can contribute significantly to poor permeability, especially if it is highly polar (e.g., contains many PEG units).[1]
-
Solution: Assess the cell permeability of your molecule using an assay like PAMPA (see Experimental Protocols). If permeability is low, redesign the linker to be more rigid or less polar. Replacing flexible PEG or alkyl chains with structures containing cyclic moieties (e.g., piperidine/piperazine) can improve passive permeability.[1][6]
-
Question 3: I'm observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. What could be the cause?
Answer: The hook effect is a known phenomenon for PROTACs. It occurs when, at high concentrations, the PROTAC forms more binary complexes (PROTAC-Target or PROTAC-E3 Ligase) than the desired ternary complexes, thus reducing degradation efficiency.[4]
Troubleshooting Steps:
-
Suboptimal Ternary Complex Stability:
-
Problem: The linker may not be promoting positive cooperativity in the formation of the ternary complex. Positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizes the ternary complex over the binary complexes.[4]
-
Solution: Modifying the linker's length and rigidity can influence cooperativity. This often requires empirical testing of different linker designs to find one that creates more favorable protein-protein interactions within the ternary complex.[4]
-
-
Linker Flexibility:
-
Problem: A highly flexible linker might not sufficiently pre-organize the binding elements for efficient ternary complex formation, potentially favoring the formation of binary complexes at high concentrations.[4]
-
Solution: Introduce more rigid elements into the linker, such as aromatic rings or cycloalkanes, to reduce its conformational flexibility.[1]
-
Question 4: How do I choose a starting point for linker length and composition?
Answer: Choosing the optimal linker is often an empirical process, but some general principles apply.[2]
-
Length: A good starting point is to synthesize a small library with linkers of varying lengths, for example, corresponding to 12, 16, and 19 atom chain lengths.[7] This allows you to quickly determine if a shorter or longer linker is more effective.
-
Composition: The two most common linker types are alkyl chains and PEG chains.
-
Alkyl Chains: Tend to be more rigid and lipophilic, which can aid in cell permeability but may decrease solubility.
-
PEG Linkers: Are more flexible and hydrophilic, which can improve solubility but may negatively impact permeability if the chain is too long.[8]
-
-
Strategy: Begin by creating a series of PROTACs with simple PEG or alkyl linkers of different lengths (e.g., PEG3, PEG4, PEG5). Evaluate their degradation performance and physicochemical properties to guide further optimization.[1]
Data Presentation
Quantitative data is essential for comparing the effects of different linker lengths. The tables below provide examples of how to structure such data.
Table 1: Example of Linker Length vs. Target Protein Degradation This table summarizes hypothetical data based on trends observed for Estrogen Receptor (ER) targeting PROTACs, showing how degradation efficiency can be highly dependent on linker length.[7]
| Compound ID | Linker Type | Linker Length (atoms) | ER Degradation at 100 nM (%) | DC₅₀ (nM) |
| PROTAC-1 | Alkyl | 9 | 35% | >1000 |
| PROTAC-2 | Alkyl | 12 | 75% | 85 |
| PROTAC-3 | Alkyl | 16 | 90% | 20 |
| PROTAC-4 | Alkyl | 19 | 60% | 150 |
| PROTAC-5 | Alkyl | 21 | 40% | 800 |
Table 2: General Impact of PEG Linker Length on PROTAC Properties This table illustrates general trends compiled from various sources on how changing PEG linker length can impact key physicochemical and biological properties of a PROTAC.[8]
| Property | Short Linker (e.g., PEG2) | Medium Linker (e.g., PEG4) | Long Linker (e.g., PEG8) |
| Molecular Weight | Lower | Increased | Substantially Increased |
| Aqueous Solubility | Low to Moderate | Good | High |
| Lipophilicity (cLogP) | High | Reduced | Low |
| Cell Permeability | Moderate to Good | Often Optimal | Can be Poor |
| Ternary Complex Stability | May have steric clash | Often Optimal | Can be unstable/floppy |
| Degradation (DC₅₀) | Target-dependent | Often Potent | Often less potent |
Visualizations
Diagrams created using Graphviz to illustrate key concepts and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
4-(Aminomethyl)benzamide hydrochloride degradation pathways and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Aminomethyl)benzamide hydrochloride. The information provided is intended to assist in understanding potential degradation pathways and in designing and troubleshooting related experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: Based on its chemical structure, which includes a primary amide and a benzylic amine, this compound is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions to yield 4-(aminomethyl)benzoic acid and ammonia.[1] This is a common degradation pathway for benzamide derivatives.
-
Oxidation: The aminomethyl group is susceptible to oxidation. This can lead to the formation of the corresponding aldehyde (4-carbamoylbenzaldehyde) and subsequently the carboxylic acid (4-carbamoylbenzoic acid).
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, potentially leading to a complex mixture of byproducts through various radical-mediated reactions.
Q2: What are the likely degradation byproducts of this compound?
A2: The primary theoretical degradation byproducts, based on the pathways described above, are:
-
4-(Aminomethyl)benzoic acid: Formed via hydrolysis of the amide group.
-
4-Carbamoylbenzoic acid: Formed via oxidation of the aminomethyl group.
-
4-Carbamoylbenzaldehyde: An intermediate in the oxidation of the aminomethyl group.
It is important to note that under forced degradation conditions, other minor byproducts may be formed.
Q3: How can I design a forced degradation study for this compound?
A3: Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][3] A typical forced degradation study for this compound would involve subjecting it to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 80°C for 48 hours.
-
Photodegradation: Exposure to UV light (e.g., 254 nm) and visible light for a specified duration.
Samples should be analyzed at various time points to track the formation of degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram | - Contamination of sample or solvent.- Formation of degradation products. | - Run a blank to check for solvent contamination.- Confirm the identity of the main peak using a reference standard.- Perform co-injection with a stressed sample to identify degradation peaks.- Use LC-MS to identify the mass of the unknown peaks and propose structures. |
| Loss of parent compound peak area with no corresponding degradant peaks | - Formation of non-UV active degradants.- Precipitation of the parent compound or degradants.- Adsorption of the compound onto the container surface. | - Use a mass spectrometer (MS) detector in addition to UV to detect non-chromophoric species.- Visually inspect the sample for any precipitates.- Use silanized glassware to minimize adsorption. |
| No degradation observed under stress conditions | - Stress conditions are too mild. | - Increase the temperature, concentration of the stressor (acid, base, oxidant), or duration of exposure. A target degradation of 5-20% is generally recommended.[4] |
| Complete degradation of the parent compound | - Stress conditions are too harsh. | - Decrease the temperature, concentration of the stressor, or duration of exposure to achieve partial degradation, which is more informative for pathway analysis. |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Sample Preparation: Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Acidic Condition: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.
-
Alkaline Condition: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.
-
Incubation: Incubate the solutions at 60°C.
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralization: Neutralize the acidic samples with an equivalent amount of NaOH and the alkaline samples with an equivalent amount of HCl to stop the degradation.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Proposed degradation pathways for 4-(Aminomethyl)benzamide.
Caption: Workflow for conducting forced degradation studies.
References
Validation & Comparative
A Comparative Analysis of Benzamide-Based PARP Inhibitors: 3-Aminobenzamide vs. 4-(Aminomethyl)benzamide hydrochloride
A detailed guide for researchers, scientists, and drug development professionals on the characteristics and experimental evaluation of two benzamide-based PARP inhibitors.
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, playing a pivotal role in maintaining genomic stability. Their inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. This guide provides a comparative overview of two benzamide-derived PARP inhibitors: 3-aminobenzamide and 4-(aminomethyl)benzamide hydrochloride.
While 3-aminobenzamide is a well-characterized PARP inhibitor with a substantial body of research supporting its activity, there is a notable lack of publicly available experimental data on the PARP inhibitory effects of this compound. Consequently, this guide will provide a comprehensive profile of 3-aminobenzamide, including its inhibitory potency and methodologies for its evaluation, while highlighting the current data gap for this compound.
Quantitative Analysis of PARP Inhibition
The inhibitory potency of a compound is a critical parameter in drug development. For PARP inhibitors, this is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce PARP activity by 50%.
Table 1: In Vitro Inhibitory Activity of 3-Aminobenzamide against PARP
| Compound | Target | IC50 | Assay Conditions |
| 3-Aminobenzamide | PARP | ~30 µM | Biochemical assay with purified PARP enzyme. |
| 3-Aminobenzamide | PARP | <50 nM | Cellular assay in CHO cells.[1][2][3] |
| 3-Aminobenzamide | PARP-1 | 19.1 µM | Inhibition in permeabilized L1210 murine leukemia cells.[4] |
Note: IC50 values can vary depending on the specific PARP enzyme isoform, the assay format (biochemical vs. cellular), and the experimental conditions used.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. Below are detailed methodologies for key assays used to characterize PARP inhibitors.
PARP Activity Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PARP.
Principle: The assay quantifies the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP. The resulting biotinylated histones are then detected using a streptavidin-HRP conjugate and a chemiluminescent or colorimetric substrate.
Materials:
-
Purified PARP enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Activated DNA (to stimulate PARP activity)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Test compounds (3-aminobenzamide, this compound)
-
Streptavidin-HRP conjugate
-
Chemiluminescent or colorimetric HRP substrate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to the histone-coated wells.
-
Add the purified PARP enzyme to the wells.
-
Initiate the reaction by adding a mixture of biotinylated NAD+ and activated DNA.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Wash the plate to remove unbound reagents.
-
Add the streptavidin-HRP conjugate and incubate.
-
Wash the plate again.
-
Add the HRP substrate and measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cellular PARylation Assay
This assay measures the level of poly(ADP-ribose) (PAR) in cells, providing an indication of PARP activity in a cellular context.
Principle: An ELISA-based method is used to capture and detect PARylated proteins from cell lysates.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide)
-
Test compounds
-
Lysis buffer
-
96-well plate pre-coated with a PAR-binding reagent
-
Anti-PAR primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent HRP substrate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified duration.
-
Induce DNA damage by adding a DNA damaging agent (e.g., H2O2) and incubate.
-
Lyse the cells to release cellular proteins.
-
Transfer the cell lysates to the pre-coated PAR-binding plate and incubate to allow capture of PARylated proteins.
-
Wash the plate.
-
Add the anti-PAR primary antibody and incubate.
-
Wash the plate.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate.
-
Add the chemiluminescent substrate and measure the luminescence.
-
Normalize the signal to the total protein concentration and determine the effect of the inhibitors on cellular PARylation.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of the PARP inhibitors on cancer cells, often in combination with a DNA damaging agent to evaluate synthetic lethality.
Principle: A common method is the MTT assay, which measures the metabolic activity of viable cells.
Materials:
-
Cancer cell line (e.g., BRCA-deficient cell line)
-
Cell culture medium and supplements
-
Test compounds
-
DNA damaging agent (e.g., temozolomide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compounds, alone or in combination with a fixed concentration of a DNA damaging agent.
-
Incubate the cells for a prolonged period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the role of PARP inhibitors.
Caption: PARP1 signaling pathway in DNA single-strand break repair and the mechanism of PARP inhibition.
Caption: General experimental workflow for the evaluation of PARP inhibitors.
Conclusion
3-Aminobenzamide is a well-established PARP inhibitor with demonstrated activity in both biochemical and cellular assays. The provided experimental protocols offer a robust framework for the evaluation of its and other potential PARP inhibitors' efficacy. In contrast, there is a significant lack of available data for this compound as a PARP inhibitor. Further research and publication of experimental results are necessary to enable a direct and objective comparison between these two compounds. Researchers are encouraged to utilize the outlined methodologies to investigate the PARP inhibitory potential of novel benzamide derivatives and contribute to the growing body of knowledge in this critical area of cancer research.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(Aminomethyl)benzamide Hydrochloride and Other Foundational PARP Inhibitor Fragments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 4-(Aminomethyl)benzamide hydrochloride alongside other seminal fragments used in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. As the quest for more potent and selective PARP inhibitors continues, understanding the foundational scaffolds is crucial for the rational design of next-generation therapeutics. This document offers an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in this endeavor.
The Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR). They recognize and bind to single-strand breaks (SSBs) in DNA, a common form of DNA damage. Upon activation, PARP utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors, facilitating the resolution of the DNA lesion.
In cancer therapy, particularly in tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethal phenotype. When PARP is inhibited, SSBs are not efficiently repaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death. This selective killing of cancer cells while sparing normal, HR-proficient cells is the cornerstone of PARP inhibitor therapy.
Comparative Performance of PARP Inhibitor Fragments
The benzamide moiety is a key pharmacophore in the vast majority of clinically approved PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ substrate, enabling competitive inhibition. This section compares the inhibitory potency of this compound with other fundamental benzamide-based fragments.
It is important to note that while this compound belongs to this class of compounds, specific public domain data on its direct PARP1/2 inhibitory activity (e.g., IC50 values) from biochemical or cellular assays could not be identified in the reviewed literature. Its structural similarity to known PARP inhibitor fragments suggests potential activity, which would require experimental validation. The following table summarizes the available quantitative data for key foundational PARP inhibitor fragments.
| Compound | Chemical Structure | PARP1 IC50 | Assay Conditions | Reference(s) |
| This compound | Not Reported | - | - | |
| Benzamide | 3.3 µM | Enzymatic Assay | [1] | |
| 3-Aminobenzamide | <50 nM - 30 µM | Cell-based and Enzymatic Assays | [2][3][4][5][6] | |
| Nicotinamide | ~0.5 - 1 mM (effective concentration) | In vitro PARP activity assay | [7][8] |
Note: IC50 values can vary significantly based on the specific assay conditions, including the type of assay (enzymatic vs. cell-based), the concentration of NAD+, and the specific PARP enzyme isoform being tested.
Structure-Activity Relationship (SAR) Insights
The benzamide core is fundamental for PARP inhibition, with the amide group forming crucial hydrogen bonds within the nicotinamide-binding pocket of the PARP catalytic domain. The potency of these fragments is influenced by substitutions on the benzene ring. For instance, the addition of an amino group, as seen in 3-Aminobenzamide, generally increases potency compared to the unsubstituted Benzamide. The position of this substituent is also critical for activity. While quantitative data for 4-(Aminomethyl)benzamide is unavailable, its structure, featuring an aminomethyl group, presents an interesting variation for further investigation in SAR studies.
Experimental Protocols
Accurate and reproducible experimental methods are paramount for the comparative analysis of enzyme inhibitors. Below are detailed protocols for key in vitro and cell-based assays used to determine the inhibitory potential of PARP inhibitor fragments.
In Vitro PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD+
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Plate reader capable of measuring luminescence
Procedure:
-
Plate Preparation: Wash the histone-coated 96-well plate with wash buffer (e.g., PBST).
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Prepare a reaction mixture containing PARP1 enzyme, activated DNA, and PARP assay buffer. Add this mixture to each well.
-
Substrate Addition: Add biotinylated NAD+ to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate to each well and incubate. After another wash step, add the chemiluminescent substrate.
-
Data Acquisition: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PARP Inhibition Assay (Western Blot)
This assay measures the levels of poly(ADP-ribose) (PAR) in cells treated with a DNA damaging agent and the test inhibitor.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Cell culture medium and supplements
-
Test compounds
-
DNA damaging agent (e.g., hydrogen peroxide, H₂O₂)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PAR
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., H₂O₂) for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary anti-PAR antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Incubate with the loading control antibody (stripping and re-probing or using a different membrane).
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for PAR and the loading control. Normalize the PAR signal to the loading control and compare the levels in inhibitor-treated samples to the control samples.
Visualizing the PARP Signaling Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PARP signaling pathway and a typical experimental workflow for evaluating PARP inhibitors.
Caption: The PARP1 signaling pathway in response to DNA single-strand breaks.
Caption: A generalized experimental workflow for the comparative analysis of PARP inhibitor fragments.
References
- 1. 4-(Aminomethyl)benzamidine hydrochloride | C8H12ClN3 | CID 21904871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PARP assay [assay-protocol.com]
- 4. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors [kci.go.kr]
- 5. This compound | C8H11ClN2O | CID 16246120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 4-Aminomethyl benzamidine dihydrochloride | C8H13Cl2N3 | CID 2756473 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Benzamide Analogs as PARP-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 4-(Aminomethyl)benzamide analogs and related benzamide derivatives as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). The content is supported by experimental data from peer-reviewed studies, focusing on the structure-activity relationships (SAR) that govern their inhibitory potency.
Comparative Performance of Benzamide-Based PARP-1 Inhibitors
The inhibitory potential of benzamide analogs against PARP-1 is a critical determinant of their therapeutic efficacy, particularly in oncology. The benzamide moiety itself is a key pharmacophore, mimicking the nicotinamide portion of the NAD+ substrate, which allows these compounds to competitively bind to the catalytic domain of the PARP-1 enzyme.[1]
Clinically Approved PARP Inhibitors
Several benzamide-based PARP inhibitors have received clinical approval. Their inhibitory concentrations (IC50) against PARP-1 and the closely related PARP-2 are summarized below.
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |
| Olaparib | 1.9 | 1.5 |
| Rucaparib | 1.4 | 1.4 |
| Talazoparib | 0.57 | 0.31 |
| Niraparib | 3.8 | 2.1 |
| Veliparib | 4.7 | 2.9 |
Note: IC50 values can vary between different studies and assay conditions.[2]
SAR of Novel Benzamide Derivatives
Recent research has explored the impact of structural modifications to the benzamide scaffold on PARP-1 inhibitory activity. A study by Zou et al. (2023) provides valuable insights into the SAR of a series of novel benzamide derivatives.[3]
| Compound ID | R Group | PARP-1 IC50 (nM) | HCT116 IC50 (µM) |
| Parent Cmpd IX | - | 1.05 | 1.02 |
| 13a | 4-Fluorophenyl | 0.77 | 0.85 |
| 13b | 4-Chlorophenyl | 0.49 | 0.73 |
| 13d | 4-Methylphenyl | 0.83 | 0.91 |
| 13f | 4-Methoxyphenyl | 0.25 | 0.30 |
| 14a | Phenyl | 1.23 | 1.35 |
| 14f | 4-Methoxyphenyl | 0.41 | 0.52 |
The data reveals that substitutions on the terminal phenyl ring significantly influence both enzymatic inhibition and cellular antiproliferative activity. Notably, the introduction of a 4-methoxyphenyl group (compound 13f ) resulted in the most potent PARP-1 inhibition in this series, with an IC50 of 0.25 nM.[3] This suggests that electron-donating groups at the para position of the terminal phenyl ring are favorable for activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of benzamide-based PARP-1 inhibitors.
In Vitro PARP-1 Inhibition Assay (Colorimetric)
This assay quantifies the PARP-1 inhibitory activity of a compound by measuring the consumption of NAD+.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., calf thymus DNA treated with a DNA damaging agent)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Histone proteins
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
Test compounds (dissolved in DMSO)
-
Streptavidin-coated 96-well plates
-
Biotinylated NAD+
-
HRP-conjugated anti-poly(ADP-ribose) antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Histone proteins are pre-coated onto the streptavidin plates.
-
A reaction mixture containing assay buffer, activated DNA, and recombinant PARP-1 enzyme is prepared.
-
The test compounds at various concentrations are added to the wells.
-
The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.
-
The plate is incubated to allow for the poly(ADP-ribosyl)ation of histones.
-
After incubation, the wells are washed to remove unreacted components.
-
HRP-conjugated anti-poly(ADP-ribose) antibody is added to the wells and incubated.
-
Following another wash step, TMB substrate is added, and the color is allowed to develop.
-
The reaction is stopped with the addition of the stop solution.
-
The absorbance is measured at 450 nm using a plate reader. The inhibitory activity is calculated as the percentage decrease in signal in the presence of the inhibitor compared to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell-Based Antiproliferative Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization buffer.
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the central role of PARP-1 in the DNA damage response and a typical workflow for screening PARP-1 inhibitors.
Caption: PARP-1 activation at DNA single-strand breaks and its inhibition by benzamide analogs.
Caption: Workflow for the discovery and optimization of novel PARP-1 inhibitors.
References
A Comparative Guide to Amine-Containing Linkers in Bioconjugation: Benchmarking 4-(Aminomethyl)benzamide Hydrochloride
In the landscape of advanced therapeutics, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker molecule plays a pivotal role in determining the overall efficacy, stability, and pharmacokinetic profile of the conjugate. The choice of linker dictates the spatial orientation of the conjugated molecules, influences solubility, and controls the release of the payload. This guide provides a comparative analysis of 4-(Aminomethyl)benzamide hydrochloride against other commonly employed amine-containing linkers, offering insights for researchers, scientists, and drug development professionals.
Introduction to Amine-Containing Linkers
Amine-containing linkers are a versatile class of chemical tools used to connect a payload, such as a small molecule drug, to a larger biomolecule, like an antibody. The primary amine group serves as a nucleophile that can readily react with various electrophilic functional groups, most commonly activated esters like N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[1][2][] The nature of the linker backbone significantly impacts the physicochemical properties of the resulting bioconjugate.
This guide focuses on a structural and functional comparison of this compound with three other representative amine-containing linkers: a generic C8 alkyl amine, a methoxy-terminated polyethylene glycol (mPEG4) amine, and a derivative of the enzymatically cleavable valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linker.
Structural and Functional Comparison of Amine Linkers
The performance of a linker is intrinsically linked to its chemical structure. The following section details the structural features of this compound and its comparators, and how these features are expected to influence their performance in bioconjugation applications.
This compound: The Rigid Aromatic Linker
Structure:
Caption: Chemical structure of this compound.
This compound presents a semi-rigid structure due to the central benzene ring. The aminomethyl group provides the reactive primary amine for conjugation, while the benzamide moiety can participate in hydrogen bonding interactions. The hydrochloride salt form enhances its aqueous solubility.
Expected Performance Characteristics:
-
Rigidity: The aromatic ring imparts conformational rigidity, which can be advantageous in applications where a defined distance and orientation between the conjugated molecules are desired. This can be particularly relevant in PROTAC design to facilitate the formation of a stable ternary complex.
-
Hydrophobicity: The benzene ring contributes to the overall hydrophobicity of the linker, which may enhance cell permeability.
-
Stability: The amide bond formed upon conjugation is highly stable.[4] The linker itself is not designed to be cleavable under physiological conditions.
-
Potential for π-π Stacking: The aromatic ring can potentially engage in π-π stacking interactions, which could influence the binding of the conjugate to its target.
C8 Alkyl Amine: The Flexible Hydrophobic Linker
Structure:
References
A Comparative Guide to the Efficacy of 4-(Aminomethyl)benzamide Hydrochloride-Based HDAC Inhibitors: In Vitro vs. In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of drugs based on the 4-(Aminomethyl)benzamide hydrochloride scaffold, with a focus on their activity as histone deacetylase (HDAC) inhibitors. The information presented is synthesized from preclinical studies to aid in the evaluation and development of this class of therapeutic agents.
Introduction to this compound-Based Drugs
This compound and its derivatives have emerged as a promising class of compounds in drug discovery. Notably, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent histone deacetylase (HDAC) inhibitors, with some showing high selectivity for specific HDAC isoforms like HDAC6.[1][2] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer.[3][4][5] By inhibiting HDACs, these compounds can induce hyperacetylation of histones and other non-histone proteins, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[3][6][7] This guide focuses on a representative 4-(aminomethyl)-N-hydroxybenzamide derivative, QTX125, to illustrate the comparison between laboratory-based (in vitro) and whole-organism (in vivo) efficacy.
Quantitative Data Presentation
The following tables summarize the quantitative data from preclinical studies on a representative 4-(Aminomethyl)benzamide-based HDAC inhibitor, QTX125.
Table 1: In Vitro Efficacy - HDAC Enzymatic Inhibition
| HDAC Isoform | IC50 (µM) of QTX125 |
| HDAC1 | > 50 |
| HDAC2 | > 50 |
| HDAC3 | > 50 |
| HDAC4 | > 50 |
| HDAC5 | > 50 |
| HDAC6 | < 0.05 |
| HDAC7 | > 50 |
| HDAC8 | > 50 |
| HDAC9 | > 50 |
| HDAC10 | > 50 |
| HDAC11 | > 50 |
Data sourced from a study on the in vitro and in vivo activity of QTX125 in mantle cell lymphoma.[8] The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
Table 2: In Vitro Efficacy - Cell Growth Inhibition
| Cancer Cell Line | IC50 (µM) of QTX125 |
| MINO (Mantle Cell Lymphoma) | 0.75 |
| REC-1 (Mantle Cell Lymphoma) | 1.25 |
| IRM-2 (Mantle Cell Lymphoma) | 1.5 |
| HBL-2 (Mantle Cell Lymphoma) | 2.5 |
Data sourced from a study on the in vitro and in vivo activity of QTX125 in mantle cell lymphoma.[8] The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
Table 3: In Vivo Efficacy - Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume Change (%) |
| Vehicle Control | - | Increase |
| QTX125 | 60 mg/kg, intraperitoneal | Significant Inhibition |
Data qualitatively summarized from a study using REC-1 cells xenografted in nude mice, which showed that QTX125 significantly inhibited lymphoma growth compared to the control group.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro HDAC Enzymatic Activity Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the activity of a specific HDAC isoform.
-
Reagent Preparation : Recombinant human HDAC enzymes, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the test compound (QTX125) are prepared in an appropriate assay buffer.
-
Reaction Setup : The reaction is typically performed in a 96-well plate. The test compound at various concentrations is pre-incubated with the HDAC enzyme.
-
Enzymatic Reaction : The reaction is initiated by adding the fluorogenic substrate. The HDAC enzyme removes the acetyl group from the substrate.
-
Signal Development : A developer solution is added to cleave the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement : The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis : The percentage of inhibition is calculated relative to a control (without the inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5][9][10]
In Vitro Cell Proliferation Assay (MTS Assay)
This assay measures the effect of a compound on the viability and proliferation of cancer cells.
-
Cell Culture : Cancer cell lines (e.g., MINO, REC-1) are cultured in appropriate media and conditions.
-
Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compound (QTX125) for a specified period (e.g., 72 hours).
-
MTS Reagent Addition : The MTS reagent is added to each well. Viable cells metabolize the MTS tetrazolium compound into a colored formazan product.
-
Incubation and Measurement : After incubation, the absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration.[8]
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Animal Model : Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation : Human cancer cells (e.g., REC-1) are injected subcutaneously into the flanks of the mice.
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Drug Administration : The mice are randomized into treatment and control groups. The treatment group receives the test compound (QTX125) via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Tumor Measurement : Tumor volume is measured regularly (e.g., every two days) using calipers.
-
Data Analysis : The change in tumor volume over time is compared between the treatment and control groups to determine the efficacy of the compound.[7][8][11][12]
Mandatory Visualizations
Signaling Pathway of HDAC Inhibition
Caption: Signaling pathway of HDAC inhibition by 4-(Aminomethyl)benzamide-based drugs.
Experimental Workflow for Efficacy Evaluation
Caption: Experimental workflow for evaluating the in vitro and in vivo efficacy of HDAC inhibitors.
References
- 1. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 11. Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profile of 4-(Aminomethyl)benzamide Derivatives: A Comparative Guide for Enzyme Isoform Inhibition
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective enzyme inhibitors is a cornerstone of modern drug discovery. Achieving isoform selectivity is critical for developing targeted therapies with improved efficacy and reduced off-target effects. The 4-(aminomethyl)benzamide scaffold has emerged as a versatile starting point for the synthesis of potent and selective inhibitors against various enzyme families. This guide provides an objective comparison of the performance of 4-(aminomethyl)benzamide hydrochloride derivatives and related benzamides against different enzyme isoforms, supported by experimental data and detailed protocols.
Case Study 1: Histone Deacetylase (HDAC) Inhibitors
A series of acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent histone deacetylase (HDAC) inhibitors with remarkable selectivity for the HDAC6 isoform.[1][2][3] The design of these inhibitors, including constrained heterocyclic analogues, has led to enhanced HDAC6 selectivity and cellular activity.[1][2] This selectivity is thought to arise from the benzylic spacer more effectively accessing the wider channel of HDAC6 compared to other HDAC subtypes, along with interactions of hydrophobic capping groups with the protein surface near the active site rim.[1][2][3]
Data Presentation: Selectivity of 4-(Aminomethyl)-N-hydroxybenzamide Derivatives against HDAC Isoforms
The following table summarizes the inhibitory activity (IC50) of representative 4-(aminomethyl)-N-hydroxybenzamide derivatives against various HDAC isoforms. The data highlights the significant selectivity achieved for HDAC6.
| Compound ID | Modification | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| 1 | Phenylacetyl | 200 | 350 | 150 | 10 | 20x |
| 2 | Cyclohexylacetyl | >10000 | >10000 | >10000 | 50 | >200x |
| 3 | Naphthylacetyl | 150 | 280 | 120 | 8 | 18.75x |
| 4 (THIQ analog) | Tetrahydroisoquinoline | 500 | 800 | 450 | 5 | 100x |
Note: The IC50 values are representative data based on the findings in the cited literature for illustrative comparison.
Experimental Protocols: HDAC Activity Assay (Fluorometric)
This protocol describes a common method for determining the enzymatic activity of HDACs and the inhibitory potency of test compounds.[4][5][6][7]
1. Materials and Reagents:
-
Recombinant human HDAC isoforms (HDAC1, 2, 3, 6)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Test compounds (4-aminomethyl-N-hydroxybenzamide derivatives) dissolved in DMSO
-
Developer solution (e.g., Trypsin in assay buffer)
-
Known HDAC inhibitor as a positive control (e.g., Trichostatin A)
-
96-well black microplates
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in HDAC Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the diluted compounds and controls (assay buffer with DMSO for negative control, and a known inhibitor for positive control) to the wells of the 96-well plate.
-
Add the diluted HDAC enzyme solution to the appropriate wells.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore (AMC).
-
Incubate for a further 15-20 minutes at 37°C to allow for signal development.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[5][7]
3. Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization: Diagrams
Caption: Experimental workflow for determining enzyme inhibitor selectivity.
Caption: Simplified signaling pathway involving HDACs and HATs.
Case Study 2: Ectonucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibitors
Sulfamoyl-benzamide derivatives have been synthesized and evaluated as selective inhibitors of human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases).[8] These enzymes play crucial roles in regulating extracellular nucleotide levels and are implicated in thrombosis, inflammation, and cancer.[8][9] The studies demonstrate that modifications to the benzamide scaffold can yield compounds with high potency and selectivity for specific h-NTPDase isoforms.[8]
Data Presentation: Selectivity of Sulfamoyl-Benzamide Derivatives against h-NTPDase Isoforms
The table below presents the IC50 values for representative sulfamoyl-benzamide derivatives against four h-NTPDase isoforms, showcasing their varied selectivity profiles.
| Compound ID | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) | Most Potent Against |
| 2d | >50 | >50 | >50 | 0.28 ± 0.07 | h-NTPDase8 |
| 3a | >50 | >50 | 1.33 ± 0.05 | 1.78 ± 0.08 | h-NTPDase3/8 |
| 3f | >50 | 0.27 ± 0.08 | >50 | >50 | h-NTPDase2 |
| 3i | 2.88 ± 0.13 | >50 | 0.72 ± 0.11 | >50 | h-NTPDase3/1 |
| 3j | >50 | 0.29 ± 0.07 | >50 | >50 | h-NTPDase2 |
| 4d | >50 | 0.13 ± 0.01 | >50 | >50 | h-NTPDase2 |
Source: Data extracted from studies on sulfamoyl-benzamide derivatives as h-NTPDase inhibitors.[8][9]
Experimental Protocols: h-NTPDase Inhibition Assay (Malachite Green Method)
This colorimetric assay quantifies the inorganic phosphate released from the enzymatic hydrolysis of ATP.[10][11]
1. Materials and Reagents:
-
Recombinant human NTPDase isoforms (1, 2, 3, or 8)
-
Test compounds (sulfamoyl-benzamide derivatives) dissolved in DMSO
-
ATP (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM CaCl2
-
Malachite Green Reagent (prepared by mixing solutions of Malachite Green hydrochloride and ammonium molybdate)
-
96-well microplate
2. Assay Procedure:
-
Add the assay buffer, test compounds in various concentrations, and enzyme solution to the wells of a 96-well plate. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding ATP solution to each well.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction and develop color by adding the Malachite Green working solution to each well. This solution forms a complex with the inorganic phosphate produced.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the background control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Potent histone deacetylase inhibitors derived from 4-(aminomethyl)-N-hydroxybenzamide with high selectivity for the HDAC6 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. assaygenie.com [assaygenie.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 7. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Comparing the stability of amide vs. other linkages in 4-(Aminomethyl)benzamide hydrochloride conjugates
A Comparative Guide to Amide Linkage Stability in Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the chemical linker connecting a therapeutic payload to its delivery vehicle, such as an antibody in an antibody-drug conjugate (ADC), is a critical factor influencing the overall efficacy and safety of the therapeutic.[1][] An ideal linker must be exceptionally stable in systemic circulation to prevent premature release of the payload, which can lead to off-target toxicity.[3][4] Upon reaching the target, the linker or the conjugate itself must be efficiently processed to release the active drug.[]
This guide provides an objective comparison of the stability of the amide bond, a cornerstone of bioconjugation exemplified in structures like 4-(Aminomethyl)benzamide, against other common linkages. The comparison is supported by quantitative data and detailed experimental methodologies.
The Gold Standard: Amide Bond Stability
The amide bond is renowned for its exceptional chemical and enzymatic stability.[5] This robustness is attributed to the resonance delocalization between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the carbon-nitrogen bond, making it more resistant to hydrolysis compared to other linkages like esters.[5][6]
Quantitative Comparison of Linkage Stability
The stability of a linker is highly dependent on its chemical environment, including pH and the presence of plasma enzymes.[5] Half-life (t½) in plasma is a key metric for predicting a conjugate's in vivo behavior.[7]
Table 1: Comparative Stability of Common Linkages in Plasma/Serum
| Linker Type | Linkage Formed | General Stability in Circulation (pH 7.4) | Representative Half-Life (t½) Data | Key Findings & Citations |
|---|---|---|---|---|
| Amide | Amide | Very High | Often considered the benchmark for stability; specific t½ is conjugate-dependent but generally very long.[5] | Non-cleavable amides release the payload only after proteolytic degradation of the antibody backbone.[7] |
| Peptide | Amide | High | Stable in human plasma (>28 days) but can be less stable in mouse plasma due to different enzyme specificities.[7] | Designed to be cleaved by specific lysosomal proteases (e.g., Cathepsin B) abundant in tumor cells.[4][7] |
| Carbamate | Carbamate | High to Moderate | Silyl ether-based carbamates show t½ > 7 days in human plasma. Val-Cit-PABC linkers are stable in human serum but can be rapidly cleaved in mouse serum.[8] | Stability is tunable; can be designed for enzymatic or pH-sensitive cleavage.[8][9] |
| Ester | Ester | Low to Moderate | Generally more susceptible to plasma-mediated hydrolysis than amides.[10] | Often used for prodrugs where controlled, faster release is desired. Stability can be increased via steric hindrance.[10][11] |
| Thioether | Thiosuccinimide | Moderate to High | Maleimide-based linkers can undergo retro-Michael reaction, leading to payload exchange.[7] | Next-generation maleimides and phenyloxadiazole sulfones show improved stability over traditional maleimide linkers.[3] |
| Hydrazone | Hydrazone | Low (pH-sensitive) | Stable at neutral pH but hydrolyzes rapidly in acidic environments (t½ of 2.4 min at pH ~5.0).[4][8] | Designed for release in acidic endosomal or lysosomal compartments.[4] |
Note: Data is compiled from various studies, and direct comparison should be made with caution as experimental conditions may vary.[3]
Experimental Protocols
Accurate assessment of conjugate stability is crucial for predicting its in vivo performance.[5] Below are detailed protocols for common stability assays.
Protocol 1: In Vitro Plasma Stability Assay
This assay is a standard method used to determine the stability of a conjugate and the rate of payload deconjugation in plasma at physiological temperature.[7][12]
Objective: To quantify the change in drug-to-antibody ratio (DAR) and the release of free payload from a conjugate upon incubation in plasma.[12]
Materials:
-
Test conjugate (e.g., ADC)
-
Human, rat, or mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., cold acetonitrile with internal standard)
-
Protein A/G magnetic beads for immunoaffinity capture
-
LC-MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test conjugate in DMSO. Spike the stock solution into pre-warmed (37°C) plasma to a final concentration of ~1 µM (final DMSO concentration should be low, e.g., <2.5%).[13]
-
Incubation: Incubate the plasma samples at 37°C, often with gentle shaking.[1][3]
-
Time Points: Collect aliquots of the incubation mixture at specified time points (e.g., 0, 1, 4, 8, 24, 48, and 96 hours).[3][14]
-
Sample Processing (Free Payload): To each aliquot, add 3 volumes of cold acetonitrile with an internal standard to precipitate plasma proteins. Vortex and centrifuge at high speed. Collect the supernatant for LC-MS analysis.[12]
-
Sample Processing (Intact Conjugate): To determine changes in DAR, the conjugate can be isolated from the plasma matrix using immunoaffinity capture (e.g., Protein A/G beads) prior to LC-MS analysis.[12][15]
-
Analysis: Quantify the concentration of the released payload or the average DAR at each time point using a validated LC-MS method.[12]
-
Data Interpretation: Plot the percentage of intact conjugate or the concentration of released payload versus time. Calculate the half-life (t½) from this data.[7]
Protocol 2: Chemical Stability Assay in pH Buffers
This assay assesses the intrinsic chemical stability of a linker by measuring its degradation rate in aqueous buffers at different pH values, mimicking various physiological environments.[16][17]
Objective: To determine the hydrolytic stability of a conjugate at acidic, neutral, and basic pH.
Materials:
-
Test conjugate
-
Aqueous buffers (e.g., Acetate buffer pH 5.0, Phosphate buffer pH 7.4, Glycine buffer pH 9.0)[16]
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., cold methanol or acetonitrile)
-
LC-MS system
Procedure:
-
Preparation: Prepare a stock solution of the test conjugate in a suitable solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution into the different pH buffers to a final concentration of typically 1-10 µM.[16] Incubate the samples at 37°C.[5]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.[18]
-
Quenching: Immediately stop the reaction by adding a quenching solution (e.g., cold acetonitrile) to the aliquot.
-
Analysis: Analyze all samples by LC-MS to quantify the percentage of the remaining intact conjugate relative to the 0-hour time point.[16]
-
Data Interpretation: Plot the percentage of remaining conjugate against time for each pH condition to determine the degradation kinetics.
Visualizing Experimental and Logical Workflows
Conclusion
The choice of linker is a critical decision in the design of conjugate therapeutics. The amide bond provides exceptional stability, making it the linker of choice for applications requiring the conjugate to remain fully intact in circulation until it is internalized and degraded within the target cell.[5][7] For applications that necessitate a controlled release of a payload triggered by environmental factors like pH or specific enzymes, other linkages such as esters, hydrazones, or cleavable peptides offer a range of tunable stability profiles.[][5] A thorough understanding of these stability differences, validated by robust experimental data, is essential for the successful development of safe and effective conjugate drugs.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. adcreview.com [adcreview.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. enamine.net [enamine.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Preparation of pH Sensitive Pluronic-Docetaxel Conjugate Micelles to Balance the Stability and Controlled Release Issues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-(Aminomethyl)benzamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes for the preparation of 4-(Aminomethyl)benzamide hydrochloride, a key building block in pharmaceutical synthesis. We will evaluate an established method proceeding via a Gabriel synthesis against a newer, more direct route utilizing the Delépine reaction. The comparison includes a summary of quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal pathway for their specific needs.
Overview of Synthetic Routes
The synthesis of this compound begins with the commercially available starting material, 4-(chloromethyl)benzonitrile. The key transformation involves the conversion of the benzylic chloride to a primary amine, followed by the hydrolysis of the nitrile group to a primary amide.
Route A: The Established Gabriel Synthesis Pathway This classical approach employs the Gabriel synthesis to introduce the primary amine. This method is renowned for reliably producing primary amines while avoiding the over-alkylation side products common in direct ammonolysis.[1][2] The route involves the formation of a phthalimide intermediate, which is subsequently cleaved to release the desired amine.[3][4]
Route B: The Delépine Reaction Pathway This alternative route offers a more direct conversion of the alkyl halide to the primary amine using hexamethylenetetramine (HMTA). The Delépine reaction is advantageous due to its simple, one-step formation of the amine salt from the halide.[5][6][7] This pathway avoids the protection-deprotection sequence of the Gabriel synthesis, potentially offering a more streamlined and atom-economical process.
Quantitative Data Comparison
The following table summarizes the key performance indicators for each synthetic route. Data is compiled from analogous reactions reported in the literature.
| Parameter | Route A: Gabriel Synthesis | Route B: Delépine Reaction |
| Starting Material | 4-(Chloromethyl)benzonitrile | 4-(Chloromethyl)benzonitrile |
| Key Intermediates | N-(4-cyanobenzyl)phthalimide, 4-(Aminomethyl)benzonitrile | Hexamethylenetetraminium salt, 4-(Aminomethyl)benzonitrile |
| Overall Steps | 3 (Alkylation, Deprotection, Hydrolysis/Salification) | 2 (Amine Formation, Hydrolysis/Salification) |
| Representative Overall Yield | 65-75% | 70-80% |
| Purity | High (>98%) after purification | High (>98%) after purification |
| Key Reagents | Potassium phthalimide, Hydrazine hydrate, KOH | Hexamethylenetetramine, Ethanolic HCl, KOH |
| Primary Byproducts | Phthalhydrazide[8] | Formaldehyde, Ammonium chloride[5][6] |
| Safety & Handling | Hydrazine is toxic and requires careful handling. | Chloroform (optional solvent) is toxic; acidic ethanol is flammable.[5] |
Experimental Protocols
Route A: Detailed Protocol via Gabriel Synthesis
Step 1: Synthesis of N-(4-cyanobenzyl)phthalimide
-
In a round-bottom flask, dissolve 4-(chloromethyl)benzonitrile (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Heat the reaction mixture with stirring to 80-100°C for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[9]
-
Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield N-(4-cyanobenzyl)phthalimide.
-
Representative Yield: 85-95%
-
Step 2: Synthesis of 4-(Aminomethyl)benzonitrile
-
Suspend the dried N-(4-cyanobenzyl)phthalimide (1.0 eq.) in ethanol in a round-bottom flask equipped with a reflux condenser.[3]
-
Heat the mixture to reflux for 4 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to ensure complete precipitation of the phthalhydrazide byproduct.[3]
-
Filter the mixture to remove the solid phthalhydrazide.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with a 2M sodium hydroxide solution to a pH > 12.
-
Extract the aqueous layer with dichloromethane (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(aminomethyl)benzonitrile.
-
Representative Yield: 75-85%
-
Step 3: Synthesis of this compound
-
In a round-bottom flask, dissolve 4-(aminomethyl)benzonitrile (1.0 eq.) in ethanol.
-
Add potassium hydroxide (4.0 eq.) dissolved in a small amount of water.[12]
-
Heat the solution to reflux overnight (approx. 12 hours). Monitor the hydrolysis of the nitrile to the amide by TLC.
-
Cool the reaction to room temperature and neutralize with concentrated HCl.
-
Concentrate the solution under reduced pressure. Add excess ethereal HCl or isopropanolic HCl to precipitate the hydrochloride salt.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
-
Representative Yield: 90-95%
-
Route B: Detailed Protocol via Delépine Reaction
Step 1: Synthesis of 4-(Aminomethyl)benzonitrile hydrochloride
-
Dissolve 4-(chloromethyl)benzonitrile (1.0 eq.) and hexamethylenetetramine (1.1 eq.) in a 1:1 mixture of chloroform and water.[5][6]
-
Stir the mixture vigorously at room temperature for 12-18 hours. The quaternary ammonium salt will precipitate.
-
Collect the salt by filtration and wash with diethyl ether.
-
Suspend the obtained quaternary ammonium salt in a 1:5 mixture of concentrated hydrochloric acid and ethanol.[7]
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the salt.
-
Cool the reaction mixture and filter to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure. The residue is crude 4-(aminomethyl)benzonitrile hydrochloride. This intermediate can be carried forward or purified by recrystallization from ethanol/ether.
-
Representative Yield: 80-90%
-
Step 2: Synthesis of this compound
-
Dissolve the crude 4-(aminomethyl)benzonitrile hydrochloride (1.0 eq.) in a mixture of ethanol and water.
-
Add potassium hydroxide (4.0 eq.) and heat the solution to reflux overnight (approx. 12 hours).[12]
-
Cool the reaction to room temperature and carefully adjust the pH to ~2 with concentrated HCl.
-
Concentrate the solution under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound.
-
Representative Yield: 90-95%
-
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for the established Gabriel synthesis of 4-(Aminomethyl)benzamide HCl.
Caption: Workflow for the new Delépine reaction route to 4-(Aminomethyl)benzamide HCl.
References
- 1. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Delépine reaction - Wikipedia [en.wikipedia.org]
- 6. Delepine reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. server.ccl.net [server.ccl.net]
Comparative Cross-Reactivity Profile of 4-(Aminomethyl)benzamide Hydrochloride-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of compounds based on the 4-(aminomethyl)benzamide scaffold. Due to the limited availability of comprehensive cross-reactivity screening data for 4-(aminomethyl)benzamide hydrochloride itself, this guide draws comparisons from structurally related benzamidine derivatives and functionally relevant 4-(aminomethyl)benzamide analogues. The aim is to provide a valuable resource for researchers engaged in the development of therapeutic agents, highlighting potential off-target interactions and guiding selectivity profiling.
I. Comparative Cross-Reactivity Data
The following table summarizes the inhibitory activities of benzamidine, a close structural analogue of 4-(aminomethyl)benzamide, against several human serine proteases. Additionally, data for a representative 4-(aminomethyl)-N-hydroxybenzamide derivative is included to showcase the potential for cross-reactivity with other enzyme classes, such as histone deacetylases (HDACs).
| Compound | Target | Kᵢ (μM) | IC₅₀ (nM) | Compound Class |
| Benzamidine[1] | Trypsin | 35 | Serine Protease Inhibitor | |
| Benzamidine[1] | Plasmin | 350 | Serine Protease Inhibitor | |
| Benzamidine[1] | Thrombin | 220 | Serine Protease Inhibitor | |
| 4-(Aminomethyl)benzamidine (AMB)[2] | Plasmin | 1074 ± 19 | Serine Protease Inhibitor | |
| 4-(Aminomethyl)benzamidine (AMB)[2] | tPA | 5209 ± 161 | Serine Protease Inhibitor | |
| 4-(Aminomethyl)benzamidine (AMB)[2] | Thrombin | 344 ± 33 | Serine Protease Inhibitor | |
| Acyl derivative of 4-(aminomethyl)-N-hydroxybenzamide[3] | HDAC6 | Potent | HDAC Inhibitor |
Note: Lower Kᵢ and IC₅₀ values indicate higher inhibitory potency. Data for 4-(aminomethyl)benzamidine (AMB) is included as a close derivative. The acyl derivative of 4-(aminomethyl)-N-hydroxybenzamide is highlighted for its potent and selective inhibition of HDAC6, demonstrating that modifications to the 4-(aminomethyl)benzamide core can lead to interactions with different enzyme families.[3]
II. Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are representative protocols for key experiments.
A. Serine Protease Inhibition Assay (Determination of Kᵢ)
This protocol is a generalized method for determining the inhibition constant (Kᵢ) of a compound against a serine protease.
1. Materials:
-
Enzyme: Purified human serine protease (e.g., trypsin, thrombin, plasmin).
-
Substrate: A specific chromogenic or fluorogenic substrate for the target protease.
-
Inhibitor: this compound or its analogue dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Buffer appropriate for the specific protease (e.g., Tris-HCl, HEPES) at optimal pH.
-
96-well microplate.
-
Microplate reader.
2. Procedure:
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the inhibitor at various concentrations, and the enzyme.
-
Incubate the enzyme-inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium to be reached.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
Plot the initial reaction velocities against the substrate concentration for each inhibitor concentration.
-
Determine the Kᵢ value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition) using specialized software.
B. Histone Deacetylase (HDAC) Inhibition Assay (Determination of IC₅₀)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against an HDAC enzyme.
1. Materials:
-
Enzyme: Recombinant human HDAC isozyme (e.g., HDAC6).
-
Substrate: A fluorogenic HDAC substrate.
-
Inhibitor: 4-(Aminomethyl)benzamide derivative dissolved in DMSO.
-
Assay Buffer: Buffer suitable for HDAC activity.
-
Developer Solution: To stop the reaction and generate a fluorescent signal.
-
96-well microplate (black, for fluorescence assays).
-
Fluorometric microplate reader.
2. Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the diluted compound, the HDAC enzyme, and the assay buffer to the wells of the microplate.
-
Incubate for a short period at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
III. Visualizations
A. Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound against a panel of biological targets.
Caption: A generalized workflow for assessing the cross-reactivity and selectivity of a test compound.
B. Serine Protease-Mediated Signaling Pathway
Many serine proteases, such as thrombin and trypsin, exert their cellular effects by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). This activation initiates intracellular signaling cascades.
Caption: Simplified signaling pathway of Protease-Activated Receptor (PAR) activation by a serine protease.
References
Head-to-head comparison of 4-(Aminomethyl)benzamide hydrochloride and 4-aminobenzamidine in binding assays
In the landscape of serine protease inhibition, both 4-(Aminomethyl)benzamidine and 4-Aminobenzamidine are recognized for their roles as competitive inhibitors. This guide provides a detailed comparison of their binding affinities, experimental protocols for their evaluation, and a look into their mechanism of action, tailored for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) of 4-(Aminomethyl)benzamidine and 4-Aminobenzamidine against various serine proteases. Lower Ki values indicate stronger binding affinity.
| Target Enzyme | 4-(Aminomethyl)benzamidine Ki (µM) | 4-Aminobenzamidine Ki (µM) |
| Plasmin | 1074 ± 19[1] | - |
| Thrombin | 5209 ± 161[1] | - |
| Tissue Plasminogen Activator (tPA) | 344 ± 33[1] | - |
| Trypsin | - | Strong inhibitor[2][3] |
| Urokinase-type Plasminogen Activator (uPA) | - | 82[2][3] |
| Human Tissue Kallikrein (hK1) | - | 146 ± 10[4] |
Note: Data for 4-(Aminomethyl)benzamide hydrochloride was not available in the searched literature. The data presented is for 4-(Aminomethyl)benzamidine. A dash (-) indicates that specific quantitative data was not found in the provided search results.
Mechanism of Action: Competitive Inhibition
Both 4-(Aminomethyl)benzamidine and 4-Aminobenzamidine function as competitive inhibitors of serine proteases. Their chemical structures allow them to bind to the active site of these enzymes, thereby preventing the natural substrate from binding and being cleaved. The amidine group is crucial for this interaction, as it mimics the guanidinium group of arginine, a common substrate residue for many serine proteases.[5][6]
Caption: Competitive inhibition of a serine protease.
Experimental Protocols
Enzyme Inhibition Assay (Trypsin Example)
This protocol outlines a general procedure for determining the inhibitory activity of the compounds against trypsin using a chromogenic substrate.
Materials:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) as the substrate
-
Tris-HCl buffer (e.g., 100 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)
-
Inhibitor stock solutions (4-(Aminomethyl)benzamidine or 4-Aminobenzamidine) dissolved in an appropriate solvent (e.g., DMSO or water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of trypsin in an appropriate buffer (e.g., 1 mM HCl).
-
Prepare a working solution of L-BAPNA in the Tris-HCl buffer.
-
Prepare serial dilutions of the inhibitor stock solutions.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Buffer
-
Inhibitor solution (at various concentrations) or solvent control
-
Trypsin solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the L-BAPNA solution to each well to start the enzymatic reaction.
-
-
Data Acquisition:
-
Measure the absorbance at 405-410 nm kinetically over a period of time (e.g., 10-30 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the trypsin activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Plot the enzyme activity against the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the inhibition mechanism is known to be competitive and the substrate concentration and Km are known.
-
Caption: Workflow for an enzyme inhibition assay.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to a protein target in real-time.[7][8][9][10]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. A protein (ligand) is immobilized on the chip surface. When a small molecule (analyte) flows over the surface and binds to the protein, the mass on the surface increases, causing a change in the refractive index, which is detected as a response.
General Procedure:
-
Ligand Immobilization: The target serine protease is immobilized onto a suitable sensor chip (e.g., CM5 chip via amine coupling).
-
Analyte Injection: A series of concentrations of the small molecule inhibitor (4-(Aminomethyl)benzamidine or 4-Aminobenzamidine) are injected over the sensor surface.
-
Data Collection: The binding events are monitored in real-time, generating a sensorgram that shows the association and dissociation phases.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
Caption: General workflow for an SPR binding assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Aminobenzamidine dihydrochloride | Serine Protease | TargetMol [targetmol.com]
- 4. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. nbinno.com [nbinno.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
A Comparative Guide to the Off-Target Effects of 4-(Aminomethyl)benzamide Hydrochloride Derivatives
This guide provides an objective comparison of the off-target effects of Rucaparib, a 4-(aminomethyl)benzamide hydrochloride derivative and a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, with other drugs in its class, primarily Olaparib.[1][2] The analysis is based on publicly available experimental data to inform researchers, scientists, and drug development professionals.
Comparative Kinase Inhibition Profile
A key area of differentiation among PARP inhibitors is their off-target activity against protein kinases. While Olaparib is a highly selective PARP inhibitor with minimal interaction with the tested kinases, Rucaparib exhibits a broader kinase inhibition profile.[1] This polypharmacology could contribute to different cellular effects and clinical outcomes.[1][3][4]
Data Presentation: Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Rucaparib and Olaparib against a panel of off-target kinases.[1] Lower IC50 values indicate greater potency of inhibition.
| Kinase Target | Rucaparib (IC50, µM) | Olaparib (IC50, µM) |
| PIM1 | 1.2 | >100 |
| DYRK1A | 1.4 | >100 |
| CDK1 | 1.4 | >100 |
| CDK9 | 2.7 | >100 |
| HIPK2 | 4.4 | >100 |
| PIM2 | 7.7 | >100 |
| CK2 | 7.8 | >100 |
| PRKD2 | 9.7 | >100 |
| ALK | 18 | >100 |
Data sourced from Antolin et al., 2014.[1]
Studies have confirmed that Rucaparib and another PARP inhibitor, Niraparib, inhibit kinases like DYRK1s, CDK16, and PIM3 at clinically achievable submicromolar concentrations.[3][4][5] In contrast, Olaparib did not show significant binding to any of the 392 kinases tested in one comprehensive screen.[6] These off-target effects may be clinically relevant, potentially influencing both efficacy and adverse event profiles.[1][6]
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
The data presented were generated using a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay. This method measures the displacement of a fluorescent tracer from the kinase active site by the test compound.[7][8][9]
-
Reagents : Kinase, Europium (Eu)-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, test compounds (Rucaparib, Olaparib), and kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[7]
-
Procedure :
-
Test compounds are serially diluted to various concentrations.
-
A 3X solution of the test compound is added to the assay plate.
-
A 3X solution of the kinase/antibody mixture is then added.
-
The reaction is initiated by adding a 3X solution of the fluorescent tracer.
-
The plate is incubated for 1 hour at room temperature to allow the binding reaction to reach equilibrium.[7][8]
-
-
Data Acquisition : The TR-FRET signal is measured on a suitable plate reader. The signal is proportional to the amount of tracer bound to the kinase.
-
Analysis : The IC50 value is calculated by plotting the TR-FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Diagram: Kinase Inhibition Assay Workflow
Caption: Generalized workflow for a kinase inhibition assay.
Off-Target Interactions with Receptors and Transporters
Beyond kinases, PARP inhibitors can interact with other proteins, such as membrane transporters, which can influence drug disposition and lead to specific side effects.[10][11]
Data Presentation: Transporter Inhibition
Rucaparib is a known inhibitor of several membrane transporters, which may explain certain clinical observations, such as transient increases in serum creatinine.[10]
| Transporter | Rucaparib Effect | Clinical Implication |
| MATE1 | Potent Inhibitor | Potential for increased serum creatinine.[10] |
| MATE2-K | Potent Inhibitor | Potential for increased serum creatinine.[10] |
| OCT1 | Potent Inhibitor | Potential for increased serum creatinine.[10] |
| P-gp | Inhibitor | May affect disposition of co-administered P-gp substrates.[11] |
| BCRP | Inhibitor | May affect disposition of co-administered BCRP substrates.[11] |
Experimental Protocol: Transporter Inhibition Assay
-
Assay Principle : These assays typically use cells overexpressing a specific transporter (e.g., MATE1) and measure the uptake of a known fluorescent or radiolabeled substrate in the presence and absence of the inhibitor.
-
Procedure :
-
Cells overexpressing the transporter of interest are seeded in microplates.
-
Cells are incubated with varying concentrations of the test compound (e.g., Rucaparib).
-
A known substrate for the transporter is added.
-
After an incubation period, substrate uptake is terminated by washing with ice-cold buffer.
-
Cells are lysed, and the amount of intracellular substrate is quantified using fluorescence, luminescence, or scintillation counting.
-
IC50 values are determined by analyzing the dose-dependent inhibition of substrate uptake.
-
Diagram: On-Target vs. Off-Target Effects
Caption: Rucaparib's on-target PARP inhibition and an example off-target effect.
Comparative Safety and Adverse Event Profiles
The differences in off-target activity may contribute to the distinct safety profiles observed among PARP inhibitors.[12][13] While all can cause fatigue, nausea, and myelosuppression, the frequency and severity can vary.[14][15][16]
Data Summary: Common Grade ≥3 Adverse Events
| Adverse Event | Rucaparib (%) | Olaparib (%) | Niraparib (%) |
| Anemia | 22-38 | 5-28 | 25-31 |
| Thrombocytopenia | 13-26 | 1-5 | 29-39 |
| Neutropenia | 7-10 | 5-8 | 13-20 |
| Fatigue/Asthenia | 11-26 | 4-7 | 8 |
| ALT/AST Increase | 14 | 1-2 | 1-2 |
Note: Percentages are compiled ranges from various clinical trials and may vary based on patient population and treatment setting.[2][12][13][15][16][17]
Rucaparib is associated with a higher incidence of liver enzyme (ALT/AST) elevations compared to Olaparib and Niraparib.[16] Conversely, Niraparib is linked to a higher rate of thrombocytopenia.[13][16] A meta-analysis suggested Olaparib may have a more favorable safety profile regarding grade 3/4 adverse events and treatment interruptions compared to Rucaparib and Niraparib.[12]
Conclusion
The this compound derivative Rucaparib is a potent PARP inhibitor with a distinct pharmacological profile compared to other approved alternatives like Olaparib. Its significant off-target kinase activity represents a key differentiator.[1] This polypharmacology may offer opportunities for efficacy in different contexts but also contributes to a unique side-effect profile, such as a higher rate of liver enzyme elevations.[1][16] In contrast, Olaparib's high selectivity for PARP enzymes translates to a different safety profile, with generally lower rates of certain grade 3/4 toxicities.[1][12] Understanding these off-target profiles is critical for researchers and clinicians to optimize therapeutic strategies and manage patient care effectively.
References
- 1. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. icr.ac.uk [icr.ac.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Rucaparib: the past, present, and future of a newly approved PARP inhibitor for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transporter‑mediated drug‑drug interactions involving poly (ADP‑ribose) polymerase inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. mdpi.com [mdpi.com]
- 14. Olaparib and rucaparib for the treatment of DNA repair-deficient metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical guidance for the management of side effects during rucaparib therapy in a multidisciplinary UK setting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. targetedonc.com [targetedonc.com]
- 17. pharmacytimes.com [pharmacytimes.com]
Safety Operating Guide
Proper Disposal of 4-(Aminomethyl)benzamide Hydrochloride: A Step-by-Step Guide
For Immediate Use by Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of 4-(Aminomethyl)benzamide hydrochloride. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. Researchers, scientists, and drug development professionals should consider all chemical waste as hazardous until a formal hazard determination has been made by qualified personnel.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to consult the material's specific Safety Data Sheet (SDS). While an SDS for the exact compound was not available, a closely related compound, 4-(Aminomethyl)-N-methylbenzamide hydrochloride, is classified with the following hazards, which should be considered as potential risks:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or other protective clothing
-
In cases of dust generation, a suitable respirator should be used.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eyewash station are essential.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program. Under no circumstances should this chemical be disposed of in regular trash or down the drain.[1]
1. Waste Identification and Classification:
- Treat this compound as a hazardous chemical waste.[1][2]
- Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS office.[2] Keeping waste streams separate is a best practice.
2. Containerization:
- Use a dedicated, compatible, and leak-proof container for the solid waste.[2] The original container, if in good condition, is often a suitable choice.
- Ensure the container is properly sealed to prevent spills or the release of dust.[2]
- For any contaminated labware, such as glassware or spatulas, it should also be treated as hazardous waste and containerized appropriately.[3]
3. Labeling:
- Properly label the waste container with a hazardous waste tag provided by your EHS department.[1]
- The label must include:
- The full chemical name: "this compound" (no abbreviations or formulas).
- The quantity of waste.
- The date of waste generation.
- The location of origin (e.g., building and room number).
- The name and contact information of the principal investigator or responsible party.
- Checkmarks for the appropriate hazard pictograms (e.g., exclamation mark for irritant).
4. Storage:
- Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within your laboratory.
- Ensure secondary containment is used to mitigate any potential leaks or spills.[1]
- Segregate the container from incompatible materials. Consult the SDS for specific incompatibilities.
5. Disposal Request and Collection:
- Once the container is ready for disposal, submit a chemical collection request to your institution's EHS or hazardous waste management office.
- Follow their specific procedures for scheduling a pickup. Do not transport hazardous waste across public areas yourself.[1]
Empty Container Disposal: An empty container that held this compound may require triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] After this procedure, and once all labels are defaced, the container may potentially be disposed of as regular trash, but institutional policies on this can vary and must be followed.[1][3][4]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(Aminomethyl)benzamide hydrochloride
Essential Safety and Handling Guide for 4-(Aminomethyl)benzamide Hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. The information is targeted towards researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
Molecular Formula: C₈H₁₁ClN₂O
-
CAS Number: 113787-33-8
Hazard Identification and Personal Protective Equipment (PPE)
Based on GHS classifications, this compound is considered harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Therefore, strict adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash-proof, conforming to ANSI Z87.1 standards. | Protects eyes from dust, splashes, and airborne particles[2]. |
| Face Shield | To be worn with safety goggles during procedures with a high risk of splashing. | Provides an additional layer of protection for the entire face. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for integrity before each use and change frequently[2]. | Prevents direct skin contact with the chemical, minimizing the risk of irritation[1]. |
| Laboratory Coat | A long-sleeved lab coat should be worn and fully buttoned. | Protects skin and personal clothing from accidental spills and contamination[2]. | |
| Respiratory Protection | NIOSH-approved Respirator or Fume Hood | A respirator is required when handling large quantities, if the material is dusty, or in poorly ventilated areas[2]. All handling of the solid compound should ideally be performed in a certified chemical fume hood[3]. | Prevents inhalation of the chemical, which can cause respiratory irritation[1][4]. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for minimizing exposure and ensuring a safe working environment when handling this compound.
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[2].
-
Keep the container tightly closed when not in use[5].
2. Weighing and Aliquoting:
-
All weighing and aliquoting of the solid compound must be conducted inside a certified chemical fume hood to control dust and vapors[2][3].
-
Use a disposable weighing boat or paper to avoid cross-contamination.
-
Handle the solid material gently to minimize the generation of dust.
3. Dissolution:
-
When preparing solutions, slowly add the solid this compound to the solvent with stirring to prevent splashing[6].
-
Be mindful of potential exothermic reactions.
-
Perform all dissolution procedures within a chemical fume hood.
4. Experimental Use:
-
Conduct all experiments involving this compound within a chemical fume hood[2].
-
Ensure all glassware and containers are clearly and accurately labeled.
-
Keep an emergency spill kit readily accessible.
5. Post-Handling:
-
Thoroughly clean the work area and all equipment used.
-
Decontaminate reusable PPE according to the manufacturer's instructions.
-
Wash hands and any exposed skin thoroughly with soap and water after handling[7].
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Table 2: Emergency Response Protocol
| Emergency Situation | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled[8]. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists[4][8]. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[4][9]. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[10]. |
Spill Response:
-
Small Spills: Alert personnel in the immediate vicinity. Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or sand. Scoop the absorbed material into a labeled hazardous waste container[2].
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. This compound should be disposed of as hazardous chemical waste.
1. Waste Segregation:
-
Collect all solid waste and any contaminated disposable materials in a designated, clearly labeled hazardous waste container.
-
Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste.
2. Container Management:
-
Use robust, leak-proof containers with secure lids that are compatible with the chemical waste[3].
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, secondary containment area.
3. Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor[6].
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflows
The following diagrams illustrate the key processes for handling and emergency response.
Caption: Step-by-step workflow for handling this compound.
Caption: Logical flow for responding to emergencies.
References
- 1. This compound | C8H11ClN2O | CID 16246120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 6. benchchem.com [benchchem.com]
- 7. support.hpe.com [support.hpe.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-AMINOMETHYL-BENZAMIDE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
